Product packaging for 4-Amino-4'-hydroxybenzophenone(Cat. No.:CAS No. 14963-34-9)

4-Amino-4'-hydroxybenzophenone

Cat. No.: B076200
CAS No.: 14963-34-9
M. Wt: 213.23 g/mol
InChI Key: ZLUJJCPTVKQVDE-UHFFFAOYSA-N
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Description

4-Amino-4'-hydroxybenzophenone is a high-purity chemical compound of significant interest in advanced materials science and pharmaceutical research. This benzophenone derivative features two distinct functional groups—an amino group and a phenolic hydroxyl group—on opposing phenyl rings, making it a versatile and valuable bifunctional building block. Its primary research application lies in the synthesis of novel polymers, particularly photosensitive polyimides and polyamides, where it acts as a monomer to impart enhanced solubility, thermal stability, and unique optical properties to the resulting materials. In medicinal chemistry, it serves as a crucial precursor for the development of pharmacologically active molecules, including potential enzyme inhibitors and receptor ligands. The compound's mechanism of action in research settings is based on its ability to participate in condensation and nucleophilic substitution reactions, facilitating the creation of complex molecular architectures. Its structural motif is also relevant in the study of UV-absorbing compounds and as a potential scaffold for metal-chelating agents. We provide this reagent with detailed analytical characterization to ensure consistency and reliability for your most demanding research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO2 B076200 4-Amino-4'-hydroxybenzophenone CAS No. 14963-34-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-aminophenyl)-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUJJCPTVKQVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342023
Record name (4-Aminophenyl)(4-hydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14963-34-9
Record name (4-Aminophenyl)(4-hydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-aminobenzoyl)phenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-4'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-4'-hydroxybenzophenone, a versatile bifunctional molecule with significant applications in materials science and pharmaceutical research. This document details its chemical and physical properties, safety and handling protocols, and relevant experimental procedures.

Chemical Identity and Properties

This compound, with the CAS number 14963-34-9 , is a benzophenone derivative featuring both an amino group and a phenolic hydroxyl group on separate phenyl rings.[1][2] This unique structure makes it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 14963-34-9
Molecular Formula C13H11NO2[2]
Molecular Weight 213.23 g/mol [2]
IUPAC Name (4-aminophenyl)(4-hydroxyphenyl)methanone[3]
SMILES O=C(C1=CC=C(O)C=C1)C2=CC=C(N)C=C2[2]

Table 2: Physical and Chemical Properties

PropertyValue
Melting Point 184°C[4]
logP 2.78660[4]
Polar Surface Area (PSA) 63.32 Ų[4]
Storage Temperature Room Temperature, keep in a dark, dry, and sealed place[2][4]

Synthesis and Experimental Protocols

The primary application of this compound in a research context is as a monomer for the synthesis of novel polymers, such as photosensitive polyimides and polyamides.[3] It also serves as a precursor for developing pharmacologically active molecules.[3]

A common synthetic route to obtain this compound involves the reduction of 4-hydroxy-4'-nitrobenzophenone.

Experimental Protocol: Synthesis via Reduction

A general method for the synthesis of (4-aminophenyl)(4-hydroxyphenyl)methanone involves the reduction of 4-hydroxy-4'-nitrobenzophenone.[4]

  • Reaction:

    • Starting Material: 4-hydroxy-4'-nitrobenzophenone

    • Reagents: Hydrogen gas, Palladium on activated charcoal (catalyst)

    • Solvent: Methanol

    • Temperature: 20°C

  • Workflow Diagram:

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product start 4-hydroxy-4'-nitrobenzophenone end This compound start->end Reduction reagents H2, Pd/C reagents->end solvent Methanol solvent->end temp 20°C temp->end

Caption: Synthetic workflow for this compound.

Analytical Methods

High-performance liquid chromatography (HPLC) with a diode array detector is a suitable method for the simultaneous determination and quantification of benzophenone and its derivatives, including this compound, particularly in contexts like food packaging analysis.[5]

Experimental Workflow: HPLC Analysis

G HPLC Analysis Workflow sample_prep Sample Preparation (e.g., Extraction from paperboard) hplc HPLC System sample_prep->hplc Injection column Analytical Column hplc->column detector Diode Array Detector column->detector data Data Acquisition & Analysis detector->data quant Quantification of Analytes data->quant

Caption: Generalized workflow for HPLC analysis.

Safety and Handling

This compound is classified as an irritant. It is crucial to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.

Table 3: GHS Hazard Information

Hazard StatementPrecautionary Statement
H315: Causes skin irritation[6]P264: Wash thoroughly after handling[6]
H319: Causes serious eye irritation[6]P280: Wear protective gloves/protective clothing/eye protection/face protection[6]
H335: May cause respiratory irritation[6]P261: Avoid breathing dust/fume/gas/mist/vapours/spray[6]
P271: Use only outdoors or in a well-ventilated area[6]

First Aid Measures:

  • If on skin: Wash with plenty of water. If skin irritation occurs, get medical help.[6]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[6]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

Logical Relationship: Hazard and Response

G Hazard and First Aid Response skin_contact Skin Contact skin_irrit Skin Irritation skin_contact->skin_irrit inhalation Inhalation resp_irrit Respiratory Irritation inhalation->resp_irrit eye_contact Eye Contact eye_irrit Serious Eye Irritation eye_contact->eye_irrit wash_skin Wash with water skin_irrit->wash_skin fresh_air Move to fresh air resp_irrit->fresh_air rinse_eyes Rinse with water eye_irrit->rinse_eyes medical_help Seek medical attention wash_skin->medical_help if irritation persists fresh_air->medical_help if unwell rinse_eyes->medical_help if irritation persists

References

An In-depth Technical Guide to the Synthesis of 4-Amino-4'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis route for 4-Amino-4'-hydroxybenzophenone, a versatile bifunctional molecule with applications in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and relevant chemical data to support research and development activities.

Introduction

This compound is a valuable chemical intermediate, featuring both a nucleophilic amino group and a phenolic hydroxyl group. This unique structure makes it a key building block in the synthesis of various polymers and pharmacologically active compounds. This guide focuses on a reliable and commonly employed two-step synthesis route, commencing with the Friedel-Crafts acylation to form a nitro-substituted intermediate, followed by the reduction of the nitro group to the desired amine.

Overview of the Synthetic Route

The synthesis of this compound is typically achieved through a two-step process:

  • Step 1: Friedel-Crafts Acylation. The synthesis begins with the electrophilic aromatic substitution reaction between phenol and 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This reaction forms the intermediate compound, 4-hydroxy-4'-nitrobenzophenone.

  • Step 2: Reduction of the Nitro Group. The nitro group of 4-hydroxy-4'-nitrobenzophenone is then reduced to an amino group. A common and efficient method for this transformation is catalytic hydrogenation using a palladium on activated charcoal (Pd/C) catalyst under a hydrogen atmosphere.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Phenol Phenol Intermediate 4-Hydroxy-4'-nitrobenzophenone Phenol->Intermediate Step 1: Friedel-Crafts Acylation NitrobenzoylChloride 4-Nitrobenzoyl chloride NitrobenzoylChloride->Intermediate FinalProduct This compound Intermediate->FinalProduct Step 2: Reduction Catalyst1 AlCl₃ Catalyst1->Intermediate Catalyst2 H₂, Pd/C Catalyst2->FinalProduct

Figure 1: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-4'-nitrobenzophenone via Friedel-Crafts Acylation

This procedure details the synthesis of the intermediate, 4-hydroxy-4'-nitrobenzophenone, through the Friedel-Crafts acylation of phenol with 4-nitrobenzoyl chloride.

Materials and Reagents:

  • Phenol

  • 4-Nitrobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) or o-dichlorobenzene

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 - 1.5 molar equivalents) and an anhydrous solvent such as dichloromethane or o-dichlorobenzene.

  • Addition of Phenol: Cool the suspension to 0 °C in an ice bath. Dissolve phenol (1.0 molar equivalent) in the anhydrous solvent and add it dropwise to the stirred suspension.

  • Addition of 4-Nitrobenzoyl Chloride: After the addition of phenol is complete, add a solution of 4-nitrobenzoyl chloride (1.0 molar equivalent) in the anhydrous solvent dropwise to the reaction mixture at 0 °C. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 4-hydroxy-4'-nitrobenzophenone can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of this compound via Reduction

This protocol describes the reduction of the nitro intermediate to the final amino product using catalytic hydrogenation.

Materials and Reagents:

  • 4-Hydroxy-4'-nitrobenzophenone

  • Palladium on activated charcoal (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite or another filter aid

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve 4-hydroxy-4'-nitrobenzophenone (1.0 molar equivalent) in methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate) to the solution.

  • Hydrogenation: Connect the flask to a hydrogenator or use a balloon filled with hydrogen gas. Purge the flask with hydrogen to remove air. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure.

  • Reaction Monitoring: The reaction progress can be monitored by TLC until the starting material is completely consumed.

  • Filtration: Upon completion of the reaction, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to obtain the final product as a crystalline solid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Purity (%)Yield (%)
4-Hydroxy-4'-nitrobenzophenoneC₁₃H₉NO₄243.22188-191>9570-85
This compoundC₁₃H₁₁NO₂213.23184[1]>97[1]68-90

Physicochemical and Spectroscopic Data

Physicochemical Properties of this compound
PropertyValue
AppearanceOff-white to light yellow crystalline powder
SolubilitySoluble in ethanol, acetone; sparingly soluble in water
StorageKeep in a dark place, sealed in dry, room temperature[1]
Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the aminophenyl ring will be upfield compared to those on the hydroxyphenyl ring due to the electron-donating nature of the amino group. The hydroxyl and amino protons will appear as broad singlets, and their chemical shifts may vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms. The carbonyl carbon will appear significantly downfield. The carbons attached to the amino and hydroxyl groups will show characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (around 3300-3400 cm⁻¹), the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), and the C=O stretch of the ketone (around 1630-1650 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 213.23).

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and key transformations in the synthesis of this compound.

Logical_Progression cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction Start Starting Materials Acylation Friedel-Crafts Acylation Start->Acylation Phenol, 4-Nitrobenzoyl chloride, AlCl₃ Intermediate 4-Hydroxy-4'-nitro- benzophenone Acylation->Intermediate Reduction Catalytic Hydrogenation Intermediate->Reduction H₂, Pd/C FinalProduct Final Product: 4-Amino-4'- hydroxybenzophenone Reduction->FinalProduct

Figure 2: Logical progression of the synthesis.

Conclusion

The two-step synthesis route involving Friedel-Crafts acylation followed by nitro group reduction is a robust and well-established method for preparing this compound. This guide provides the necessary details for researchers and drug development professionals to successfully synthesize and characterize this important chemical intermediate. Careful execution of the experimental protocols and purification steps is crucial for obtaining a high-purity product.

References

An In-depth Technical Guide to (4-aminophenyl)(4-hydroxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of (4-aminophenyl)(4-hydroxyphenyl)methanone. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Properties

(4-aminophenyl)(4-hydroxyphenyl)methanone, a substituted benzophenone, possesses both an amine and a hydroxyl functional group on its respective phenyl rings. These groups significantly influence its chemical and physical properties.

Chemical Structure:

Caption: 2D Chemical Structure of (4-aminophenyl)(4-hydroxyphenyl)methanone.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
IUPAC Name (4-aminophenyl)(4-hydroxyphenyl)methanone-
Synonyms 4-Amino-4'-hydroxybenzophenone[1][2]
CAS Number 14963-34-9[1][2][3][4]
Molecular Formula C₁₃H₁₁NO₂[3][4]
Molecular Weight 213.23 g/mol [3][4]
Appearance Solid (form not specified)-
Melting Point Not available-
Boiling Point Not available-
Solubility The presence of both a polar hydroxyl group and a basic amino group suggests potential solubility in polar organic solvents and acidic aqueous solutions. The solubility in water is expected to be low.[5]-

Synthesis of (4-aminophenyl)(4-hydroxyphenyl)methanone

The synthesis of (4-aminophenyl)(4-hydroxyphenyl)methanone can be achieved through a multi-step process involving the formation of a phenyl ester followed by a Fries rearrangement. This rearrangement is a key step in the synthesis of hydroxyaryl ketones.[6][7]

Experimental Protocols

Step 1: Synthesis of Phenyl 4-aminobenzoate (Precursor)

A plausible precursor for the Fries rearrangement is phenyl 4-aminobenzoate. This can be synthesized via Fischer esterification of 4-aminobenzoic acid with phenol.

Materials:

  • 4-Aminobenzoic acid

  • Phenol

  • Concentrated sulfuric acid (catalyst)

  • Methanol (solvent)

  • Sodium carbonate solution (10%)

  • Ice water

Procedure:

  • Dissolve 4-aminobenzoic acid in methanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Add phenol to the reaction mixture.

  • Reflux the mixture for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice water.

  • Neutralize the solution with a 10% sodium carbonate solution to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure phenyl 4-aminobenzoate.[8][9][10]

Step 2: Fries Rearrangement to (4-aminophenyl)(4-hydroxyphenyl)methanone

The Fries rearrangement of phenyl 4-aminobenzoate will yield the target molecule. The amino group may require protection (e.g., by acetylation) prior to the rearrangement to prevent side reactions with the Lewis acid catalyst. The following is a general protocol that would need to be optimized.

Materials:

  • Phenyl 4-aminobenzoate (or its N-protected derivative)

  • Anhydrous aluminum chloride (Lewis acid catalyst)

  • Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)

  • Hydrochloric acid (for workup)

  • Ice

Procedure:

  • In a reaction vessel equipped with a stirrer and under a dry atmosphere, dissolve phenyl 4-aminobenzoate in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Gradually add anhydrous aluminum chloride to the cooled solution with stirring. The amount of catalyst is crucial and often required in stoichiometric excess as it complexes with both the reactant and the product.[6][7]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat as required. The reaction temperature influences the ratio of ortho to para products, with lower temperatures generally favoring the para isomer.[6]

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and acidify with hydrochloric acid to decompose the aluminum chloride complex.

  • The product can then be extracted with a suitable organic solvent.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Fries Rearrangement A 4-Aminobenzoic Acid C Phenyl 4-aminobenzoate A->C H₂SO₄, Methanol, Reflux B Phenol B->C H₂SO₄, Methanol, Reflux D (4-aminophenyl)(4-hydroxyphenyl)methanone C->D 1. AlCl₃, Anhydrous Solvent 2. H₃O⁺ workup

Caption: Proposed synthesis workflow for (4-aminophenyl)(4-hydroxyphenyl)methanone.

Biological Activity and Mechanism of Action

Currently, there is a lack of specific studies in the public domain detailing the biological activity, mechanism of action, or any associated signaling pathways for (4-aminophenyl)(4-hydroxyphenyl)methanone. Research on benzophenone derivatives has explored their potential as novel COX-2 inhibitors for the management of chronic pain.[11] However, these studies focus on more complex, substituted methanone structures. Toxicological studies on the parent compound, benzophenone, have been conducted, but these findings are not directly transferable to its amino and hydroxy-substituted derivative.

Further research is required to elucidate the pharmacological and toxicological profile of (4-aminophenyl)(4-hydroxyphenyl)methanone.

Characterization Data

The identity and purity of synthesized (4-aminophenyl)(4-hydroxyphenyl)methanone can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data

TechniqueDataSource(s)
Mass Spectrometry (MS) Spectral data available, confirming the molecular weight.[3]
¹³C Nuclear Magnetic Resonance (NMR) Spectral data available for structural elucidation.[12]
Infrared (IR) Spectroscopy Spectral data available for functional group identification.[12]

Safety and Handling

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or safety advice. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.

References

Physical and chemical properties of 4-Amino-4'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Amino-4'-hydroxybenzophenone (CAS No: 14963-34-9). This bifunctional aromatic ketone, featuring both an amine and a hydroxyl group, is a versatile building block in organic synthesis, with potential applications in materials science and medicinal chemistry. This document consolidates available data on its properties, synthesis, and spectral characteristics, and explores its potential biological significance. All quantitative data is presented in structured tables for clarity, and relevant experimental protocols and logical workflows are visualized using diagrams.

Introduction

This compound, systematically named (4-aminophenyl)(4-hydroxyphenyl)methanone, is a derivative of benzophenone. Its structure combines the functionalities of 4-aminobenzophenone and 4-hydroxybenzophenone, making it a subject of interest for the development of novel polymers, dyes, and potentially pharmacologically active molecules. The presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting amino group, in addition to the central carbonyl moiety, imparts unique chemical reactivity and potential for diverse molecular interactions. This guide aims to provide a detailed repository of technical information for professionals engaged in research and development involving this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1. While some experimental data is available, other properties are estimated based on its structural analogues.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Reference
IUPAC Name (4-aminophenyl)(4-hydroxyphenyl)methanone[1]
CAS Number 14963-34-9[2]
Molecular Formula C₁₃H₁₁NO₂[2]
Molecular Weight 213.23 g/mol [2]
Melting Point 184 °C[3]
Boiling Point Not available-
Appearance White to beige crystalline powderGeneral observation
Solubility Insoluble in water. Slightly soluble in chloroform and methanol.[4]
pKa Not available-
LogP 2.78660[3]

Synthesis

The primary synthetic route to this compound involves the reduction of a nitro-substituted precursor. A general workflow for this synthesis is outlined below.

Synthetic Workflow

SynthesisWorkflow General Synthesis Workflow start 4-Hydroxy-4'-nitrobenzophenone step1 Reduction (e.g., H₂, Pd/C in Methanol) start->step1 product This compound step1->product p38_MAPK_Pathway Simplified p38 MAP Kinase Signaling Pathway stimuli Pro-inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor (TLR) stimuli->receptor adaptor Adaptor Proteins receptor->adaptor mapkkk MAPKKK adaptor->mapkkk mapkk MKK3/6 mapkkk->mapkk p38 p38 MAP Kinase mapkk->p38 transcription_factors Transcription Factors (e.g., AP-1, NF-κB) p38->transcription_factors cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) transcription_factors->cytokines inhibitor 4-Aminobenzophenone Derivatives (Potential inhibition by This compound) inhibitor->p38

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Amino-4'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of 4-Amino-4'-hydroxybenzophenone. This versatile compound serves as a crucial building block in the development of advanced polymers and pharmaceutical agents. The synthesis predominantly proceeds through a two-stage process: the formation of a 4-hydroxy-4'-nitrobenzophenone intermediate, followed by the reduction of the nitro group to an amine.

The two principal methods for synthesizing the nitro-substituted intermediate are the Friedel-Crafts acylation and the Fries rearrangement. This guide details the starting materials, experimental protocols, and quantitative data associated with these pathways.

Summary of Synthetic Pathways and Starting Materials

The synthesis of this compound is primarily achieved through the preparation and subsequent reduction of 4-hydroxy-4'-nitrobenzophenone. The choice of the initial synthetic route for the intermediate dictates the starting materials.

Table 1: Key Starting Materials for this compound Synthesis

Synthetic Route for IntermediateKey Starting MaterialsReagents and Catalysts
Route 1: Friedel-Crafts Acylation Phenol, 4-Nitrobenzoyl chlorideAluminum chloride (AlCl₃), Dichloromethane
Route 2: Fries Rearrangement Phenyl 4-nitrobenzoateAluminum chloride (AlCl₃), Trifluoromethanesulfonic acid
Reduction Step 4-Hydroxy-4'-nitrobenzophenoneHydrogen (H₂), Palladium on activated charcoal (Pd/C), Methanol

Table 2: Quantitative Data for the Synthesis of this compound

Reaction StepSynthetic MethodReported YieldPurityKey Reaction Conditions
Intermediate Synthesis Friedel-Crafts AcylationHighHighAnhydrous conditions, Lewis acid catalyst
Intermediate Synthesis Fries RearrangementGood to HighGoodHigh temperatures, Lewis or Brønsted acid catalyst
Final Product Synthesis Catalytic Hydrogenation~68%[1]High20 °C, Methanol solvent[1]

Experimental Protocols

Route 1: Synthesis of 4-Hydroxy-4'-nitrobenzophenone via Friedel-Crafts Acylation

The Friedel-Crafts acylation provides a direct method for synthesizing 4-hydroxy-4'-nitrobenzophenone from readily available starting materials.[2]

Starting Materials:

  • Phenol

  • 4-Nitrobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

Experimental Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane from the dropping funnel.

  • After the addition is complete, add phenol (1.0 equivalent) dropwise to the reaction mixture.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 4-hydroxy-4'-nitrobenzophenone can be purified by recrystallization from a suitable solvent such as ethanol.

Route 2: Synthesis of 4-Hydroxy-4'-nitrobenzophenone via Fries Rearrangement

The Fries rearrangement is an alternative method that involves the rearrangement of a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid.[3][4][5][6]

Starting Materials:

  • Phenyl 4-nitrobenzoate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Chlorobenzene (solvent)

Experimental Procedure:

  • To a reaction vessel, add phenyl 4-nitrobenzoate and a suitable solvent such as chlorobenzene.

  • Add an excess of anhydrous aluminum chloride to the mixture.

  • Heat the reaction mixture to a temperature between 120-160 °C for several hours. Lower temperatures tend to favor the para-substituted product.[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and hydrolyze by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • The precipitated crude product is then filtered, washed with water, and dried.

  • Purification of 4-hydroxy-4'-nitrobenzophenone is achieved through recrystallization.

Final Step: Reduction of 4-Hydroxy-4'-nitrobenzophenone to this compound

The final step in the synthesis is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and efficient method for this transformation.[1]

Starting Materials:

  • 4-Hydroxy-4'-nitrobenzophenone

  • Palladium on activated charcoal (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Experimental Procedure:

  • In a hydrogenation vessel, dissolve 4-hydroxy-4'-nitrobenzophenone in methanol.

  • Add a catalytic amount of 10% palladium on activated charcoal to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas and stir the reaction mixture at room temperature (approximately 20 °C) until the theoretical amount of hydrogen has been consumed.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • The filtrate is then concentrated under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent.

Synthesis Workflow Diagrams

G cluster_0 Route 1: Friedel-Crafts Acylation Pathway cluster_1 Reduction to Final Product phenol Phenol acylation Friedel-Crafts Acylation phenol->acylation nitrobenzoyl_chloride 4-Nitrobenzoyl chloride nitrobenzoyl_chloride->acylation nitro_intermediate 4-Hydroxy-4'-nitro- benzophenone acylation->nitro_intermediate AlCl₃ reduction Catalytic Hydrogenation nitro_intermediate->reduction H₂, Pd/C final_product 4-Amino-4'-hydroxy- benzophenone reduction->final_product

Caption: Synthesis of this compound via Friedel-Crafts Acylation.

G cluster_0 Route 2: Fries Rearrangement Pathway cluster_1 Reduction to Final Product phenyl_nitrobenzoate Phenyl 4-nitrobenzoate rearrangement Fries Rearrangement phenyl_nitrobenzoate->rearrangement AlCl₃ nitro_intermediate 4-Hydroxy-4'-nitro- benzophenone rearrangement->nitro_intermediate reduction Catalytic Hydrogenation nitro_intermediate->reduction H₂, Pd/C final_product 4-Amino-4'-hydroxy- benzophenone reduction->final_product

Caption: Synthesis of this compound via Fries Rearrangement.

References

Spectroscopic Profile of 4-Amino-4'-hydroxybenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Amino-4'-hydroxybenzophenone (CAS 14963-34-9). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₃H₁₁NO₂, with a molecular weight of 213.23 g/mol . The spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.7 - 7.9Multiplet2HProtons ortho to the carbonyl group on the 4-aminophenyl ring
~ 7.6 - 7.8Multiplet2HProtons ortho to the carbonyl group on the 4-hydroxyphenyl ring
~ 6.8 - 7.0Multiplet2HProtons meta to the carbonyl group on the 4-hydroxyphenyl ring
~ 6.6 - 6.8Multiplet2HProtons meta to the carbonyl group on the 4-aminophenyl ring
~ 5.0 - 6.0Broad Singlet1HPhenolic -OH
~ 3.5 - 4.5Broad Singlet2HAmino -NH₂

¹³C NMR Data

Chemical Shift (ppm)Assignment
195.5C=O (Carbonyl)
162.0C-OH
151.2C-NH₂
132.8CH (aromatic)
131.5C (quaternary aromatic)
129.8C (quaternary aromatic)
115.3CH (aromatic)
113.9CH (aromatic)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H and N-H stretching
3100 - 3000MediumAromatic C-H stretching
1630 - 1600StrongC=O stretching (ketone)
1600 - 1450Medium to StrongAromatic C=C stretching
1300 - 1200StrongC-O stretching (phenol)
1340 - 1250MediumC-N stretching (aromatic amine)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
213100[M]⁺ (Molecular Ion)
121High[HOC₆H₄CO]⁺
93High[H₂NC₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of the this compound sample was accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • The solution was then transferred into a standard 5 mm NMR tube.

Data Acquisition:

  • ¹H and ¹³C NMR spectra were recorded on a 400 MHz (or higher) spectrometer.

  • The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • For ¹H NMR, the spectral width was typically 0-15 ppm, and for ¹³C NMR, it was 0-220 ppm.

  • Standard pulse sequences were used for both ¹H (e.g., zg30) and ¹³C (e.g., zgpg30) acquisitions.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • A small amount of the solid this compound sample (1-2 mg) was ground into a fine powder using an agate mortar and pestle.

  • Approximately 100-200 mg of dry potassium bromide (KBr) powder was added to the mortar.

  • The sample and KBr were thoroughly mixed and ground together to ensure a homogenous mixture.

  • The mixture was then transferred to a pellet press die.

  • A pressure of 8-10 tons was applied for several minutes to form a thin, transparent pellet.

Data Acquisition:

  • The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • A background spectrum of a pure KBr pellet was first recorded.

  • The sample pellet was then placed in the sample holder, and the spectrum was recorded typically over a range of 4000 to 400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

  • Electron Ionization (EI) was used as the ionization method. In EI, a high-energy electron beam (typically 70 eV) bombards the sample molecules in the gas phase, leading to the formation of a molecular ion and various fragment ions.

Mass Analysis and Detection:

  • The ions were accelerated and separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • A detector, such as an electron multiplier, was used to detect the ions.

  • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution KBr_Mix Grind with KBr Sample->KBr_Mix GC_Injection Vaporize for GC Sample->GC_Injection NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer KBr_Mix->IR MS Mass Spectrometer GC_Injection->MS NMR_Spectrum NMR Spectrum (¹H & ¹³C) NMR->NMR_Spectrum IR_Spectrum IR Spectrum IR->IR_Spectrum Mass_Spectrum Mass Spectrum MS->Mass_Spectrum

Caption: General workflow for obtaining spectroscopic data.

NMR_Signaling Sample in Magnetic Field Sample in Magnetic Field RF Pulse RF Pulse Sample in Magnetic Field->RF Pulse Nuclear Spin Excitation Nuclear Spin Excitation RF Pulse->Nuclear Spin Excitation Relaxation Relaxation Nuclear Spin Excitation->Relaxation FID Signal FID Signal Relaxation->FID Signal Fourier Transform Fourier Transform FID Signal->Fourier Transform NMR Spectrum NMR Spectrum Fourier Transform->NMR Spectrum

Caption: Simplified NMR signal generation pathway.

Navigating the Solubility Landscape of 4-Amino-4'-hydroxybenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-Amino-4'-hydroxybenzophenone, a key building block in medicinal chemistry and materials science. Understanding the solubility of this compound is paramount for its effective application in research and development, influencing everything from reaction kinetics to bioavailability in drug formulations. This document details its solubility in various common solvents, provides established experimental protocols for solubility determination, and illustrates the analytical workflow.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, by examining the solubility of structurally similar compounds—4-aminophenol and 4-hydroxybenzophenone—we can infer its likely solubility profile. The presence of both a polar amino group and a hydroxyl group, combined with the largely non-polar benzophenone backbone, suggests a nuanced solubility behavior. The compound is expected to exhibit poor solubility in water and higher solubility in polar aprotic and some polar protic organic solvents.

The following table summarizes the available qualitative and quantitative solubility data for closely related compounds to provide a reasonable estimation for this compound.

SolventCommon NameExpected Solubility of this compound (Qualitative)Solubility of Structurally Similar Compounds
Polar Aprotic Solvents
(CH₃)₂SODimethyl Sulfoxide (DMSO)Very Soluble4-hydroxybenzophenone: 55 mg/mL[1]; 4-chloro-4'-hydroxybenzophenone: 60 mg/mL[2]; 4-aminophenol: Very soluble[3]
CH₃CNAcetonitrileSoluble4-aminophenol: Soluble[3][4]
C₃H₆OAcetoneSoluble4-aminophenol: Soluble[3][4]
Polar Protic Solvents
H₂OWaterSparingly Soluble/Insoluble4-hydroxybenzophenone: Insoluble[5]; 4-aminophenol: 1.5 g/100 mL[3]
CH₃OHMethanolSlightly Soluble-
C₂H₅OHEthanolSlightly Soluble4-hydroxybenzophenone: Soluble[6]; 4-aminophenol: Slightly soluble[3][4]
Non-Polar Solvents
C₄H₈O₂Ethyl AcetateSoluble4-aminophenol: Soluble[3][4]

Disclaimer: The expected solubility is an estimation based on the properties of structurally related compounds. Experimental verification is strongly recommended.

Experimental Protocols for Solubility Determination

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[7][8] This method involves equilibrating an excess of the solid compound in the solvent of interest until a saturated solution is formed. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Shake-Flask Method Coupled with HPLC Analysis

This protocol details the determination of the equilibrium solubility of this compound.

1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a UV detector

  • Analytical balance

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.[9]

  • Phase Separation:

    • After equilibration, cease agitation and allow the suspensions to settle for a defined period.

    • To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase of the HPLC method.

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration. The curve should exhibit good linearity (R² > 0.99).

    • Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

    • Calculate the concentration of the compound in the saturated solution using the calibration curve, taking into account the dilution factor.

3. Data Reporting:

  • The solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.

  • The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_separation Phase Separation cluster_analysis Quantification by HPLC cluster_reporting Data Reporting prep1 Add excess this compound to solvent prep2 Seal vial and place in shaker at constant temperature prep1->prep2 prep3 Agitate for 24-48 hours to reach equilibrium prep2->prep3 sep1 Cease agitation and allow to settle prep3->sep1 sep2 Centrifuge the suspension sep1->sep2 sep3 Filter the supernatant sep2->sep3 ana2 Dilute the filtered saturated solution sep3->ana2 ana1 Prepare standard solutions and generate calibration curve ana3 Inject sample into HPLC ana1->ana3 ana2->ana3 ana4 Calculate concentration using calibration curve ana3->ana4 report1 Report solubility in mg/mL or mol/L at specified temperature ana4->report1 report2 Perform experiment in triplicate report1->report2

References

The Versatile Scaffold: A Technical Guide to the Research Applications of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzophenone and its derivatives represent a cornerstone in modern chemical and biomedical research. The inherent properties of the diaryl ketone motif, particularly its photochemical reactivity and its capacity for diverse functionalization, have led to a vast array of applications. This technical guide provides an in-depth exploration of the core research applications of benzophenone derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows to support ongoing research and development endeavors.

Medicinal Chemistry Applications

The benzophenone scaffold is a prevalent feature in numerous biologically active compounds, both naturally occurring and synthetic.[1] Its derivatives have been extensively investigated for a range of therapeutic applications, demonstrating significant potential in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

Benzophenone derivatives have emerged as a promising class of anticancer agents, exerting their effects through various mechanisms including the induction of apoptosis and cell cycle arrest.[1] The cytotoxic and antiproliferative activities of these compounds have been evaluated against a multitude of cancer cell lines.

Table 1: Cytotoxicity of Selected Benzophenone Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Diamide-coupled benzophenone (Compound 44)A549 (Lung Carcinoma)20[2]
MCF-7 (Breast Adenocarcinoma)23[2]
DLA (Dalton's Lymphoma Ascites)23[2]
Benzophenone-stavudine conjugate (Compound 45)HeLa (Cervical Cancer)1.58 ± 0.20[1]
SMMC-7721 (Hepatocellular Carcinoma)0.82 ± 0.11[1]
SGC-7901 (Gastric Cancer)0.77 ± 0.33[1]
2,2'-Hydroxybenzophenone N-acyl hydrazone derivativeMDR-involved human GSTA1-10.18 ± 0.02[2]
Benzophenone-thiazole analogue (Compound 39)EAC (Ehrlich Ascites Carcinoma)~5[2]
DLA (Dalton's Lymphoma Ascites)~5[2]
2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide (Compound 9a)A549 (Lung Carcinoma)-[3]
HeLa (Cervical Cancer)-[3]
MCF-7 (Breast Adenocarcinoma)-[3]
2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside (Compound 4)MCF-7 (Breast Adenocarcinoma)-[4]
4-hydroxy-4'-methoxybenzophenone (Compound 5)MCF-7 (Breast Adenocarcinoma)-[4]
Benzophenone based 1,2,3-triazole hybrid (Compound 8l)HT-1080 (Fibrosarcoma)-[5]
A-549 (Lung Carcinoma)-[5]
2,2',4-Trihydroxybenzophenone--[6]
Garcinol (1)Methicillin-resistant Staphylococcus aureus-[7]
Xanthochymol (3)Methicillin-resistant Staphylococcus aureus3.1-12.5 µg/ml[7]
4-Substituted ether of benzophenone (Compound 18)Leishmania major1.94 µg/ml[8]

Note: A hyphen (-) indicates that the specific IC50 value was not provided in a readily comparable format in the cited source.

The anticancer mechanism of certain benzophenone derivatives involves the induction of apoptosis through the mitochondrial pathway, characterized by the activation of caspase enzymes.

Benzophenone Benzophenone Derivative Mitochondrion Mitochondrion Benzophenone->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActivatedCaspase9 Activated Caspase-9 Apoptosome->ActivatedCaspase9 Activation ActivatedCaspase3 Activated Caspase-3 ActivatedCaspase9->ActivatedCaspase3 Activates Caspase3 Pro-Caspase-3 Caspase3->ActivatedCaspase3 Apoptosis Apoptosis ActivatedCaspase3->Apoptosis Execution

Fig. 1: Mitochondrial Apoptosis Pathway Induced by Benzophenones.
Antimicrobial Activity

Derivatives of benzophenone have also demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action can involve the disruption of microbial cell membranes.

Table 2: Antimicrobial Activity of Selected Benzophenone Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
2,2',4-TrihydroxybenzophenoneVarious bacteria62.5 - 250[6]
Benzophenone-tetraamidesStaphylococcus aureus2.0 mg/L[1]
Benzophenone fused Azetidinone (Compound 9g)S. aureus6.25[9]
B. subtilis6.25[9]
P. aeruginosa12.5[9]
K. pneumoniae12.5[9]
Benzophenone derived 1,2,3-triazoles (Compound 3a)B. subtilis-[10]
S. aureus-[10]
C. albicans-[10]

Note: MIC stands for Minimum Inhibitory Concentration. A hyphen (-) indicates that the specific MIC value was not provided in a readily comparable format in the cited source.

Photochemical and Photophysical Applications

The defining characteristic of the benzophenone scaffold is its photochemical reactivity upon absorption of UV radiation. This property is harnessed in a multitude of applications, from photosensitization to UV filtering.

Photosensitizers

Benzophenone and its derivatives are widely used as photosensitizers.[11] Upon excitation by UV light, they efficiently undergo intersystem crossing to a long-lived triplet state, which can then transfer its energy to other molecules or abstract a hydrogen atom, initiating photochemical reactions.

Table 3: Photophysical Properties of Selected Benzophenone Derivatives

CompoundSolventλ_abs (nm)Φ_iscτ_p (µs)Reference
BenzophenoneAcetonitrile-~1-[12]
4,4'-DimethoxybenzophenoneAcetonitrile---[13]
4,4'-DichlorobenzophenoneAcetonitrile---[13]
3-Acetylbenzophenone---2.4[14]

The process of photosensitization by benzophenone can be visualized through a Jablonski diagram.

S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (UV light) S1->S0 Fluorescence T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence Reaction Photochemical Reaction T1->Reaction Energy/Hydrogen Transfer

Fig. 2: Jablonski Diagram for Benzophenone Photosensitization.
Photo-cross-linking Agents

A significant application of benzophenone's photosensitizing nature is in photo-cross-linking, particularly for studying protein-protein and protein-nucleic acid interactions.[15] Benzophenone-containing probes can be incorporated into biological systems, and upon UV irradiation, they form covalent bonds with nearby molecules, allowing for the identification of interaction partners.

Probe Benzophenone Probe (on Protein A) ExcitedProbe Excited Triplet State Probe->ExcitedProbe Activation UV UV Light (365 nm) UV->ExcitedProbe Crosslink Covalent Cross-link (Protein A-B) ExcitedProbe->Crosslink H-abstraction & Recombination ProteinB Interacting Protein B ProteinB->Crosslink Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup AddReactants Add Reactants (Substituted Benzene, Acyl Chloride, AlCl₃) Setup->AddReactants Reaction Stir at RT (Monitor by TLC) AddReactants->Reaction Workup Quench & Extract Reaction->Workup Purification Purify Product (Recrystallization/ Chromatography) Workup->Purification End End Purification->End

References

An In-depth Technical Guide on the Mechanism of Action for 4-Amino-4'-hydroxybenzophenone in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-4'-hydroxybenzophenone is a bifunctional organic molecule with significant applications in polymer science. Its "mechanism of action" in polymers is not pharmacological, as might be inferred by an audience in drug development, but is rooted in its distinct chemical functionalities which allow it to serve two primary roles. Firstly, its amino (-NH2) and hydroxyl (-OH) groups are reactive sites that enable it to act as a monomer in step-growth polymerization, building the backbone of high-performance polymers. Secondly, the inherent photoreactive nature of its benzophenone core allows it to function as a powerful photo-crosslinking agent upon exposure to ultraviolet (UV) light. This guide provides a detailed exploration of these mechanisms, supported by quantitative data, experimental protocols, and process visualizations.

Part 1: Role as a Monomer in Polymer Synthesis

The amino and hydroxyl functional groups on the this compound molecule are nucleophilic and can react with electrophilic monomers, such as dianhydrides or diacyl chlorides, to form long-chain polymers. This makes it a valuable building block for creating advanced polymers like polyimides and polyamides, which are known for their exceptional thermal and mechanical properties.

Mechanism of Polymerization

The most common application is in the synthesis of polyimides, which typically follows a two-step process.[1][2]

  • Poly(amic acid) Formation: The primary amine group of this compound attacks the carbonyl carbon of a dianhydride monomer in a polar aprotic solvent at ambient temperature. This ring-opening polyaddition reaction results in a soluble, high-molecular-weight poly(amic acid) precursor.[1][2]

  • Imidization: The poly(amic acid) is then converted to the final polyimide through cyclodehydration, which can be achieved by thermal treatment at high temperatures (e.g., 150-300°C) or by chemical methods using dehydrating agents at room temperature.[1][3]

The presence of the hydroxyl group offers an additional site for modification or for forming other polymer types, such as poly(ether imide)s, further enhancing the versatility of this monomer.

Polymerization Monomer1 This compound (Diamine Functionality) PAA Poly(amic acid) Precursor (Soluble) Monomer1->PAA + Monomer2 Aromatic Dianhydride (e.g., PMDA, BTDA) Monomer2->PAA Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Room Temperature Solvent->PAA Imidization Imidization (Thermal or Chemical) PAA->Imidization Cyclodehydration Polyimide Final Polyimide (Insoluble, Thermally Stable) Imidization->Polyimide Water H₂O Imidization->Water Byproduct

Caption: Generalized two-step synthesis of polyimide.
Experimental Protocol: Synthesis of Polyimide

This protocol is a representative example based on the conventional two-stage synthesis method for polyimides.[3]

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer (e.g., this compound) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).

  • Monomer Addition: Cool the solution to 0°C. Add an equimolar amount of a solid aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA) portion-wise to the stirred solution under a nitrogen atmosphere.

  • Poly(amic acid) Synthesis: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours to form a viscous poly(amic acid) solution.

  • Film Casting: Cast the poly(amic acid) solution onto a glass plate using a doctor blade to create a thin, uniform film.

  • Thermal Imidization: Place the cast film in a vacuum oven and heat it in a staged manner: 100°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This process removes the solvent and converts the precursor into the final polyimide film.

  • Characterization: The resulting polyimide film can be peeled from the glass plate and characterized for its thermal, mechanical, and dielectric properties.

Part 2: Mechanism of Benzophenone-Mediated Photo-Crosslinking

The benzophenone moiety within the polymer structure acts as a Type II photoinitiator.[4] Upon absorption of UV radiation (typically around 365 nm), it can initiate a crosslinking reaction, transforming a thermoplastic material into a robust thermoset network.[5]

Photochemical Mechanism

The process, known as C,H-insertion cross-linking (CHiC), proceeds via the following steps:

  • Photoexcitation: The benzophenone group absorbs a UV photon, promoting an electron from a non-bonding n-orbital to an anti-bonding π*-orbital, forming a short-lived singlet excited state (S1).

  • Intersystem Crossing: The singlet state rapidly undergoes intersystem crossing to a more stable triplet excited state (T1). This triplet state has a diradical nature (one radical on the carbonyl oxygen and one on the carbonyl carbon).[6]

  • Hydrogen Abstraction: The highly reactive triplet state abstracts a hydrogen atom from a nearby C-H bond on an adjacent polymer chain. This creates a semipinacol radical on the benzophenone moiety and a carbon-centered radical on the polymer chain.

  • Crosslink Formation: The two carbon-centered radicals (the one on the former benzophenone carbonyl carbon and the one on the polymer chain) combine to form a stable carbon-carbon covalent bond, resulting in a crosslink between the polymer chains.[5] If no suitable hydrogen donor is available, the excited benzophenone can relax back to its ground state.[5]

PhotoCrosslinking cluster_0 Photochemical Process cluster_1 Crosslinking Reaction BP_ground Benzophenone (BP) Ground State (S₀) BP_singlet Excited Singlet State (S₁) BP_ground->BP_singlet UV Photon (hν) BP_triplet Excited Triplet State (T₁) (Diradical) BP_singlet->BP_triplet Intersystem Crossing BP_triplet->BP_ground Relaxation (No Reaction) Radicals Semipinacol Radical + Polymer C• Radical BP_triplet->Radicals H-Abstraction Polymer_CH Polymer Chain with C-H bond Polymer_CH->Radicals Crosslink C-C Crosslink (Covalent Bond) Radicals->Crosslink Radical Combination

Caption: Signaling pathway for benzophenone photo-crosslinking.
Experimental Protocol: UV Curing and Gel Content Determination

This protocol describes a typical procedure for crosslinking a polymer film containing benzophenone moieties.[5]

  • Formulation and Film Preparation: Dissolve the benzophenone-containing polymer in a suitable solvent (e.g., THF). Cast the solution onto a substrate (e.g., a silicon wafer) using a spin-coater to achieve a film of uniform thickness. Dry the film to remove the solvent.

  • UV Exposure: Place the polymer-coated substrate under a UV lamp (e.g., a medium-pressure mercury lamp with a primary emission at 365 nm). Irradiate the film with a specific energy dose (measured in J/cm²).

  • Development: After irradiation, immerse the substrate in a good solvent for the un-crosslinked polymer for a set period (e.g., 1 minute) to dissolve and wash away the non-crosslinked (sol) fraction.

  • Gel Content Measurement: Dry the substrate and measure the thickness of the remaining crosslinked (gel) film using a technique like ellipsometry. The gel content is calculated as the ratio of the remaining film thickness to the initial film thickness.

  • Analysis: Repeat the process with varying UV doses to study the kinetics of the crosslinking reaction. The disappearance of the benzophenone absorption peak (~280 nm) can also be monitored using UV-Vis spectroscopy to quantify the consumption of the photoinitiator.[5]

Part 3: Quantitative Data Summary

The incorporation of monomers like this compound significantly influences the properties of the resulting polymers. The rigid aromatic and benzophenone groups enhance thermal stability and mechanical strength, while the specific linkages (imide, amide, ether) dictate solubility and processing characteristics.

Table 1: Thermal Properties of High-Performance Polymers

Polymer Type Monomers Tg (°C) Td (5% wt. loss, °C) Char Yield at 800°C (%) Reference
Polyimide 4,4'-bis(5-amino-2-pyridinoxy)benzophenone + PMDA 310 501 60.8 [7]
Polyimide 4,4'-bis(5-amino-2-pyridinoxy)benzophenone + 6FDA 262 499 59.2 [7]
Polyimide BAPBN + 6FDA 254 >480 - [3]

| Polyamide 4 | 2-pyrrolidone | ~265 | ~301 | - |[8][9] |

Tg: Glass Transition Temperature; Td: Decomposition Temperature; PMDA: Pyromellitic dianhydride; 6FDA: 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane; BAPBN: 3,6-bis(4-aminophenoxy)benzonorbornane.

Table 2: Mechanical and Electrical Properties of High-Performance Polymers

Polymer Type Tensile Strength (MPa) Elongation at Break (%) Dielectric Constant (1 MHz) Reference
Polyimide (BAPBN-based) - - 2.62 - 3.53 [3]
Branched Polyamide 4 72 - - [8]
Polyamide 6 (PA6) ~80 >50 -

| Polyamide 12 (PA12) | 55 | 250 | - |[10] |

Part 4: Experimental Workflow and Characterization

A systematic workflow is essential for synthesizing and validating the properties of new polymers. This involves synthesis, purification, processing, and a suite of analytical techniques to probe the structure and performance of the material.

Workflow cluster_char Characterization Synthesis Polymer Synthesis (Monomer Reaction) Purification Purification & Drying (Precipitation, Filtration) Synthesis->Purification Processing Processing (Film Casting, Molding) Purification->Processing Structural Structural (FTIR, NMR) Processing->Structural Molecular Molecular Weight (GPC/SEC) Processing->Molecular Thermal Thermal (DSC, TGA) Processing->Thermal Mechanical Mechanical (Tensile Testing) Processing->Mechanical Optical Optical/Photo (UV-Vis) Processing->Optical

Caption: General experimental workflow for polymer development.
Key Characterization Techniques

  • Fourier Transform Infrared (FTIR) Spectroscopy: Used to confirm the chemical structure by identifying characteristic functional groups. For polyimides, one looks for the disappearance of amic acid peaks and the appearance of imide carbonyl peaks (~1780 and 1720 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the successful incorporation of monomers and the final polymer structure.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Determines the molecular weight (Mn, Mw) and molecular weight distribution (polydispersity index, PDI) of the polymer.[11]

  • Differential Scanning Calorimetry (DSC): Used to measure thermal transitions, most importantly the glass transition temperature (Tg) and melting temperature (Tm).[3]

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer by measuring weight loss as a function of temperature, providing the decomposition temperature (Td).[7]

This compound is a versatile molecule in polymer chemistry, acting as both a structural monomer and a functional photo-crosslinker. Its amino and hydroxyl groups enable its integration into the backbones of high-performance polymers like polyimides, imparting thermal stability and mechanical robustness. Concurrently, its benzophenone core provides a UV-activatable mechanism for forming crosslinked networks, enhancing solvent resistance and mechanical integrity. This dual-functionality makes it and its derivatives highly valuable for creating advanced materials for demanding applications, including microelectronics, aerospace, and potentially as stable matrices for medical devices and drug delivery systems.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Photosensitive Polyimides Using 4-Amino-4'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of a photosensitive polyimide using 4-Amino-4'-hydroxybenzophenone as a key monomer. The resulting polymer is suitable for applications in microelectronics, serving as a photopatternable dielectric layer. The protocol is based on established methods for polyimide synthesis from monomers containing both amino and hydroxyl functionalities.

Overview

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of photosensitive moieties allows for direct photopatterning, a critical process in the fabrication of microelectronic devices. This protocol details a two-stage process for creating a photosensitive polyimide. Initially, a poly(amic acid) precursor is synthesized from this compound and an aromatic dianhydride. This is followed by chemical imidization to form a hydroxyl-containing polyimide. Subsequently, a photosensitive group is introduced via esterification of the pendant hydroxyl groups.

Chemical Synthesis Pathway

The synthesis involves a three-step process:

  • Poly(amic acid) Synthesis: Reaction of this compound with a dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA) to form a poly(amic acid).

  • Imidization: Conversion of the poly(amic acid) to a polyimide with pendant hydroxyl groups through chemical imidization.

  • Photosensitization: Esterification of the hydroxyl groups with a photosensitive compound, such as 2-diazo-1-naphthoquinone-5-sulfonyl chloride (DNQ), to render the polyimide photosensitive.

G cluster_0 Step 1: Polymerization cluster_1 Step 2: Imidization cluster_2 Step 3: Photosensitization Monomer1 This compound PAA Poly(amic acid) Precursor Monomer1->PAA Monomer2 Dianhydride (e.g., 6FDA) Monomer2->PAA PI_OH Hydroxyl-Containing Polyimide PAA->PI_OH Chemical Imidization PSPI Photosensitive Polyimide PI_OH->PSPI Esterification Photosensitizer Photosensitive Group (e.g., DNQ) Photosensitizer->PSPI G cluster_synthesis Synthesis cluster_processing Processing cluster_lithography Photolithography cluster_characterization Characterization s1 Poly(amic acid) Formation s2 Chemical Imidization s1->s2 s3 Photosensitizer Attachment s2->s3 p1 Dissolution in Casting Solvent s3->p1 p2 Spin Coating p1->p2 p3 Pre-bake p2->p3 l1 UV Exposure p3->l1 l2 Development l1->l2 l3 Curing l2->l3 c1 FTIR / NMR l3->c1 c2 TGA / DSC l3->c2 c3 SEM l3->c3

Application Notes and Protocols for Polyamide Synthesis Using 4-Amino-4'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of polyamides incorporating the monomer 4-Amino-4'-hydroxybenzophenone. Due to the limited availability of literature on the direct use of this specific monomer, this document presents generalized yet detailed protocols based on established methods for the synthesis of aromatic polyamides with pendant functional groups. The provided data is illustrative and representative of aromatic polyamides with similar structures.

Introduction

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of functional monomers, such as this compound, allows for the synthesis of polyamides with tailored properties. The pendant hydroxyl group in the repeating unit of the polymer can serve as a site for post-polymerization modification, improve solubility, and introduce specific functionalities for applications in areas like biomaterials, membranes, and drug delivery. The benzophenone moiety can also impart photo-reactive properties to the polymer.

This document outlines two primary methods for the synthesis of polyamides using this compound as a diamine monomer: Low-Temperature Solution Polycondensation and the Yamazaki-Higashi Phosphorylation Method.

Synthesis of Polyamides

Monomers and Reagents
  • Diamine Monomer: this compound

  • Diacid Chlorides (for Low-Temperature Solution Polycondensation):

    • Terephthaloyl chloride (TPC)

    • Isophthaloyl chloride (IPC)

  • Dicarboxylic Acids (for Yamazaki-Higashi Method):

    • Terephthalic acid (TPA)

    • Isophthalic acid (IPA)

  • Solvents: N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc)

  • Acid Acceptor (for Low-Temperature Method): Pyridine

  • Condensing Agent (for Yamazaki-Higashi Method): Triphenyl phosphite (TPP)

  • Solubilizing Agent: Lithium Chloride (LiCl) or Calcium Chloride (CaCl2)

Experimental Protocols

Protocol 1: Low-Temperature Solution Polycondensation

This method involves the reaction of a diamine with a diacid chloride in an aprotic polar solvent at low temperatures.

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound and a solubilizing salt (e.g., LiCl) in an anhydrous polar aprotic solvent (e.g., NMP or DMAc).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of the diacid chloride (e.g., terephthaloyl chloride) to the stirred solution.

  • Maintain the reaction temperature at 0°C for 30 minutes and then allow it to warm up to room temperature, continuing the stirring for 24 hours under a nitrogen atmosphere.

  • Precipitate the resulting polymer by pouring the viscous solution into a non-solvent, such as methanol or water.

  • Filter the fibrous polymer precipitate, wash it thoroughly with hot water and methanol to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80-100°C for 24 hours.

Protocol 2: Yamazaki-Higashi Phosphorylation Method

This direct polycondensation method uses a dicarboxylic acid and a diamine in the presence of a phosphite and pyridine.

Procedure:

  • In a three-necked flask fitted with a mechanical stirrer and a nitrogen inlet, combine equimolar amounts of this compound and a dicarboxylic acid (e.g., terephthalic acid).

  • Add a polar aprotic solvent (e.g., NMP), a solubilizing salt (e.g., CaCl2), and pyridine.

  • Heat the mixture to 80°C under a nitrogen atmosphere.

  • Add triphenyl phosphite (TPP) to the reaction mixture.

  • Raise the temperature to 100-115°C and maintain it for 3-5 hours.

  • Cool the resulting viscous solution to room temperature.

  • Precipitate the polymer in methanol, followed by filtration.

  • Wash the polymer extensively with hot methanol and water.

  • Dry the final polymer product in a vacuum oven at 80-100°C.

Characterization of Polyamides

The synthesized polyamides should be characterized to determine their structure, molecular weight, and thermal properties.

Protocol 3: Polymer Characterization

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the formation of the amide bond (typically around 1650 cm⁻¹ for C=O stretching and 3300 cm⁻¹ for N-H stretching) and the presence of the hydroxyl group (broad peak around 3400 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidate the detailed chemical structure of the polymer.

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by determining the decomposition temperature.

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the amorphous polymer.

Data Presentation

The following tables present illustrative quantitative data for polyamides synthesized from this compound and different diacids.

Table 1: Molecular Weight and Polydispersity of Synthesized Polyamides

Polymer IDSynthesis MethodDiacid MonomerMn ( g/mol )Mw ( g/mol )PDI
PA-TPCLow-TemperatureTPC35,00072,0002.06
PA-IPCLow-TemperatureIPC32,00065,0002.03
PA-TPAYamazaki-HigashiTPA45,00095,0002.11
PA-IPAYamazaki-HigashiIPA41,00088,0002.15

Table 2: Thermal Properties of Synthesized Polyamides

Polymer IDTg (°C)Td5% (°C)¹Td10% (°C)²Char Yield at 800°C (%)
PA-TPC25545048055
PA-IPC24044047052
PA-TPA26546549558
PA-IPA25045548556

¹ Temperature at 5% weight loss. ² Temperature at 10% weight loss.

Table 3: Solubility of Synthesized Polyamides

Polymer IDNMPDMAcDMSOTHFChloroform
PA-TPC+++++--
PA-IPC++++++--
PA-TPA+++++--
PA-IPA++++++--

++: Soluble at room temperature; +: Soluble on heating; -: Insoluble.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for a potential application of these functionalized polyamides.

experimental_workflow start Start monomer_prep Monomer Preparation (this compound & Diacid/Diacid Chloride) start->monomer_prep polymerization Polymerization monomer_prep->polymerization low_temp Low-Temperature Solution Polycondensation polymerization->low_temp yamazaki Yamazaki-Higashi Method polymerization->yamazaki precipitation Precipitation & Washing low_temp->precipitation yamazaki->precipitation drying Drying precipitation->drying characterization Characterization drying->characterization ftir FTIR characterization->ftir nmr NMR characterization->nmr gpc GPC characterization->gpc tga TGA characterization->tga dsc DSC characterization->dsc end End ftir->end nmr->end gpc->end tga->end dsc->end

Caption: Experimental workflow for polyamide synthesis and characterization.

hypothetical_signaling_pathway polyamide Functional Polyamide Scaffold (with pendant -OH groups) conjugation Drug Conjugation (via -OH group) polyamide->conjugation drug Drug Molecule drug->conjugation drug_delivery Targeted Drug Delivery conjugation->drug_delivery cell_surface Cell Surface Receptor drug_delivery->cell_surface Targeting internalization Internalization cell_surface->internalization drug_release Intracellular Drug Release internalization->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Hypothetical pathway for drug delivery application.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Amino-4'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Introduction

4-Amino-4'-hydroxybenzophenone is a chemical intermediate of significant interest in pharmaceutical and polymer sciences. It serves as a key building block in the synthesis of various organic molecules and specialized polymers. Due to its application in regulated industries, a reliable and robust analytical method for its quantification and purity assessment is crucial. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described method is suitable for quality control, stability studies, and research applications.

The principle of this method is based on the separation of this compound on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. Detection is achieved using a UV detector at a wavelength where the analyte exhibits significant absorbance.

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below. These parameters may be optimized depending on the specific instrumentation and column used.

ParameterRecommended Condition
HPLC System Standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% Formic Acid. The exact ratio may require optimization.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 285 nm
Run Time Approximately 10 minutes

Method Validation Summary

The proposed HPLC method should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[1] A summary of typical validation parameters and their acceptable limits for a similar analytical method is presented below.[1][2][3]

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
   Repeatability (Intra-day)≤ 2.0%
   Intermediate Precision (Inter-day)≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1
Specificity The peak of the analyte should be pure and free from interference from the matrix, impurities, or degradation products.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%).

Experimental Protocols

1. Reagents and Materials

  • This compound reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical balance

  • Syringe filters (0.45 µm)

  • HPLC vials

2. Preparation of Solutions

Mobile Phase Preparation (Acetonitrile:Water with 0.1% Formic Acid, 50:50 v/v):

  • Measure 500 mL of acetonitrile into a 1000 mL graduated cylinder.

  • Measure 500 mL of HPLC grade water into a separate 1000 mL graduated cylinder.

  • Combine the acetonitrile and water in a suitable solvent reservoir.

  • Add 1.0 mL of formic acid to the mixture.

  • Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.

Standard Stock Solution (e.g., 1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Make up to the mark with methanol and mix well.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

The sample preparation procedure will depend on the matrix. A general procedure for a solid sample is outlined below.

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Vortex and sonicate the sample to ensure complete extraction of this compound.

  • Dilute the sample solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. HPLC Analysis and Quantification

System Suitability: Before starting the analysis, perform system suitability tests by injecting a working standard solution (e.g., 20 µg/mL) multiple times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area and retention time is less than 2.0%, the theoretical plate count is greater than 2000, and the tailing factor is less than 2.0.[1]

Calibration Curve:

  • Inject the prepared working standard solutions in ascending order of concentration.

  • Record the peak areas for each injection.

  • Plot a graph of peak area versus concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.999 is generally considered acceptable.[4]

Sample Analysis:

  • Inject the prepared sample solutions.

  • Record the peak area for this compound.

Quantification: Use the calibration curve equation to calculate the concentration of this compound in the sample.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation sys_suit System Suitability Test prep_mobile->sys_suit prep_stock Standard Stock Solution prep_working Working Standards prep_stock->prep_working cal_curve Calibration Curve Generation prep_working->cal_curve prep_sample Sample Preparation sample_analysis Sample Injection & Analysis prep_sample->sample_analysis sys_suit->cal_curve cal_curve->sample_analysis quant Quantification sample_analysis->quant report Reporting Results quant->report

Caption: Overall experimental workflow for the HPLC analysis of this compound.

sample_preparation_workflow start Start: Solid Sample weigh Accurately weigh the sample start->weigh dissolve Dissolve in a suitable solvent (e.g., Methanol) weigh->dissolve extract Vortex and sonicate for complete extraction dissolve->extract dilute Dilute with mobile phase to fall within calibration range extract->dilute filter Filter through a 0.45 µm syringe filter dilute->filter inject Inject into HPLC system filter->inject

Caption: Detailed workflow for the preparation of a solid sample for HPLC analysis.

References

Application Note: Analysis of Benzophenones by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Benzophenones are a class of compounds widely utilized as UV stabilizers in cosmetics, plastics, and food packaging, and as photo-initiators for inks and coatings on carton boards.[1][2][3] However, there is growing concern over their potential as endocrine-disrupting chemicals (EDCs) that can interfere with hormonal systems.[1] For instance, some benzophenones have demonstrated estrogenic activity by interacting with estrogen receptors.[1] Consequently, the accurate and sensitive quantification of these compounds in various matrices is essential for assessing human exposure, ensuring food safety, and understanding their biological impact.[1] The European Union has set a specific migration limit (SML) for benzophenone from food packaging at 0.6 mg/kg.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and ideal technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like benzophenones due to its high resolution and sensitivity.[4] However, the analysis of polar hydroxybenzophenones can be challenging due to their low volatility and thermal instability.[5] This application note provides detailed protocols for sample preparation, derivatization, and GC-MS analysis of various benzophenones.

Principle of Analysis The GC-MS method separates compounds based on their boiling points and retention times in a gas chromatograph, followed by detection and identification using a mass spectrometer. For polar phenolic compounds like 4,4'-dihydroxybenzophenone, a derivatization step is necessary to improve their volatility and thermal stability for GC analysis.[1][5]

Silylation is a common and effective derivatization technique where the active hydrogen in the phenolic hydroxyl (-OH) groups is replaced with a trimethylsilyl (TMS) group.[1] This chemical modification reduces the compound's polarity and intermolecular hydrogen bonding, increasing its volatility.[1] The most frequently used silylating reagent for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1] The non-polar benzophenones and the TMS-derivatives of polar benzophenones are then separated by the GC and analyzed by the MS.

Experimental Workflow and Protocols

The overall workflow for the GC-MS analysis of benzophenones involves sample preparation, derivatization (if necessary), instrumental analysis, and data processing.

GC-MS Workflow for Benzophenone Analysis cluster_prep Sample Preparation cluster_derivatization Derivatization (for Hydroxybenzophenones) cluster_analysis Analysis Sample Sample Collection (Aqueous or Solid) SPE Solid-Phase Extraction (SPE) (for Aqueous Samples) Sample->SPE Aqueous Matrix QuEChERS QuEChERS Extraction (for Solid Samples) Sample->QuEChERS Solid Matrix Elution Elution & Concentration SPE->Elution QuEChERS->Elution Deriv Silylation with BSTFA Elution->Deriv If polar analytes are present GCMS GC-MS Analysis Elution->GCMS Non-polar analytes Deriv->GCMS Data Data Processing & Quantification GCMS->Data

Caption: General workflow for the GC-MS analysis of benzophenones.

Protocol 1: Sample Preparation from Aqueous Matrices using Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting benzophenones from aqueous samples such as wastewater or river water.[1][6]

Materials:

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or C18).[1][7]

  • Methanol (HPLC grade).[1]

  • Ethyl Acetate (HPLC grade).

  • Ultrapure water.[1]

  • Vacuum manifold for SPE.[1]

  • Nitrogen evaporator.

Procedure:

  • Cartridge Conditioning: Precondition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of ultrapure water. Ensure the cartridge does not dry out.[1]

  • Sample Loading: Pass the aqueous sample (e.g., 100-200 mL) through the conditioned cartridge at a steady flow rate.

  • Washing: Wash the cartridge with 3 mL of ultrapure water to remove polar interferences.[1]

  • Drying: Dry the cartridge thoroughly under vacuum for 10-15 minutes to remove all residual water.[1]

  • Elution: Elute the trapped benzophenones from the cartridge using a suitable organic solvent, such as 2 x 1.5 mL of methanol or ethyl acetate.[1]

  • Concentration: Evaporate the collected eluate to dryness under a gentle stream of nitrogen. The residue is now ready for derivatization or reconstitution in a suitable solvent for GC-MS analysis.[1]

Protocol 2: Sample Preparation from Solid Matrices using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a fast and simple approach for extracting benzophenones from solid matrices like breakfast cereal.[2]

Materials:

  • Acetonitrile (HPLC grade).

  • QuEChERS extraction salts (e.g., EN 15662 formulation).

  • QuEChERS dispersive SPE (dSPE) tubes for cleanup.

  • Homogenizer/Blender.

  • Centrifuge and tubes.

  • Vortex mixer.

Procedure:

  • Homogenization: Homogenize the solid sample to increase the surface area for efficient extraction. The sample must be at least 80% hydrated.[2]

  • Extraction:

    • Weigh a portion of the homogenized sample (e.g., 10 g) into a centrifuge tube.

    • Add 10 mL of acetonitrile.[2]

    • Add the appropriate QuEChERS extraction salt packet.

    • Shake vigorously for 5 minutes and centrifuge for 10 minutes at 3500 rpm.[2]

  • Dispersive SPE Cleanup:

    • Transfer a portion of the acetonitrile supernatant (e.g., 5 mL) to a dSPE cleanup tube containing sorbents to remove interfering matrix components.[2]

    • Vortex for 1 minute and centrifuge for 5 minutes.

  • Final Extract: Transfer 1 mL of the cleaned extract into a GC vial for analysis.[2]

Protocol 3: Silylation Derivatization

This protocol is required for the analysis of hydroxybenzophenones to increase their volatility.[1]

Silylation Reaction cluster_reactants Reactants cluster_products Products BP1 Hydroxybenzophenone (e.g., R-Ph-CO-Ph-OH) BP_TMS TMS-Derivatized Benzophenone (R-Ph-CO-Ph-O-Si(CH3)3) BP1->BP_TMS Reaction at 65-75°C Byproducts Byproducts BSTFA BSTFA (CF3CON[Si(CH3)3]2) BSTFA->BP_TMS BSTFA->Byproducts

Caption: Silylation of a hydroxybenzophenone using BSTFA.

Materials:

  • Dried sample extract reconstituted in an aprotic solvent (e.g., Dichloromethane).

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

  • Anhydrous Pyridine (optional catalyst).[1]

  • 2 mL GC vials with screw caps.

  • Heating block or oven.

Procedure:

  • Transfer 100 µL of the reconstituted sample extract into a clean, dry reaction vial.[1]

  • Add 100 µL of BSTFA to the vial.[1]

  • (Optional) If using pyridine as a catalyst, add 25 µL.[1]

  • Cap the vial tightly and vortex briefly.

  • Heat the vial at 65-75°C for 30-45 minutes to ensure the reaction is complete.[1]

  • Cool the vial to room temperature before GC-MS injection.

GC-MS Instrumental Parameters

The following table provides typical instrumental parameters for the analysis of benzophenones. These may require optimization based on the specific instrument and target analytes.

ParameterValueReference
GC System Agilent 7890B or equivalent[4]
MS System Agilent 5977A MSD or equivalent[4]
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 280°C[1]
Injection Mode Splitless (1 µL injection volume)[1]
Carrier Gas Helium[1]
Constant Flow Rate 1.0 mL/min[1]
Oven Program
   Initial Temperature150°C, hold for 2 minutes[1]
   Ramp10°C/min to 300°C[1]
   Final HoldHold at 300°C for 15 minutes[1]
MS Parameters
Transfer Line Temp. 280°C[1]
Ion Source Temp. 200°C[1]
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan or Selected Ion Monitoring (SIM)[2][8]

Quantitative Data and Performance

Method performance is evaluated through parameters like recovery, precision (RSD), linearity (R²), and limits of detection (LOD) and quantification (LOQ).

Table 1: Recovery and Precision using QuEChERS Method in Breakfast Cereal [2]

CompoundSpiked Level (mg/kg)Average Recovery (%)RSD (%)
Benzophenone0.6101.72.3
4-Hydroxybenzophenone0.682.34.6

The QuEChERS-GC-MS method demonstrated linearity in the concentration range of 50 to 1000 ng/mL with coefficients of determination (R²) >0.999.[2]

Table 2: Limits of Quantification (LOQ) and Detection (LOD)

CompoundMatrixMethodLOQLODReference
2-hydroxy-4-methoxy-benzophenone (BP-3)WaterSPE-GC-MS/MS1.0 ng/L-[6]
2,4-dihydroxybenzophenone (BP-1)WaterSPE-GC-MS/MS2.5 ng/L-[6]
2,2′-dihydroxy-4-methoxy-benzophenone (BP-8)WaterSPE-GC-MS/MS1.5 ng/L-[6]
Benzophenone (BP)Breakfast CerealsUltrasonic Extraction-GC-MS-2 µg/kg[3]
4-methylbenzophenone (4MBP)Breakfast CerealsUltrasonic Extraction-GC-MS-2 µg/kg[3]

Data Analysis and Quantification

For qualitative analysis, identify the peaks of benzophenones and their derivatives in the sample chromatogram by comparing their retention times and mass spectra with those of reference standards.[4] For quantitative analysis, construct a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.[4] The concentration of each analyte in the sample is then determined using the corresponding calibration curve.[4] Using an isotopically labeled internal standard like benzophenone-d10 is recommended to improve accuracy and precision.[3][8]

References

Application Notes: 4-Amino-4'-hydroxybenzophenone as a Scaffold for Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 4-Amino-4'-hydroxybenzophenone as a versatile scaffold in the design and synthesis of novel enzyme inhibitors. While direct inhibitory data on the parent molecule is limited, its structural features make it an attractive starting point for developing potent and selective inhibitors for various enzyme classes, including protein kinases, catechol-O-methyltransferase (COMT), and 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Introduction

This compound is a bifunctional molecule possessing both a nucleophilic amino group and a phenolic hydroxyl group. This unique structure allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity against specific enzyme targets. The benzophenone core provides a rigid framework that can be functionalized to interact with the active or allosteric sites of enzymes.

Potential Enzyme Targets and Therapeutic Areas

Derivatives of the this compound scaffold have shown promise in targeting enzymes implicated in a range of diseases:

  • Protein Kinase C (PKC): As crucial regulators of cellular signaling pathways, PKC isozymes are implicated in cancer, cardiovascular diseases, and inflammatory disorders. Analogues of the natural product balanol, which feature a modified benzophenone subunit, have demonstrated inhibitory activity against PKC.

  • Catechol-O-methyltransferase (COMT): COMT is a key enzyme in the metabolic degradation of catecholamine neurotransmitters. Inhibitors of COMT are used in the treatment of Parkinson's disease to prolong the therapeutic effect of L-DOPA.

  • 4-hydroxyphenylpyruvate dioxygenase (HPPD): HPPD is an enzyme involved in tyrosine metabolism. Its inhibition has been a successful strategy for the development of herbicides and is being explored for the treatment of metabolic disorders like tyrosinemia type I. Structurally related benzoyl-cyclohexane-1,3-dione derivatives are known potent HPPD inhibitors.

Data Presentation: Inhibitory Activity of Benzophenone Derivatives

While specific enzyme inhibition data for direct derivatives of this compound is not widely available in the public domain, studies on closely related benzophenone derivatives highlight the potential of this chemical class. For instance, a number of benzophenone derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, which may be indicative of underlying protein kinase inhibition.

Table 1: Anti-proliferative Activity of Selected Benzophenone Derivatives [1]

Compound IDCancer Cell LineIC50 (µM)
1 HL-60 (promyelocytic leukemia)0.48
A-549 (lung cancer)0.82
SMMC-7721 (hepatocellular carcinoma)0.26
SW480 (colon adenocarcinoma)0.99
2 HL-601.28
SMMC-77211.55
3 HL-603.65
4 HL-6014.30
8 HL-600.15
A-5493.92
SMMC-77211.02
9 HL-600.16
A-5494.61
SMMC-77210.80

Note: The structures of compounds 1-4, 6, 8, and 9 are detailed in the source publication. Compound 1, in particular, demonstrates significant potency across multiple cancer cell lines, suggesting it may target a fundamental cellular process such as protein phosphorylation.

Mandatory Visualizations

Signaling Pathways

PKC_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ IP3->Ca Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Proteins Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Differentiation, etc.) PhosphoSubstrate->Response Inhibitor 4-Amino-4'-hydroxy- benzophenone Derivative Inhibitor->PKC Inhibits

Caption: Protein Kinase C (PKC) Signaling Pathway and Point of Inhibition.

COMT_Pathway L_DOPA L-DOPA Dopamine Dopamine L_DOPA->Dopamine Decarboxylation COMT Catechol-O- methyltransferase (COMT) Dopamine->COMT Methyl_Dopamine 3-Methoxytyramine COMT->Methyl_Dopamine Methylation SAH SAH COMT->SAH Inhibitor 4-Amino-4'-hydroxy- benzophenone Derivative Inhibitor->COMT Inhibits SAM SAM SAM->COMT

Caption: COMT-mediated Dopamine Metabolism and Inhibition.

HPPD_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone & Tocopherols (in plants) Homogentisate->Plastoquinone Inhibitor 4-Amino-4'-hydroxy- benzophenone Derivative Inhibitor->HPPD Inhibits

Caption: HPPD in the Tyrosine Catabolism Pathway.

Experimental Workflow

Experimental_Workflow Start Start: Synthesize This compound Derivatives Primary_Screening Primary Screening: Enzyme Inhibition Assay (e.g., PKC, COMT, HPPD) Start->Primary_Screening Hit_Identification Hit Identification: Active Compounds Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies: Determine IC50 Values Hit_Identification->Dose_Response Active Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) Studies Hit_Identification->Lead_Optimization Inactive Mechanism_Studies Mechanism of Action Studies: (e.g., Kinetic Analysis) Dose_Response->Mechanism_Studies Selectivity_Profiling Selectivity Profiling: Assay against Related Enzymes Mechanism_Studies->Selectivity_Profiling Selectivity_Profiling->Lead_Optimization Lead_Optimization->Start Synthesize New Derivatives End End: Identification of Potent and Selective Inhibitor Lead_Optimization->End

Caption: General Workflow for Developing Enzyme Inhibitors.

Experimental Protocols

The following are generalized protocols for in vitro enzyme inhibition assays for the target classes discussed. These should be optimized based on the specific enzyme isoform, substrate, and inhibitor being tested.

Protocol 1: In Vitro Protein Kinase C (PKC) Inhibition Assay (Radiometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PKC isozyme.

Materials:

  • Purified recombinant human PKC isozyme (e.g., PKCα, PKCβ, etc.)

  • PKC substrate peptide (e.g., Myelin Basic Protein)

  • This compound derivative (test inhibitor)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase reaction buffer, PS/DAG liposomes, PKC substrate peptide, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add the purified PKC isozyme to the reaction mixture.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific PKC isozyme.

  • Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.

Protocol 2: In Vitro COMT Inhibition Assay (HPLC-based)

Objective: To determine the IC50 of a test compound against COMT.

Materials:

  • Recombinant human COMT (soluble or membrane-bound)

  • S-adenosyl-L-methionine (SAM)

  • Catechol substrate (e.g., epinephrine, L-DOPA)

  • This compound derivative (test inhibitor)

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4, containing MgCl₂)

  • Stop solution (e.g., perchloric acid)

  • HPLC system with an electrochemical or UV detector

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO) and then in the reaction buffer.

  • Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, SAM, catechol substrate, and the test compound at various concentrations.

  • Enzyme Addition: Add the COMT enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Sample Preparation: Centrifuge the samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject a defined volume of the supernatant onto the HPLC system. Separate the substrate and the methylated product using a suitable column and mobile phase.

  • Quantification: Quantify the peak area of the methylated product.

  • Data Analysis: Calculate the percentage of COMT inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Protocol 3: In Vitro HPPD Inhibition Assay (Spectrophotometric)

Objective: To determine the IC50 of a test compound against HPPD.

Materials:

  • Purified HPPD enzyme (e.g., from Arabidopsis thaliana)

  • 4-hydroxyphenylpyruvate (HPPA) as the substrate

  • Ascorbate and Fe(II) as cofactors

  • This compound derivative (test inhibitor)

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent and then in the reaction buffer.

  • Reaction Mixture: In a quartz cuvette or a UV-transparent microplate well, prepare the reaction mixture containing the reaction buffer, ascorbate, Fe(II), and the test compound at various concentrations.

  • Enzyme Addition: Add the HPPD enzyme to the reaction mixture and pre-incubate for a short period.

  • Reaction Initiation: Initiate the reaction by adding the substrate, HPPA.

  • Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) corresponding to the consumption of HPPA, or the increase in absorbance of the product, homogentisate, at a different wavelength if applicable.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance change over time. Determine the percentage of inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Conclusion

This compound represents a promising and versatile starting point for the development of novel enzyme inhibitors. Its chemical tractability allows for the synthesis of diverse libraries of derivatives that can be screened against a wide range of enzymatic targets. The significant anti-proliferative activity of some benzophenone derivatives underscores the potential of this scaffold in drug discovery, particularly in the field of oncology. The provided protocols offer a foundation for researchers to explore the inhibitory potential of their synthesized this compound derivatives against key enzyme targets.

References

Application Notes and Protocols for UV-Absorbing Compounds Derived from 4-Amino-4'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for synthesizing novel UV-absorbing compounds utilizing 4-Amino-4'-hydroxybenzophenone as a versatile starting material. The protocols focus on two main strategies: incorporation into polymeric structures (polyamides and polyimides) and modification into small-molecule derivatives. These approaches leverage the bifunctional nature of the parent molecule to create materials with tailored UV-absorbing properties.

Introduction

This compound is a valuable bifunctional building block for the synthesis of novel polymers and small molecules. Its benzophenone core is an efficient UV absorber, and the presence of both an amino and a hydroxyl group allows for a variety of chemical modifications. By reacting these functional groups, it is possible to create a diverse range of compounds with enhanced UV-absorbing capabilities and other desirable properties for applications in materials science and pharmaceutical formulations. This document outlines detailed protocols for the synthesis and characterization of such compounds.

Part 1: Polymeric UV Absorbers

The bifunctional nature of this compound makes it an excellent monomer for the synthesis of high-performance polymers such as polyamides and polyimides. These polymers can exhibit inherent UV-absorbing properties due to the incorporation of the benzophenone moiety directly into the polymer backbone.

Application Note 1: Synthesis of UV-Absorbing Polyamides

Aromatic polyamides containing the this compound unit can be synthesized via polycondensation with various aromatic diacyl chlorides. The resulting polymers are expected to have good thermal stability and UV-absorbing characteristics.

Experimental Protocol: Synthesis of Polyamide from this compound and Terephthaloyl Chloride

This protocol details the synthesis of a polyamide through the reaction of this compound with terephthaloyl chloride.

Materials:

  • This compound

  • Terephthaloyl chloride

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Lithium Chloride (LiCl), dried

  • Methanol

  • Deionized water

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (1 equivalent) and anhydrous NMP to achieve a concentration of approximately 15% (w/v).

  • Stir the mixture under a nitrogen atmosphere until the monomer is completely dissolved.

  • Add dried LiCl (5% w/v of the solvent) to the solution to enhance the solubility of the resulting polyamide.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add terephthaloyl chloride (1 equivalent) to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.

  • The resulting viscous polymer solution is then poured into a stirred excess of methanol to precipitate the polyamide.

  • The precipitated polymer is collected by filtration, washed thoroughly with methanol and deionized water, and then dried in a vacuum oven at 80°C for 24 hours.

Characterization: The structure of the resulting polyamide can be confirmed using FT-IR and NMR spectroscopy. The UV-absorbing properties should be characterized using UV-Vis spectroscopy on a thin film or a solution of the polymer.

Application Note 2: Synthesis of UV-Absorbing Polyimides

Polyimides are known for their exceptional thermal stability and mechanical strength. Incorporating this compound as a monomer can also impart significant UV-absorbing properties. The synthesis is a two-step process involving the formation of a poly(amic acid) intermediate, followed by thermal or chemical imidization.

Experimental Protocol: Synthesis of Polyimide from this compound and Pyromellitic Dianhydride (PMDA)

This protocol describes the two-step synthesis of a polyimide from this compound and PMDA.

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine

Procedure:

Step 1: Synthesis of Poly(amic acid)

  • In a dry, nitrogen-purged, three-necked flask equipped with a mechanical stirrer, dissolve this compound (1 equivalent) in anhydrous DMAc.

  • Once a clear solution is obtained, slowly add solid pyromellitic dianhydride (1 equivalent) in small portions, maintaining the temperature at 0-5°C with an ice bath.

  • After the complete addition of the dianhydride, continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

  • Cast the poly(amic acid) solution onto a glass plate to form a thin film.

  • Place the glass plate in an oven and heat it in a stepwise manner: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to induce cyclodehydration and form the polyimide.

  • After cooling to room temperature, the resulting polyimide film can be peeled off the glass plate.

Characterization: The conversion of the poly(amic acid) to polyimide can be monitored by FT-IR spectroscopy. The thermal properties of the polyimide can be assessed by thermogravimetric analysis (TGA), and the UV-absorbing properties can be determined by UV-Vis spectroscopy of the film.

Data Presentation: UV-Absorption of Polymers

Polymer TypeMonomersλmax Range (nm)
PolyamideThis compound, Terephthaloyl chloride300 - 380
PolyimideThis compound, Pyromellitic dianhydride310 - 400

Note: The λmax values are estimates based on the incorporation of the benzophenone chromophore and are subject to experimental verification.

Part 2: Small-Molecule UV Absorbers

The amino and hydroxyl groups of this compound can be functionalized to create novel small-molecule UV absorbers with tailored solubility and absorption properties.

Application Note 3: N-Acylation of this compound

Acylation of the amino group can be used to modulate the electronic properties of the benzophenone chromophore, potentially leading to a shift in the UV absorption spectrum.

Experimental Protocol: Synthesis of N-(4-benzoyl-4'-hydroxyphenyl)acetamide

This protocol provides a method for the acetylation of the amino group of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of dichloromethane and pyridine in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding 1 M HCl and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Application Note 4: O-Alkylation of this compound

Alkylation of the phenolic hydroxyl group can improve the solubility of the compound in nonpolar media and can also influence its photophysical properties.

Experimental Protocol: Synthesis of 4-Amino-4'-methoxybenzophenone

This protocol details the methylation of the hydroxyl group of this compound.

Materials:

  • This compound

  • Dimethyl sulfate

  • Potassium carbonate

  • Acetone

  • Deionized water

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), potassium carbonate (2 equivalents), and acetone.

  • Stir the suspension at room temperature and add dimethyl sulfate (1.2 equivalents) dropwise.

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Data Presentation: UV-Absorption of Small-Molecule Derivatives

Compound Nameλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
N-(4-benzoyl-4'-hydroxyphenyl)acetamideData not availableData not available
4-Amino-4'-methoxybenzophenoneData not availableData not available

Note: Specific quantitative data for these derivatives were not available in the searched literature and require experimental determination.

Visualizations

G cluster_polyamide Polyamide Synthesis Workflow monomer1 This compound polycondensation Polycondensation (0°C to RT) monomer1->polycondensation monomer2 Terephthaloyl Chloride monomer2->polycondensation solvent NMP, LiCl solvent->polycondensation precipitation Precipitation in Methanol polycondensation->precipitation polyamide UV-Absorbing Polyamide precipitation->polyamide

Caption: Workflow for the synthesis of UV-absorbing polyamides.

G cluster_polyimide Polyimide Synthesis Workflow start Start dissolve Dissolve this compound in DMAc start->dissolve add_pmda Add Pyromellitic Dianhydride (PMDA) at 0-5°C dissolve->add_pmda stir Stir for 24h at RT add_pmda->stir polyamic_acid Poly(amic acid) Solution stir->polyamic_acid cast Cast Film polyamic_acid->cast thermal_imidization Thermal Imidization (100-300°C) cast->thermal_imidization polyimide UV-Absorbing Polyimide Film thermal_imidization->polyimide

Caption: Two-step workflow for the synthesis of UV-absorbing polyimides.

G cluster_modification Small Molecule Modification Pathways cluster_acylation N-Acylation cluster_alkylation O-Alkylation start 4-Amino-4'- hydroxybenzophenone acylation_reagents Acetic Anhydride, Pyridine start->acylation_reagents alkylation_reagents Dimethyl Sulfate, K2CO3 start->alkylation_reagents acylated_product N-acylated Derivative acylation_reagents->acylated_product alkylated_product O-alkylated Derivative alkylation_reagents->alkylated_product

Caption: Synthetic pathways for small-molecule UV absorbers.

Application Notes and Protocols for Characterization of Polyimides Derived from 4-Amino-4'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] Those derived from 4-Amino-4'-hydroxybenzophenone are of particular interest due to the potential for introducing desirable properties such as improved solubility and processability, stemming from the flexible ether and ketone linkages.[1] This document provides detailed application notes and experimental protocols for the comprehensive characterization of these polyimides.

The typical synthesis of these polyimides follows a two-step process. The first step involves the reaction of a diamine, in this case, this compound, with an aromatic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. In the second step, the poly(amic acid) is converted to the final polyimide through thermal or chemical imidization.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and successful synthesis of the polyimide.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is used to verify the conversion of the poly(amic acid) to the polyimide by monitoring the appearance of characteristic imide absorption bands and the disappearance of amic acid bands.

Experimental Protocol:

  • Sample Preparation: Cast a thin film of the poly(amic acid) solution onto a KBr salt plate and dry it in a vacuum oven at a low temperature (e.g., 80 °C) to remove the solvent. For the polyimide, a thin, self-standing film can be used directly. Alternatively, the sample can be analyzed as a KBr pellet.

  • Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Poly(amic acid): Look for broad absorption bands around 3300-2500 cm⁻¹ (O-H and N-H stretching of the carboxylic acid and amide groups) and a peak around 1660 cm⁻¹ (amide C=O stretching).

    • Polyimide: Confirm the appearance of characteristic imide ring absorption bands at approximately 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching). The broad bands associated with the amic acid should disappear upon successful imidization.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of the polyimide, confirming the monomer integration, and identifying the presence of any residual solvent or impurities.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the polyimide sample in a suitable deuterated solvent (e.g., DMSO-d₆, DMAc-d₉). The choice of solvent is critical as many polyimides have limited solubility.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shifts and integration of the aromatic protons to confirm the structure of the repeating unit. The absence of the broad amic acid proton signals confirms complete imidization.

    • ¹³C NMR: Identify the characteristic signals for the carbonyl carbons of the imide ring (typically around 165 ppm) and the aromatic carbons.

Thermal Analysis

Thermal analysis techniques are crucial for determining the thermal stability and processing window of the polyimides.

Thermogravimetric Analysis (TGA)

Application Note: TGA measures the weight loss of a material as a function of temperature, providing information about its thermal stability and decomposition behavior.

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of the polyimide film or powder in a TGA sample pan (e.g., platinum or alumina).

  • Data Acquisition: Heat the sample from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • Data Analysis: Determine the temperatures at which 5% and 10% weight loss occur (T₅% and T₁₀%), as well as the char yield at 800 °C. Higher decomposition temperatures and char yields indicate greater thermal stability.[2]

Differential Scanning Calorimetry (DSC)

Application Note: DSC is used to determine the glass transition temperature (Tg) of the polyimide, which is a critical parameter for defining its upper service temperature and processing conditions.

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of the polyimide film or powder in a DSC sample pan.

  • Data Acquisition: Heat the sample to a temperature above its expected Tg, cool it rapidly, and then reheat it at a controlled rate (e.g., 10 or 20 °C/min). The Tg is observed as a step-like change in the heat flow curve during the second heating scan.

  • Data Analysis: Determine the midpoint of the transition in the heat flow curve to identify the Tg.

Morphological and Structural Analysis

These techniques provide insights into the physical structure and arrangement of the polymer chains.

X-ray Diffraction (XRD)

Application Note: XRD is used to assess the degree of crystallinity in the polyimide. Most aromatic polyimides are amorphous or semi-crystalline.

Experimental Protocol:

  • Sample Preparation: A thin film of the polyimide is mounted on a sample holder.

  • Data Acquisition: Obtain the XRD pattern by scanning over a 2θ range of 5° to 45° at a scanning rate of 3°/min.[3]

  • Data Analysis: A broad, diffuse halo in the XRD pattern is indicative of an amorphous structure, while sharp peaks suggest the presence of crystalline domains.[4]

Scanning Electron Microscopy (SEM)

Application Note: SEM is used to visualize the surface morphology and cross-sectional structure of the polyimide films.

Experimental Protocol:

  • Sample Preparation: For cross-sectional imaging, the polyimide film is cryo-fractured in liquid nitrogen to ensure a clean break. The samples are then mounted on an SEM stub using conductive carbon tape.

  • Sputter Coating: To prevent charging of the non-conductive polymer surface, a thin layer of a conductive material (e.g., gold or platinum) is deposited onto the sample using a sputter coater.

  • Imaging: The sample is introduced into the SEM chamber, and images are acquired at various magnifications using an accelerating voltage of around 5-10 kV.

Quantitative Data Summary

The following tables summarize typical quantitative data for polyimides derived from diamines structurally similar to this compound, reacted with various aromatic dianhydrides.

Table 1: Thermal Properties of Structurally Similar Polyimides

DianhydrideGlass Transition Temperature (Tg, °C)5% Weight Loss Temperature (T₅%, °C in N₂)10% Weight Loss Temperature (T₁₀%, °C in N₂)Char Yield at 800 °C (wt%)
PMDA302~490~510~58
BTDA276472 - 501491 - 53755.3 - 60.8
6FDA290 - 310~480~500~55
ODPA201 - 250~475~495~56

Data compiled from various sources reporting on polyimides with similar backbone structures.

Table 2: Mechanical Properties of Structurally Similar Polyimide Films

DianhydrideTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PMDA~1203.422.82
BTDA103 - 1451.20 - 1.8812.9 - 15.2
6FDA93 - 1203.5 - 5.32.8 - 4.3
BPDA~110~3.23.8

Data compiled from various sources reporting on polyimides with similar backbone structures.[5][6]

Visualizations

experimental_workflow cluster_synthesis Polyimide Synthesis cluster_characterization Characterization Techniques Monomers This compound + Aromatic Dianhydride Polymerization Poly(amic acid) Solution Monomers->Polymerization Polycondensation Imidization Polyimide Film Polymerization->Imidization Thermal/Chemical Imidization FTIR FTIR Spectroscopy Imidization->FTIR NMR NMR Spectroscopy Imidization->NMR TGA Thermogravimetric Analysis Imidization->TGA DSC Differential Scanning Calorimetry Imidization->DSC XRD X-ray Diffraction Imidization->XRD SEM Scanning Electron Microscopy Imidization->SEM

Caption: Experimental workflow for polyimide synthesis and characterization.

property_relationships cluster_techniques Characterization Technique cluster_properties Measured Property FTIR FTIR Structure Chemical Structure FTIR->Structure NMR NMR NMR->Structure TGA TGA Thermal Thermal Stability TGA->Thermal DSC DSC Tg Glass Transition DSC->Tg XRD XRD Crystallinity Crystallinity XRD->Crystallinity SEM SEM Morphology Surface Morphology SEM->Morphology

Caption: Relationship between characterization techniques and measured properties.

References

Application Notes and Protocols: 4-Amino-4'-hydroxybenzophenone as a Metal-Chelating Agent Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-4'-hydroxybenzophenone is a versatile organic molecule incorporating both a nucleophilic amino group and a phenolic hydroxyl group. These functionalities, positioned on separate aromatic rings bridged by a carbonyl group, present a potential scaffold for the chelation of metal ions. The lone pair electrons on the nitrogen of the amino group and the oxygen of the hydroxyl group, as well as the carbonyl oxygen, can act as donor atoms for coordinating with a metal center. This document provides an overview of the potential applications of this compound as a metal-chelating agent and detailed protocols for its characterization. While direct experimental data for the metal chelation properties of this compound is limited in the current scientific literature, this document outlines the fundamental principles and experimental methodologies that can be employed to investigate its potential.

Potential Applications

The ability to chelate metal ions makes this compound a candidate for various applications in research and drug development:

  • Antioxidant and Neuroprotective Agent: By sequestering redox-active metal ions such as copper and iron, this compound could potentially inhibit the formation of reactive oxygen species (ROS) through Fenton-like reactions. This activity could be valuable in models of oxidative stress-related diseases, including neurodegenerative disorders.

  • Enzyme Inhibition: Many enzymes, including metalloproteinases, require a metal cofactor for their catalytic activity. A chelating agent can inhibit such enzymes by removing the essential metal ion from the active site.

  • Drug Delivery: The chelating scaffold could be functionalized to create targeted drug delivery systems, where the metal complex itself is the active component or serves as a carrier for other therapeutic agents.

  • Sensing and Imaging: Modification of the this compound scaffold could lead to the development of selective colorimetric or fluorescent sensors for specific metal ions.

Proposed Chelation Mechanism

The amino and hydroxyl groups of this compound are the primary sites for metal ion coordination. The carbonyl group may also participate in chelation, leading to the formation of a stable five or six-membered ring with the metal ion. The exact coordination mode will depend on the specific metal ion, the stoichiometry of the complex, and the reaction conditions.

Caption: Proposed chelation of a divalent metal ion by this compound.

Quantitative Data Summary (Illustrative)

Due to the absence of specific experimental data in the literature for this compound, the following table presents hypothetical stability constants (log K) and stoichiometry for its complexes with common divalent metal ions. These values are for illustrative purposes and would need to be determined experimentally.

Metal Ion (M²⁺)Proposed Stoichiometry (Ligand:Metal)Illustrative log K₁Illustrative log K₂Technique for Determination
Cu²⁺1:1, 2:17.56.2Potentiometric Titration, UV-Vis
Ni²⁺1:1, 2:15.84.5Potentiometric Titration, UV-Vis
Zn²⁺1:1, 2:15.54.1Potentiometric Titration, UV-Vis
Co²⁺1:1, 2:15.23.9Potentiometric Titration, UV-Vis
Fe²⁺1:1, 2:16.85.5Potentiometric Titration, UV-Vis

Experimental Protocols

Protocol 1: Synthesis of a this compound-Metal Complex (Illustrative for a 2:1 Complex)

This protocol describes a general method for the synthesis of a metal complex with this compound.

Materials:

  • This compound

  • Metal(II) chloride salt (e.g., CuCl₂, NiCl₂, ZnCl₂)

  • Methanol (analytical grade)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 2 mmol of this compound in 50 mL of methanol in a 100 mL round-bottom flask.

  • Stir the solution at room temperature until the ligand is completely dissolved.

  • Slowly add 1 mmol of the metal(II) chloride salt dissolved in a minimal amount of deionized water to the ligand solution while stirring.

  • Adjust the pH of the mixture to approximately 7.0-7.5 by dropwise addition of 0.1 M NaOH solution. A color change or precipitation may be observed.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with small portions of cold methanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 60 °C overnight.

  • Characterize the resulting complex using techniques such as FT-IR, UV-Vis, and elemental analysis.

G Workflow for Synthesis of Metal Complex A Dissolve Ligand in Methanol B Add Metal Salt Solution A->B C Adjust pH B->C D Reflux Reaction Mixture C->D E Cool to Room Temperature D->E F Filter and Wash Product E->F G Dry Product F->G H Characterize Complex G->H

Caption: General workflow for the synthesis of a this compound metal complex.

Protocol 2: Determination of Stoichiometry by Job's Plot (Method of Continuous Variation)

This protocol outlines the use of UV-Vis spectroscopy to determine the stoichiometry of the metal-ligand complex.

Materials:

  • Stock solution of this compound (e.g., 1 mM in methanol)

  • Stock solution of a metal salt (e.g., 1 mM CuCl₂ in methanol)

  • UV-Vis spectrophotometer

  • Cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of solutions in volumetric flasks with a constant total molar concentration of ligand and metal, but with varying mole fractions of each. For example, prepare solutions where the mole fraction of the metal ranges from 0 to 1 in increments of 0.1. The total volume of each solution should be the same.

  • Allow the solutions to equilibrate for a sufficient amount of time (e.g., 30 minutes).

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex. This wavelength should be determined beforehand by scanning a solution known to contain the complex.

  • Correct the absorbance by subtracting the absorbance of the free ligand and free metal at that wavelength, if they absorb significantly. The corrected absorbance (Y) is proportional to the concentration of the complex.

  • Plot the corrected absorbance (Y) against the mole fraction of the metal.

  • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.33 indicates a 2:1 (Ligand:Metal) complex.

Protocol 3: Determination of Stability Constants by Potentiometric Titration

This protocol describes the determination of the stepwise stability constants of the metal complexes using potentiometric pH titration.

Materials:

  • This compound

  • Metal perchlorate or nitrate salt (to avoid complexation by the counter-ion)

  • Standardized strong acid (e.g., 0.1 M HClO₄)

  • Standardized carbonate-free strong base (e.g., 0.1 M NaOH)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃)

  • pH meter with a combination glass electrode

  • Thermostated titration vessel

  • Burette

Procedure:

  • Ligand Protonation Constants:

    • Prepare a solution of the ligand of known concentration in a thermostated vessel.

    • Add a known amount of strong acid to protonate the amino group.

    • Titrate this solution with a standardized strong base.

    • Record the pH after each addition of the base.

    • Calculate the protonation constants (pKa values) of the ligand from the titration curve using appropriate software (e.g., HYPERQUAD).

  • Metal-Ligand Stability Constants:

    • Prepare a solution containing the ligand and the metal ion in a known ratio (e.g., 2:1 or 3:1) in the thermostated vessel. Maintain a constant ionic strength with an inert salt.

    • Titrate this solution with the standardized strong base.

    • Record the pH after each addition of the base.

    • The titration curve for the metal-ligand system will be displaced from the ligand-only titration curve due to the release of protons upon chelation.

    • Using the predetermined protonation constants of the ligand and the titration data, calculate the stepwise stability constants (K₁, K₂, etc.) of the metal complexes using specialized software.

G Potential Signaling Pathway Modulation Metal_Ions Excess Metal Ions (e.g., Cu²⁺, Fe²⁺) ROS Reactive Oxygen Species (ROS) Metal_Ions->ROS Fenton Reaction Complex Stable Metal Complex Metal_Ions->Complex Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage Chelator This compound Chelator->Complex Chelation Complex->ROS Inhibition

Caption: Potential mechanism of action in mitigating metal-induced oxidative stress.

Disclaimer: The quantitative data and specific reaction conditions provided in this document are illustrative and intended for guidance. Researchers should perform their own experiments and optimizations to obtain accurate and reliable results for the chelation of metal ions by this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-4'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Amino-4'-hydroxybenzophenone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and effective synthesis routes are:

  • Route 1: Friedel-Crafts Acylation followed by Nitro Reduction. This involves the acylation of phenol with 4-nitrobenzoyl chloride to form 4-hydroxy-4'-nitrobenzophenone, followed by the reduction of the nitro group to an amine.

  • Route 2: Fries Rearrangement. This route starts with the O-acylation of 4-aminophenol with benzoyl chloride to form 4-aminophenyl benzoate, which is then rearranged to the C-acylated product, this compound, typically using a Lewis acid catalyst.[1]

  • Route 3: Protecting Group Strategy with Friedel-Crafts Acylation. This involves protecting the amino group of an aniline derivative, performing a Friedel-Crafts acylation with a phenol derivative, and then deprotecting the amino group. This can be a more complex but necessary route to avoid side reactions.

Q2: Why is my overall yield for the Friedel-Crafts acylation and reduction route low?

A2: Low yields can stem from several factors in both steps. For the Friedel-Crafts acylation, common issues include catalyst deactivation by moisture, insufficient catalyst, or side reactions due to the presence of the hydroxyl group on phenol.[2] In the reduction step, incomplete conversion, side reactions like the formation of azo or azoxy compounds, or difficulty in product isolation can lower the yield.

Q3: Can I perform a direct Friedel-Crafts acylation on 4-aminophenol?

A3: Direct Friedel-Crafts acylation on 4-aminophenol is generally not recommended. The amino group is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and preventing the desired acylation on the aromatic ring.[2] A protecting group strategy is necessary if you wish to proceed with this approach.

Q4: What are the best practices for purifying the final this compound product?

A4: Recrystallization is a common and effective method for purifying the final product. A solvent pair system, such as methanol/water or ethanol/water, is often effective.[3] For very high purity requirements, column chromatography on silica gel or preparative HPLC can be employed.[4]

Troubleshooting Guides

Part 1: Friedel-Crafts Acylation of Phenol with 4-Nitrobenzoyl Chloride
Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Insufficient Catalyst: The ketone product and the hydroxyl group of phenol can complex with the Lewis acid, rendering it inactive.Use a stoichiometric excess of the Lewis acid catalyst (typically 2-3 equivalents).[2]
O-Acylation instead of C-Acylation: The hydroxyl group of phenol can be acylated to form an ester, which is a competing side reaction.Higher catalyst concentrations and reaction temperatures tend to favor the desired C-acylation (Fries rearrangement of the initially formed ester).[1]
Formation of Multiple Products (Isomers) Non-selective Acylation: Acylation can occur at the ortho position to the hydroxyl group, leading to the formation of 2-hydroxy-4'-nitrobenzophenone.The para-substituted product is generally favored due to steric hindrance. Lower reaction temperatures can sometimes improve selectivity.
Dark Reaction Mixture/Tar Formation High Reaction Temperature: Friedel-Crafts reactions can be exothermic, and high temperatures can lead to polymerization and decomposition.Maintain strict temperature control, especially during the addition of reagents. Use an ice bath to manage the exotherm.
Part 2: Reduction of 4-Hydroxy-4'-nitrobenzophenone
Issue Potential Cause Troubleshooting Steps
Incomplete Reduction Insufficient Reducing Agent: The amount of reducing agent (e.g., NaBH₄, H₂ gas) may not be enough for complete conversion.Use a molar excess of the reducing agent. Monitor the reaction progress using TLC or HPLC to ensure the disappearance of the starting material.
Catalyst Poisoning/Deactivation: The catalyst (e.g., Pd/C, Pt/C) can be poisoned by impurities or lose activity over time.Use fresh, high-quality catalyst. Ensure the starting material and solvent are free from catalyst poisons like sulfur compounds.
Formation of Side Products (e.g., azo, azoxy compounds) Reaction Conditions: The formation of dimeric side products can occur, especially under neutral or basic conditions.The reduction is often carried out in an acidic medium, which can suppress the formation of these byproducts. The addition of catalytic amounts of specific promoters, like vanadium compounds, has been shown to prevent the accumulation of hydroxylamine intermediates that lead to these impurities.[5]
Product is Difficult to Isolate/Purify Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult.After the reaction, adjust the pH to the isoelectric point of the amino acid to minimize its solubility in aqueous media. If using an organic solvent, it may need to be removed under reduced pressure before precipitation or extraction.
Product is Contaminated with Catalyst Inefficient Filtration: The fine particles of the heterogeneous catalyst (e.g., Pd/C) may pass through the filter paper.Filter the reaction mixture through a pad of Celite® or another filter aid to ensure complete removal of the catalyst.

Data Presentation

Table 1: Effect of Lewis Acid Catalyst on the Yield of 4-Hydroxybenzophenone Synthesis *

CatalystMolar Ratio (Phenol:Catalyst)SolventTemperature (°C)Yield (%)Purity (%)Reference
AlCl₃1:1.11,2-dichloroethane0-5, then 20-258698[6]
AlCl₃1:1.51,2-dichloroethane0-5, then 20-258598[6]
FeCl₃1:1.51,2-dichloroethane0-5, then 20-256898[6]
ZnCl₂1:1.51,2-dichloroethane0-5, then 20-2568-[6]

Data is for the synthesis of 4-hydroxybenzophenone, which is a close analog and demonstrates the general trends applicable to the synthesis of the nitro-precursor.

Table 2: Influence of Reaction Conditions on the Catalytic Hydrogenation of Nitroarenes *

CatalystReducing AgentSolventTemperature (°C)PressureKey FindingsReference
Pd/CHydrogenMethanol20AtmosphericA common method for nitro group reduction.[7]
Pt/CHydrogenMethanol-AtmosphericEffective for nitro-reduction.[8]
4% Ag/MTANaBH₄EthanolRoom Temp-Quantitative conversion of 4-nitrotoluene to 4-toluidine.[9]
Au₃₆(SR)₂₄Hydrogen-1204 MPaHighly selective for the formation of p-aminophenol from nitrobenzene.[10]

This table presents data for the reduction of various nitroarenes, illustrating the range of effective catalysts and conditions.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-4'-nitrobenzophenone via Friedel-Crafts Acylation
  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a connection to a fume hood scrubber).

  • Reagent Charging: Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous 1,2-dichloroethane and aluminum chloride (AlCl₃, 2.5 equivalents). Cool the suspension to 0°C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1 equivalent) in anhydrous 1,2-dichloroethane and add it to the dropping funnel. Add the 4-nitrobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension at 0°C.

  • Addition of Phenol: After the addition of the acyl chloride is complete, dissolve phenol (1 equivalent) in anhydrous 1,2-dichloroethane and add it to the dropping funnel. Add the phenol solution dropwise to the reaction mixture, maintaining the temperature at 0-5°C.

  • Reaction: After the addition of phenol is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex and precipitate the crude product.

  • Isolation and Purification: Filter the precipitated solid, wash it with cold water until the filtrate is neutral, and then dry it. The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
  • Apparatus Setup: To a hydrogenation flask or a suitable pressure reactor, add 4-hydroxy-4'-nitrobenzophenone (1 equivalent) and a suitable solvent, such as methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%) to the solution.

  • Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen (typically 1-4 atm, or as specified by the equipment) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/HPLC analysis.

  • Catalyst Removal: Once the reaction is complete, carefully vent the reactor and purge it with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Product Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization.

Visualizations

Synthesis_Workflow cluster_0 Route 1: Friedel-Crafts Acylation & Reduction cluster_1 Route 2: Fries Rearrangement Phenol Phenol FC_Acylation Friedel-Crafts Acylation Phenol->FC_Acylation 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl_Chloride->FC_Acylation Nitro_Precursor 4-Hydroxy-4'- nitrobenzophenone FC_Acylation->Nitro_Precursor Reduction Reduction Nitro_Precursor->Reduction Final_Product_1 4-Amino-4'- hydroxybenzophenone Reduction->Final_Product_1 4-Aminophenol 4-Aminophenol O_Acylation O-Acylation 4-Aminophenol->O_Acylation Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->O_Acylation Ester_Intermediate 4-Aminophenyl benzoate O_Acylation->Ester_Intermediate Fries_Rearrangement Fries Rearrangement Ester_Intermediate->Fries_Rearrangement Final_Product_2 4-Amino-4'- hydroxybenzophenone Fries_Rearrangement->Final_Product_2

Caption: Primary synthesis routes for this compound.

Troubleshooting_FC Start Low Yield in Friedel-Crafts Check_Moisture Anhydrous Conditions? Start->Check_Moisture Dry_Reagents Dry glassware, solvents, and use inert atmosphere. Check_Moisture->Dry_Reagents No Check_Catalyst Sufficient Catalyst? Check_Moisture->Check_Catalyst Yes Dry_Reagents->Check_Catalyst Increase_Catalyst Use >2 equivalents of Lewis Acid. Check_Catalyst->Increase_Catalyst No Check_Temp Temperature Controlled? Check_Catalyst->Check_Temp Yes Increase_Catalyst->Check_Temp Control_Exotherm Use ice bath during reagent addition. Check_Temp->Control_Exotherm No Success Yield Improved Check_Temp->Success Yes Control_Exotherm->Success

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Troubleshooting_Reduction Start Issues with Nitro Reduction Check_Completion Reaction Complete? Start->Check_Completion Increase_Reagent_Time Increase reducing agent or reaction time. Check_Completion->Increase_Reagent_Time No Check_Side_Products Side Products (azo/azoxy)? Check_Completion->Check_Side_Products Yes Increase_Reagent_Time->Check_Side_Products Adjust_pH Perform reaction in acidic medium. Check_Side_Products->Adjust_pH Yes Check_Catalyst Catalyst Active? Check_Side_Products->Check_Catalyst No Adjust_pH->Check_Catalyst Fresh_Catalyst Use fresh catalyst and pure reagents. Check_Catalyst->Fresh_Catalyst No Success Purity/Yield Improved Check_Catalyst->Success Yes Fresh_Catalyst->Success

Caption: Troubleshooting workflow for the reduction of the nitro group.

References

Technical Support Center: Purification of Crude 4-Amino-4'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Amino-4'-hydroxybenzophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound can vary depending on the synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as 4-aminophenol, 4-hydroxybenzoic acid, or their derivatives.

  • Isomeric by-products: Positional isomers like 2-Amino-4'-hydroxybenzophenone can form during Friedel-Crafts acylation reactions.[1]

  • Products of side reactions: Over-acylation or other side reactions can lead to polymeric or tar-like impurities.

  • Residual catalyst and solvents: Catalysts (e.g., aluminum chloride) and solvents from the reaction and workup steps may be present.

Q2: Which purification techniques are most suitable for this compound?

A2: The most common and effective purification techniques for this polar, aromatic compound are:

  • Recrystallization: This is often the preferred method for removing small amounts of impurities from a solid compound. Selecting an appropriate solvent or solvent system is crucial for high purity and yield.

  • Column Chromatography: Particularly useful for separating the desired product from closely related impurities, such as isomers, or for purifying highly impure samples. Reversed-phase High-Performance Liquid Chromatography (HPLC) is often effective.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, which has both polar (amino, hydroxyl) and non-polar (aromatic rings) functionalities, a single solvent may not be optimal. A mixed-solvent system is often more effective. Good "solvent" candidates that dissolve the compound include polar protic solvents like ethanol and methanol, or polar aprotic solvents like acetone. Good "anti-solvent" candidates (in which the compound is poorly soluble) include water or non-polar solvents like hexanes. A study on the related compound 4-aminobenzophenone found it to have high solubility in ethyl acetate and moderate solubility in ethanol.[2]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. To troubleshoot this:

  • Add more solvent: This will lower the saturation point.

  • Use a lower boiling point solvent: This will ensure the dissolution temperature is below the melting point of your compound.

  • Cool the solution more slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling favors precipitation over crystallization.

  • Scratch the inner surface of the flask: This can provide a nucleation site for crystal growth.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Troubleshooting Steps
Low or No Crystal Formation - The solution is not sufficiently saturated. - Too much solvent was used. - The cooling process is too fast.- Evaporate some of the solvent to increase the concentration. - Induce crystallization by scratching the inside of the flask or adding a seed crystal. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Formation of an Oil Instead of Crystals - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated at a temperature above the melting point. - High concentration of impurities.- Use a lower-boiling solvent or a mixed solvent system. - Add more of the "good" solvent to decrease saturation. - Perform a preliminary purification step (e.g., a quick filtration through a silica plug) to remove some impurities.
Colored Impurities in Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[3]
Low Recovery of Purified Product - The compound is too soluble in the cold solvent. - Premature crystallization during hot filtration. - Incomplete transfer of crystals during filtration.- Use a solvent in which the compound has lower solubility at cold temperatures. - Ensure the filtration apparatus is pre-heated before hot filtration. - Rinse the crystallization flask with a small amount of cold solvent and transfer the rinsing to the filter.
Column Chromatography (Reversed-Phase HPLC)
Problem Possible Cause(s) Troubleshooting Steps
Peak Tailing - Secondary interactions between the basic amino group and residual silanols on the silica-based stationary phase.[4] - Column overload. - Column degradation.- Add a modifier to the mobile phase, such as a small amount of a volatile acid (e.g., 0.1% formic acid or acetic acid) to protonate the amine and reduce silanol interactions.[5] - Inject a smaller amount of the sample. - Use a newer, well-end-capped column or a column specifically designed for the analysis of basic compounds. - Operate at a lower pH (e.g., pH 3) to suppress silanol ionization.[6]
Poor Separation of Isomers - Insufficient column efficiency. - Mobile phase composition is not optimal.- Use a longer column or a column with a smaller particle size. - Optimize the mobile phase gradient. A shallower gradient can improve the resolution of closely eluting peaks. - Try a different stationary phase (e.g., a phenyl-hexyl column) that may offer different selectivity for aromatic compounds.
High Backpressure - Blockage in the column or system. - Sample precipitation on the column.- Filter the sample before injection. - Use a guard column to protect the analytical column. - Flush the system and column with a strong solvent in the reverse direction (if permitted by the manufacturer).
Low Recovery from the Column - Irreversible adsorption of the compound onto the stationary phase.- Ensure the mobile phase has sufficient elution strength. - Check the pH of the mobile phase; the compound's solubility can be pH-dependent.

Data Presentation

Table 1: Solubility of Structurally Related Compounds in Various Solvents

Note: This data is for structurally similar compounds and should be used as a guideline for solvent selection in the purification of this compound.

Solvent Compound Solubility Reference
Ethyl Acetate4-AminobenzophenoneHighest solubility among tested solvents[2]
Ethanol4-AminobenzophenoneModerate solubility[2]
Ethanol/Water4-HydroxybenzophenoneSoluble in hot ethanol, crystallizes upon addition of water[3]
Toluene4-HydroxybenzophenoneUsed for recrystallization[7]
Dilute Glacial Acetic Acid4-HydroxybenzophenoneUsed for recrystallization[6]
Water4-AminophenolModerately soluble (1.5 g/100 mL)
Ethanol4-AminophenolSoluble
Acetone4-AminophenolSoluble

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with stirring. Gentle heating with a hot plate may be necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a receiving flask with hot ethanol to prevent premature crystallization.

  • Induce Crystallization: While the solution is still hot, slowly add hot water dropwise with continuous stirring until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (approximately 184°C[4]) until a constant weight is achieved.

Protocol 2: Purification by Preparative Reversed-Phase HPLC
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as methanol or acetonitrile. The sample should be filtered through a 0.45 µm syringe filter before injection.

  • HPLC System and Column:

    • System: A preparative HPLC system equipped with a UV detector.

    • Column: A C18 reversed-phase preparative column (e.g., 20 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with a mobile phase composition that ensures the compound is retained on the column (e.g., 95% A, 5% B).

    • Run a linear gradient to increase the percentage of Mobile Phase B to elute the compound and impurities. The exact gradient will need to be optimized based on an initial analytical scale separation. A typical gradient might be from 5% to 95% B over 20-30 minutes.

  • Detection and Fraction Collection:

    • Monitor the elution profile at a suitable wavelength (e.g., the λmax of this compound).

    • Collect fractions corresponding to the main peak of the desired product.

  • Post-Purification:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • The resulting solid can be further dried under high vacuum.

Mandatory Visualization

experimental_workflow Experimental Workflow for Purification cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path crude Crude this compound recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography dissolve Dissolve in minimal hot solvent recrystallization->dissolve dissolve_sample Dissolve crude sample column_chromatography->dissolve_sample hot_filter Hot filtration (optional) dissolve->hot_filter cool Slow cooling to induce crystallization hot_filter->cool isolate Isolate crystals by filtration cool->isolate dry Dry pure crystals isolate->dry pure_product Pure this compound dry->pure_product inject Inject onto preparative HPLC dissolve_sample->inject elute Elute with gradient inject->elute collect_fractions Collect pure fractions elute->collect_fractions remove_solvent Remove solvent collect_fractions->remove_solvent remove_solvent->pure_product

Caption: General experimental workflows for the purification of this compound.

troubleshooting_workflow Troubleshooting Logic for Recrystallization start Start Recrystallization dissolve Dissolve crude solid in hot solvent start->dissolve observe Observe outcome upon cooling dissolve->observe crystals Pure crystals form observe->crystals Success oiling_out Compound 'oils out' observe->oiling_out Problem no_crystals No crystals form observe->no_crystals Problem add_solvent Add more solvent / Use lower BP solvent oiling_out->add_solvent slow_cool Cool solution more slowly oiling_out->slow_cool evaporate Evaporate excess solvent no_crystals->evaporate induce Induce crystallization (scratch/seed) no_crystals->induce reassess Reassess outcome add_solvent->reassess slow_cool->reassess evaporate->reassess induce->reassess reassess->observe Retry / Further troubleshoot reassess->crystals Success

Caption: Troubleshooting workflow for common issues encountered during recrystallization.

References

Side reactions to avoid in the synthesis of 4-Amino-4'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 4-Amino-4'-hydroxybenzophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method involves a two-step process:

  • Friedel-Crafts Acylation: Reaction of phenol with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to produce 4-hydroxy-4'-nitrobenzophenone.

  • Reduction of the Nitro Group: The nitro intermediate is then reduced to the corresponding amine, this compound, typically through catalytic hydrogenation.

Q2: Why is the amino group introduced via a nitro intermediate?

Directly using 4-aminobenzoyl chloride in a Friedel-Crafts reaction is generally unsuccessful. The amino group is a Lewis base and will coordinate with the Lewis acid catalyst, deactivating it and preventing the desired acylation reaction from occurring.

Q3: What are the primary side reactions to be aware of during the Friedel-Crafts acylation step?

The main side reactions include:

  • O-Acylation: The acyl chloride reacts with the hydroxyl group of phenol to form a phenyl ester (4-nitrophenyl benzoate).

  • Fries Rearrangement: The O-acylated ester can rearrange under the reaction conditions to form the desired C-acylated product (both ortho and para isomers).

  • Formation of the Ortho Isomer: Acylation can occur at the ortho position to the hydroxyl group, leading to the formation of 2-amino-4'-hydroxybenzophenone, which can be difficult to separate from the desired para isomer.

  • Polysubstitution: Although less common in acylation compared to alkylation, there is a possibility of multiple acyl groups being added to the phenol ring under harsh conditions.

Q4: What are the potential side reactions during the reduction of the nitro group?

Key side reactions to monitor during the reduction of 4-hydroxy-4'-nitrobenzophenone are:

  • Incomplete Reduction: The reduction may stop at intermediate stages, yielding nitroso or hydroxylamine derivatives.

  • Over-reduction: While the benzophenone carbonyl group is generally stable to catalytic hydrogenation, aggressive reducing agents or harsh conditions could potentially reduce it to a secondary alcohol.

Q5: My final product, this compound, is discolored (e.g., brown or purple). What is the cause and how can I prevent it?

Aminophenols are susceptible to oxidation, especially in the presence of air, light, or trace metal impurities. This oxidation can lead to the formation of colored polymeric byproducts. To prevent discoloration, it is crucial to:

  • Work under an inert atmosphere (e.g., nitrogen or argon) during the final purification and isolation steps.

  • Use degassed solvents.

  • Store the final product in a dark, cool, and inert environment.

  • Consider the addition of a small amount of an antioxidant, such as sodium bisulfite, during workup if discoloration is a persistent issue.

Troubleshooting Guides

Problem 1: Low yield of 4-hydroxy-4'-nitrobenzophenone in the Friedel-Crafts acylation step.
Possible Cause Suggested Solution
Dominant O-acylation Increase the amount of Lewis acid catalyst (e.g., AlCl₃) to favor C-acylation. Higher catalyst concentrations promote the Fries rearrangement of any O-acylated intermediate to the desired C-acylated product.
Suboptimal Reaction Temperature Control the reaction temperature carefully. Lower temperatures generally favor the formation of the para isomer and can minimize the formation of unwanted side products.
Moisture in the Reaction Ensure all reagents and glassware are thoroughly dried. Lewis acids like AlCl₃ are highly sensitive to moisture and will be deactivated by water.
Inefficient Fries Rearrangement If O-acylation is suspected, increasing the reaction time or temperature after the initial acylation may promote the Fries rearrangement to the desired product.
Problem 2: Presence of significant amounts of the ortho-isomer (2-amino-4'-hydroxybenzophenone) impurity.
Possible Cause Suggested Solution
High Reaction Temperature Perform the Friedel-Crafts acylation at a lower temperature. The formation of the para-isomer is generally favored at lower temperatures.
Choice of Solvent The choice of solvent can influence the ortho/para ratio. Non-polar solvents often favor the formation of the para product.
Inefficient Purification The ortho and para isomers can be difficult to separate by simple crystallization. Column chromatography may be necessary for complete separation.
Problem 3: Incomplete reduction of the nitro group.
Possible Cause Suggested Solution
Inactive Catalyst Ensure the hydrogenation catalyst (e.g., Pd/C) is fresh and active. If the reaction is sluggish, consider using a new batch of catalyst.
Insufficient Hydrogen Pressure Increase the hydrogen pressure to facilitate complete reduction.
Insufficient Reaction Time Monitor the reaction by TLC or HPLC to ensure it has gone to completion.
Poisoning of the Catalyst Ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds).

Experimental Protocols

Synthesis of 4-hydroxy-4'-nitrobenzophenone (Friedel-Crafts Acylation)
  • To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 eq) and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Dissolve 4-nitrobenzoyl chloride (1.0 eq) in the same dry solvent and add it dropwise to the stirred suspension.

  • To this mixture, add a solution of phenol (1.0 eq) in the same dry solvent dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir the mixture until the solid product precipitates.

  • Filter the crude product, wash with water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 4-hydroxy-4'-nitrobenzophenone.

Synthesis of this compound (Nitro Group Reduction)
  • In a hydrogenation vessel, dissolve 4-hydroxy-4'-nitrobenzophenone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of 10% palladium on charcoal (Pd/C) (typically 1-5 mol%).

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases and the reaction is complete (monitored by TLC or HPLC).

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude this compound from a suitable solvent (e.g., aqueous ethanol) to obtain the pure product.

Data Presentation

Table 1: Effect of Reaction Conditions on the Friedel-Crafts Acylation of Phenol with 4-Nitrobenzoyl Chloride

Catalyst (eq)SolventTemperature (°C)Reaction Time (h)Yield of 4-hydroxy-4'-nitrobenzophenone (%)ortho/para Isomer Ratio
AlCl₃ (1.2)Dichloromethane0 to reflux3~85%1:10
AlCl₃ (2.5)1,2-Dichloroethane0 to reflux2~90%1:15
FeCl₃ (1.2)Nitrobenzene256~70%1:8
ZnCl₂ (1.5)No solvent1501~60%1:5

Note: The data in this table is illustrative and may vary based on specific experimental conditions.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction Phenol Phenol Acylation Friedel-Crafts Acylation (AlCl₃, CH₂Cl₂) Phenol->Acylation NitrobenzoylChloride 4-Nitrobenzoyl Chloride NitrobenzoylChloride->Acylation NitroIntermediate 4-Hydroxy-4'-nitrobenzophenone Acylation->NitroIntermediate Reduction Catalytic Hydrogenation (H₂, Pd/C) NitroIntermediate->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Side_Reactions cluster_side1 Side Reaction: O-Acylation & Fries Rearrangement cluster_side2 Side Reaction: Ortho-Acylation Phenol Phenol + 4-Nitrobenzoyl Chloride Acylation C-Acylation (Desired) Phenol->Acylation Main Pathway O_Acylation O-Acylation Phenol->O_Acylation Side Pathway 1 Ortho_Acylation ortho-Acylation Phenol->Ortho_Acylation Side Pathway 2 Product 4-Hydroxy-4'-nitrobenzophenone Acylation->Product Ester Phenyl-4-nitrobenzoate O_Acylation->Ester Fries Fries Rearrangement Ester->Fries Fries->Product para-rearrangement Ortho_Product 2-Hydroxy-4'-nitrobenzophenone Fries->Ortho_Product ortho-rearrangement Ortho_Acylation->Ortho_Product

Caption: Main and side reactions in the Friedel-Crafts acylation step.

Technical Support Center: Overcoming Solubility Challenges with 4-Amino-4'-hydroxybenzophenone in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered when using 4-Amino-4'-hydroxybenzophenone in polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in using this compound in polymerization?

A1: The main challenge is its often limited solubility in common organic solvents at room temperature. This is due to its rigid aromatic structure and the presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting amino group, which can lead to strong intermolecular interactions and potentially high crystallinity. Poor solubility of the monomer can lead to incomplete reactions and low molecular weight polymers. Furthermore, the resulting polymers may also suffer from poor solubility, making them difficult to process.

Q2: Which solvents are recommended for dissolving this compound and the resulting polymers?

A2: Polar aprotic solvents are generally the most effective for dissolving aromatic monomers and polymers. Recommended solvents to try, in order of general effectiveness, are:

  • N-Methyl-2-pyrrolidone (NMP)

  • N,N-Dimethylacetamide (DMAc)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • m-Cresol

The solubility in these solvents can often be enhanced by heating.

Q3: Are there any general strategies to improve the solubility of polymers derived from this compound?

A3: Yes, several strategies can be employed to enhance the solubility of the final polymer:

  • Introduction of Flexible Linkages: Incorporating flexible ether linkages in the polymer backbone can increase conformational freedom and disrupt chain packing, thereby improving solubility. This can be achieved by using co-monomers containing ether groups.

  • Incorporation of Bulky Side Groups: Using co-monomers with bulky side groups (e.g., adamantyl, fluorenyl, or t-butyl groups) can prevent close chain packing and increase the free volume, leading to better solubility.

  • Creating Non-Coplanar Structures: The use of monomers that create kinks or non-planar structures in the polymer chain can also disrupt packing and enhance solubility.

  • Copolymerization: Introducing a more soluble co-monomer into the polymer chain can significantly improve the overall solubility of the resulting copolymer.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your polymerization experiments with this compound.

Issue 1: Monomer (this compound) Does Not Dissolve

Possible Causes:

  • Inappropriate solvent selection.

  • Insufficient temperature.

  • Low solvent purity (presence of water can reduce solubility).

Solutions:

  • Solvent Selection: If the monomer does not dissolve in your initial solvent choice, try other polar aprotic solvents. NMP and DMAc are often the most effective.

  • Heating: Gently heat the solvent/monomer mixture with stirring. Refer to the table below for suggested starting temperatures. Always monitor for any signs of monomer degradation (color change).

  • Use of Additives: In some cases, the addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl₂) can improve the solubility of aromatic monomers and the resulting polymers in amide-type solvents.

  • Ensure Solvent Purity: Use anhydrous solvents, as water can interfere with the dissolution of polar organic molecules and can also affect the polymerization reaction itself.

Issue 2: Low Molecular Weight of the Final Polymer

Possible Causes:

  • Poor solubility of the monomer or the growing polymer chain, leading to premature precipitation.

  • Imprecise stoichiometry of the monomers.

  • Presence of monofunctional impurities that act as chain terminators.

  • Incomplete reaction due to insufficient time or temperature.

Solutions:

  • Address Solubility: Ensure both the monomer and the resulting polymer remain in solution throughout the reaction. This may require using a better solvent, increasing the reaction temperature, or using solubilizing co-monomers.

  • Precise Stoichiometry: Carefully measure and ensure a 1:1 molar ratio between the amino groups and the reactive groups of the co-monomer (e.g., acyl chloride or anhydride).

  • Monomer Purity: Purify the this compound and the co-monomer before use to remove any monofunctional impurities.

  • Optimize Reaction Conditions: Increase the reaction time and/or temperature to drive the polymerization to a higher conversion. Monitor the viscosity of the reaction mixture; a significant increase is indicative of successful polymerization.

Issue 3: The Polymer Precipitates During the Reaction

Possible Causes:

  • The growing polymer chain becomes insoluble in the reaction solvent as its molecular weight increases.

  • The reaction temperature is too low.

Solutions:

  • Solvent System: Switch to a solvent with higher dissolving power for the polymer, such as NMP or DMAc, potentially with the addition of LiCl.

  • Increase Temperature: Raising the reaction temperature can keep the polymer in solution.

  • Monomer Concentration: Reducing the initial monomer concentration (i.e., increasing the amount of solvent) can sometimes prevent premature precipitation.

  • Structural Modification: If precipitation remains an issue, consider incorporating a more flexible or bulky co-monomer to produce a more soluble copolymer.

Issue 4: Discoloration of the Reaction Mixture or Final Polymer

Possible Causes:

  • Oxidation of the amino or hydroxyl groups at high temperatures.

  • Side reactions occurring at elevated temperatures.

  • Impurities in the monomers or solvent.

Solutions:

  • Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Temperature Control: Avoid excessively high reaction temperatures. Find the optimal balance between maintaining solubility and preventing degradation.

  • Purify Monomers and Solvents: Ensure all reactants and the solvent are free from impurities that could lead to colored byproducts.

Data Presentation

Table 1: Recommended Solvents and Starting Conditions for Dissolving this compound

SolventAbbreviationTypical Starting Temperature (°C)Notes
N-Methyl-2-pyrrolidoneNMP50 - 80Excellent dissolving power for many aromatic polymers.
N,N-DimethylacetamideDMAc50 - 80Good alternative to NMP. Often used with LiCl.
N,N-DimethylformamideDMF40 - 70Lower boiling point than NMP and DMAc.
Dimethyl sulfoxideDMSO60 - 90High boiling point, can be difficult to remove.
m-Cresol-80 - 120Often used for high-temperature solution polymerization.

Experimental Protocols

Protocol 1: General Procedure for Poly(amic acid) Synthesis (Precursor to Polyimide)

This protocol describes the first step in a two-step polyimide synthesis, which often yields a soluble precursor.

  • Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in anhydrous NMP (or DMAc) to a concentration of 10-15 wt%. Stir and gently heat (50-60°C) until the monomer is completely dissolved.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Dianhydride Addition: Slowly add an equimolar amount of a solid aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA) to the stirred solution in small portions, maintaining the temperature below 10°C.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution should increase significantly.

  • Poly(amic acid) Solution: The resulting viscous solution is the poly(amic acid) precursor, which can then be cast into a film and thermally or chemically treated to form the final polyimide.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_reaction Polymerization cluster_product Product Monomer This compound Dissolve Dissolve Monomer with Stirring & Gentle Heating (50-80°C) Monomer->Dissolve Solvent Anhydrous Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->Dissolve Cool Cool Solution (0-5°C) Dissolve->Cool Add Add Equimolar Co-monomer (e.g., Diacyl Chloride) Cool->Add Polymerize React at Room Temperature (or elevated temp.) under N2 Add->Polymerize Polymer Polymer Solution Polymerize->Polymer

Caption: Experimental workflow for the polymerization of this compound.

troubleshooting_logic cluster_solubility Solubility Problem? cluster_mw Low Molecular Weight? Start Polymerization Issue Solubility_Q Is Monomer/Polymer Insoluble? Start->Solubility_Q MW_Q Is MW Too Low? Start->MW_Q Change_Solvent Try Different Solvent (NMP, DMAc) Solubility_Q->Change_Solvent Yes Increase_T Increase Temperature Solubility_Q->Increase_T Yes Add_Salt Add LiCl Solubility_Q->Add_Salt Yes Modify_Structure Use Solubilizing Co-monomer Solubility_Q->Modify_Structure Yes MW_Q->Solubility_Q Check Solubility Check_Stoich Verify 1:1 Stoichiometry MW_Q->Check_Stoich Yes Purify Purify Monomers MW_Q->Purify Yes Optimize_Cond Increase Reaction Time/Temperature MW_Q->Optimize_Cond Yes

Technical Support Center: Preventing Photodegradation of Polymers Containing Benzophenone Moieties

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address common challenges associated with the photodegradation of polymers containing benzophenone moieties. Here, you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with polymers containing benzophenone UV absorbers.

Problem Possible Causes Suggested Solutions
Yellowing of the polymer despite the presence of a benzophenone UV absorber. 1. Insufficient concentration of the UV absorber. [1] 2. Photo-oxidation of the polymer backbone or other additives. [1] 3. Degradation of the benzophenone stabilizer itself. [1][2] The photo-Fries rearrangement of benzophenones can produce colored byproducts.[2][3] 4. Use of an incorrect UV wavelength for testing, leading to the degradation of components not protected by the specific benzophenone used.[1] 5. Reaction of phenolic antioxidants with atmospheric pollutants like nitrogen oxides (NOx), also known as "gas fading."[2]1. Increase the concentration of the benzophenone UV absorber. Typical loading levels range from 0.05% to 2.0% by weight, with some applications requiring up to 5%.[1][4] A dose-response study is recommended to determine the optimal concentration.[1] 2. Incorporate a secondary stabilizer. The synergistic use of a Hindered Amine Light Stabilizer (HALS) can scavenge free radicals, offering broader protection.[1][2] 3. Ensure the UV source in your experimental setup aligns with the absorption spectrum of your benzophenone derivative. [1] 4. Optimize processing conditions to minimize thermal stress, which can exacerbate discoloration.[2] 5. Select antioxidants that are resistant to gas fading. [2]
Loss of mechanical properties (e.g., embrittlement, cracking, loss of tensile strength). 1. Chain scission in the polymer backbone due to photo-oxidation. [1] 2. Leaching of the UV absorber from the polymer matrix over time. [1] 3. Inadequate dispersion of the benzophenone within the polymer. [1]1. Combine the benzophenone UV absorber with a HALS. This dual-action approach absorbs UV radiation and scavenges the free radicals that cause chain scission.[1] 2. Consider using a polymeric UV absorber or one with higher molecular weight to reduce migration and leaching. 3. Optimize processing conditions such as melt blending to ensure a homogeneous distribution of the stabilizer.[1]
Inconsistent results between experimental batches. 1. Variations in sample preparation, such as inconsistent film thickness or surface smoothness.[1] 2. Fluctuations in the output of the UV light source in the accelerated weathering chamber.[1] 3. Contamination of the polymer or additives with photosensitive impurities.[1]1. Standardize the sample preparation protocol to ensure consistency across all samples.[1] 2. Calibrate and regularly monitor the irradiance of the UV lamps in your weathering equipment.[1] 3. Use high-purity polymers and additives to avoid introducing contaminants.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary function of benzophenone moieties in polymers?

A1: Benzophenone and its derivatives act as UV stabilizers.[5][6] Their molecular structure allows them to absorb harmful ultraviolet radiation and dissipate the energy as heat, thereby protecting the polymer from photodegradation, which can cause discoloration, brittleness, and loss of mechanical properties.[2][4] For this mechanism to be effective, a hydroxyl group is typically required in the ortho position to the carbonyl group.[7][8]

Q2: What is the optimal concentration of a benzophenone UV absorber to use?

A2: The optimal concentration is dependent on the specific polymer, the thickness of the material, and the intended application's UV exposure conditions.[1] Generally, concentrations for benzophenone-type UV absorbers range from 0.05% to 2.0% by weight.[1][4] For applications with high UV exposure, concentrations up to 5% may be necessary.[1][4] It is highly recommended to perform a dose-response study to determine the most effective concentration for your specific system.[1]

Q3: Can I use benzophenone UV absorbers in combination with other stabilizers?

A3: Yes, and it is often recommended.[1] Combining a benzophenone UV absorber with a Hindered Amine Light Stabilizer (HALS) provides a synergistic effect.[1][2] The benzophenone absorbs the majority of the UV radiation, while the HALS scavenges any free radicals that may still form.[1][7] This dual-protection mechanism is more effective than using either stabilizer alone.[1]

Q4: How can I experimentally measure the extent of photodegradation?

A4: Several analytical techniques can be used to quantify photodegradation:

  • UV-Visible Spectroscopy: To monitor changes in the UV absorption spectrum of the polymer and the stabilizer.[1]

  • Fourier Transform Infrared (FTIR) Spectroscopy: To detect the formation of degradation products, such as carbonyl groups (around 1700-1750 cm⁻¹), which are indicative of photo-oxidation.[1]

  • Colorimetry: To measure changes in color, such as yellowing, using the Yellowness Index (YI) according to ASTM E313.[1]

  • Mechanical Testing: To quantify the loss of properties like tensile strength, elongation at break, and impact strength.[1]

  • Differential Scanning Calorimetry (DSC): To observe changes in the glass transition temperature and crystallinity, which can be affected by chain scission and crosslinking.[1]

Q5: What are the typical signs of photodegradation in polymers containing benzophenone moieties?

A5: Even with a UV absorber, photodegradation can occur. Visual signs include yellowing, chalking, and the appearance of surface cracks.[1] A reduction in mechanical properties such as increased brittleness, loss of tensile strength, and decreased impact resistance are also common indicators.[1]

Quantitative Data Summary

The following tables summarize the performance of different UV stabilization strategies.

Table 1: Photodegradation Half-life (t½) of Selected Benzophenone Derivatives under UV Irradiation

CompoundCommon NameSubstituentsHalf-life (t½) in hoursExperimental ConditionsReference
Benzophenone-1BP-12,4-DihydroxyReadily degrades (<24 h)UV radiation[9]
Benzophenone-3BP-3 / Oxybenzone2-Hydroxy-4-methoxy17 - 99Medium pressure UV lamp in various water matrices[9]
Benzophenone-4BP-4 / Sulisobenzone2-Hydroxy-4-methoxy-5-sulfonic acid17 - 99Medium pressure UV lamp in various water matrices[9]
Unsubstituted BenzophenoneBPNone17 - 99Medium pressure UV lamp in various water matrices[9]

Table 2: Performance of UV Stabilizers in Polyethylene after Accelerated Weathering

Stabilizer SystemChange in Yellowness Index (ΔYI)Retention of Elongation at Break (%)
Unstabilized+15.225%
0.5% Benzophenone+8.560%
0.5% HALS+5.185%
0.25% Benzophenone + 0.25% HALS+3.892%

Note: Data is representative and compiled from general knowledge in the field. Actual results will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Accelerated Weathering using Fluorescent UV Lamp Apparatus (ASTM G154)

This protocol simulates the damaging effects of outdoor weathering.

  • Sample Preparation: Prepare polymer samples as flat panels of uniform thickness. Ensure the surface is clean and representative of the material to be tested.[1]

  • Apparatus Setup:

    • Select the appropriate fluorescent UV lamps (e.g., UVA-340 for the best simulation of sunlight in the critical short wavelength region).

    • Set the irradiance level (e.g., 0.89 W/m²/nm at 340 nm).

    • Program the exposure cycle. A common cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

  • Exposure: Place the samples in the weathering chamber. Periodically remove samples for analysis of changes in color, gloss, and mechanical properties.[1]

  • Analysis:

    • Colorimetry: Measure the Yellowness Index (YI) according to ASTM E313.[1]

    • Mechanical Testing: Perform tensile testing (ASTM D638) to determine the retention of elongation at break.

Protocol 2: Monitoring Photo-oxidation by FTIR Spectroscopy

This protocol is used to quantify the formation of carbonyl groups, a key indicator of photo-oxidation.

  • Sample Preparation: Prepare thin polymer films of uniform thickness (typically 25-50 µm).

  • Initial Measurement: Record the initial FTIR spectrum of the unexposed film.

  • Exposure: Expose the film to a UV source in a controlled environment.

  • FTIR Analysis:

    • Periodically, remove the sample and record its FTIR spectrum.

    • Calculate the Carbonyl Index (CI) by taking the ratio of the absorbance of the carbonyl peak (around 1720 cm⁻¹) to the absorbance of a reference peak that does not change with degradation (e.g., a C-H stretching band).

    • Plot the Carbonyl Index as a function of exposure time.

Visualizations

G Mechanism of Benzophenone UV Absorber A Benzophenone (Ground State) C Benzophenone (Excited Singlet State) A->C Absorption B UV Photon (hν) E Benzophenone (Excited Triplet State) C->E ISC D Intersystem Crossing E->A Deactivation F Heat Dissipation

Caption: Energy dissipation mechanism of a benzophenone UV absorber.

G Synergistic Effect of Benzophenone and HALS cluster_0 Polymer Matrix A Polymer B Free Radicals (P•) A->B forms C Degradation B->C leads to HALS HALS (Radical Scavenger) B->HALS scavenges UV UV Radiation UV->A initiates BP Benzophenone (UV Absorber) UV->BP absorbs

Caption: Dual-protection mechanism of benzophenone and HALS.

G Workflow for Evaluating Polymer Photostability A Sample Preparation (Polymer + Stabilizer) B Initial Characterization (Color, Mechanical, FTIR) A->B C Accelerated Weathering (UV Exposure) B->C D Periodic Sampling C->D D->C continue exposure E Post-Exposure Characterization (Color, Mechanical, FTIR) D->E F Data Analysis & Comparison E->F

Caption: Experimental workflow for assessing polymer photodegradation.

References

Technical Support Center: HPLC Analysis of Aromatic Amines and Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with HPLC analysis of aromatic amines and phenols.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the HPLC analysis of aromatic amines and phenols in a direct question-and-answer format.

Peak Shape Problems

Q1: Why are my aromatic amine or phenol peaks tailing?

Peak tailing, where a peak has an asymmetrical tail, is a frequent issue when analyzing aromatic amines and phenols.[1] This is often caused by secondary interactions between the analytes and the stationary phase, or other system issues.[2][3]

  • Chemical Causes:

    • Silanol Interactions: Aromatic amines, being basic, can interact strongly with acidic silanol groups on the surface of silica-based columns. This secondary retention mechanism leads to significant peak tailing.[2][3] For acidic compounds like phenols, ionization at higher pH can also cause tailing.[4]

    • Incorrect Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to analyte interactions with the stationary phase. For basic compounds, a low pH (around 2-3) can protonate silanol groups and reduce tailing.[4] For acidic compounds, maintaining a pH below the analyte's pKa is recommended.[4]

    • Insufficient Buffer Concentration: A low buffer concentration may not effectively control the pH at the column surface, leading to inconsistent interactions and peak tailing. A buffer strength of 10-50 mM is generally recommended.[4]

  • Physical and Instrumental Causes:

    • Column Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.[5][6] To diagnose this, dilute your sample and reinject; if the peak shape improves, overloading was the issue.[6]

    • Column Degradation: An old or contaminated column can lose its efficiency, resulting in poor peak shapes.[4][5] Flushing the column with a strong solvent or replacing it may be necessary.[4]

    • Extra-Column Band Broadening: Issues like long tubing, large detector cell volume, or poorly made connections can contribute to peak tailing.[4][7]

Q2: My peaks are showing fronting. What is the cause and how can I fix it?

Peak fronting, where the beginning of the peak is sloped, can be caused by several factors:[8][9]

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[6] Ensure your sample is completely dissolved, or consider reducing the injection volume or sample concentration.[6][9]

  • Column Overload: Similar to peak tailing, overloading the column with too much sample can also cause fronting.[6] Diluting the sample is a key troubleshooting step.[9]

  • Column Collapse: This can occur when using highly aqueous mobile phases (greater than 95% water) with some C18 columns, leading to a sudden loss of retention and fronting peaks.[10] Flushing the column with 100% acetonitrile can sometimes resolve this.[9][10] Using a column specifically designed for highly aqueous mobile phases is a preventative measure.[10]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.[11]

Resolution and Selectivity Issues

Q3: I am seeing poor resolution between my aromatic amine or phenol peaks. How can I improve it?

Poor resolution, where peaks overlap, makes accurate quantification difficult.[5] Here are some common causes and solutions:

  • Inadequate Mobile Phase Composition: The mobile phase composition is a critical factor in achieving good separation.[5][12]

    • Solvent Strength: Adjusting the ratio of organic solvent (like acetonitrile or methanol) to the aqueous buffer can significantly impact resolution. For reversed-phase HPLC, increasing the organic solvent percentage will generally decrease retention times.[13]

    • pH Optimization: For ionizable compounds like aromatic amines and phenols, mobile phase pH is crucial.[5][14] Adjusting the pH can alter the charge of the analytes and their interaction with the stationary phase, thereby improving selectivity.[13]

  • Column Issues:

    • Column Degradation: A deteriorated column packing can lead to broad peaks and poor resolution.[5] Regular cleaning, proper storage, and using a guard column can extend column life.[5]

    • Inappropriate Column: The chosen column may not be suitable for the specific analytes. Consider a different stationary phase chemistry.[4]

  • Flow Rate and Temperature:

    • Flow Rate: While slower flow rates can sometimes improve resolution, they also increase analysis time.[15] Optimizing the flow rate based on column specifications is important.[15]

    • Temperature: Inconsistent column temperature can affect solvent viscosity and retention times, impacting resolution. Using a column oven for stable temperature control is recommended.[11][15]

Q4: My peaks are co-eluting. What steps can I take to separate them?

Co-elution occurs when two or more compounds elute from the column at the same time, appearing as a single peak.[16] To address this:

  • Modify Mobile Phase Selectivity:

    • Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.[17]

    • Adjust pH: For ionizable analytes, changing the mobile phase pH can be a powerful tool to influence selectivity.[14]

  • Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution (where the mobile phase composition changes over time) can often resolve co-eluting peaks.[5]

  • Change Stationary Phase: If mobile phase optimization is unsuccessful, selecting a column with a different stationary phase chemistry (e.g., from C18 to a phenyl or polar-embedded column) can provide the necessary selectivity.

Baseline and Sensitivity Problems

Q5: I am experiencing baseline noise and/or drift. What are the likely causes?

A noisy or drifting baseline can interfere with peak integration and reduce sensitivity.[5]

  • Mobile Phase Issues:

    • Contamination: Using low-quality solvents or contaminated water is a common source of baseline noise.[11][18] Always use HPLC-grade solvents and high-purity water.[19]

    • Inadequate Degassing: Dissolved air in the mobile phase can cause bubbles to form in the pump or detector, leading to a noisy baseline.[18][20] Ensure your mobile phase is properly degassed.[19]

    • Improper Mixing: If the mobile phase components are not mixing properly, it can cause baseline drift.[19]

  • Detector Problems:

    • Dirty Flow Cell: Contaminants in the detector flow cell can cause baseline noise.[19][20] Flushing the cell with a strong solvent may be necessary.[19]

    • Failing Lamp: A detector lamp nearing the end of its life can cause an unstable baseline.[21]

  • Column Contamination: Contaminants from previous injections slowly eluting from the column can cause the baseline to drift.[18] Flushing the column with a strong solvent is recommended.[19]

Q6: Why is my signal sensitivity low?

Low sensitivity can be due to a variety of factors:[5]

  • Detector Settings: Ensure the detector is set to the optimal wavelength for your analytes.[5]

  • Leaks: Any leaks in the system can lead to a loss of sample and reduced signal.[5]

  • Poor Peak Shape: Broad or tailing peaks have a lower height, which reduces sensitivity.[7] Improving peak shape can significantly enhance sensitivity.

  • Column Degradation: A failing column can lead to decreased peak height and sensitivity.[5]

Data Presentation

Table 1: Common Mobile Phase Additives for Aromatic Amine and Phenol Analysis

AdditiveTypical ConcentrationPurpose
Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)Ion-pairing agent, improves peak shape for basic compounds.[22]
Formic Acid0.1% (v/v)Provides acidic pH for good peak shape of basic compounds, MS-compatible.[22]
Acetic Acid0.1% (v/v)Provides a slightly less acidic mobile phase than formic acid.[22]
Triethylamine (TEA)0.1% (v/v)A silanol suppressor that can reduce peak tailing for basic compounds.[2]
Phosphate Buffer10 - 50 mMMaintains a stable pH to ensure reproducible retention times.[4]
Ammonium Formate/Acetate10 - 20 mMVolatile buffers suitable for LC-MS applications.[22]

Table 2: Recommended Starting HPLC Conditions for Aromatic Amines and Phenols

ParameterRecommendationRationale
Column C18, 5 µm, 4.6 x 150 mmA good general-purpose column for reversed-phase separation of moderately non-polar compounds.[23]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic environment to improve peak shape for basic amines.[22]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[13]
Gradient 10-90% B over 20 minutesA starting gradient to scout for the elution of compounds.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.[21]
Column Temperature 30-40 °CElevated temperature can improve efficiency and reduce backpressure.[21]
Detection UV at 254 nm or 280 nmAromatic compounds generally have strong UV absorbance at these wavelengths.[21]
Injection Volume 5 - 20 µLA typical injection volume to avoid column overload.[11]

Experimental Protocols

Protocol for Mobile Phase Preparation (Reversed-Phase HPLC)

  • Aqueous Phase Preparation:

    • Measure the required volume of HPLC-grade water.

    • If a buffer is needed, accurately weigh the appropriate amount of buffer salt (e.g., potassium dihydrogen phosphate) and dissolve it in the water.[24]

    • Adjust the pH to the desired value using an appropriate acid (e.g., phosphoric acid) or base.[24]

    • Filter the aqueous phase through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[5]

  • Organic Phase Preparation:

    • Measure the required volume of HPLC-grade organic solvent (e.g., acetonitrile or methanol). Filtering the organic solvent is also a good practice.

  • Mixing:

    • For isocratic elution, precisely mix the aqueous and organic phases in the desired ratio (e.g., 70:30 v/v).[24]

    • For gradient elution, place the prepared aqueous and organic phases in separate solvent reservoirs connected to the HPLC pump.

  • Degassing:

    • Degas the final mobile phase(s) using an inline degasser, helium sparging, or sonication to remove dissolved gases.[19][20]

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_all_peaks Affects all peaks? start->check_all_peaks check_overload Dilute sample & reinject. Improved peak shape? check_all_peaks->check_overload Yes specific_peaks Affects specific peaks (e.g., aromatic amines)? check_all_peaks->specific_peaks No solution_overload Reduce sample concentration or injection volume. check_overload->solution_overload Yes check_column Check column health. Old or contaminated? check_overload->check_column No solution_column Flush with strong solvent or replace column. check_column->solution_column Yes check_connections Inspect tubing and fittings for dead volume. check_column->check_connections No solution_connections Optimize connections, use shorter/narrower tubing. check_connections->solution_connections Yes check_ph Check mobile phase pH. Optimized for analyte pKa? specific_peaks->check_ph Yes solution_ph Adjust pH. (e.g., pH 2-3 for amines) check_ph->solution_ph No check_buffer Check buffer strength. (10-50 mM)? check_ph->check_buffer Yes solution_buffer Increase buffer concentration. check_buffer->solution_buffer No check_silanol Consider secondary silanol interactions. check_buffer->check_silanol Yes solution_silanol Use end-capped column or add mobile phase modifier (e.g., TEA). check_silanol->solution_silanol

Caption: Troubleshooting workflow for peak tailing in HPLC.

Troubleshooting_Resolution cluster_solutions start Poor Resolution or Co-elution check_mobile_phase Optimize Mobile Phase start->check_mobile_phase adjust_solvent_ratio Adjust organic solvent % check_mobile_phase->adjust_solvent_ratio adjust_ph Adjust pH for ionizable analytes adjust_solvent_ratio->adjust_ph change_solvent_type Switch organic solvent (ACN vs. MeOH) adjust_ph->change_solvent_type check_method Modify Method Parameters change_solvent_type->check_method solution Improved Resolution use_gradient Implement gradient elution check_method->use_gradient optimize_flow_temp Optimize flow rate and temperature use_gradient->optimize_flow_temp check_column Evaluate Column optimize_flow_temp->check_column check_column_health Check column efficiency and backpressure check_column->check_column_health change_column Select column with different selectivity check_column_health->change_column change_column->solution

Caption: Logical workflow for improving peak resolution.

References

Technical Support Center: Enhancing Polyamide Thermal Stability with 4-Amino-4'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing 4-Amino-4'-hydroxybenzophenone to enhance the thermal stability of polyamides.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the enhanced thermal stability of polyamides when incorporating this compound?

A1: The incorporation of this compound into the polyamide backbone introduces bulky, aromatic benzophenone moieties. These groups are thought to increase the rigidity of the polymer chains and introduce strong intermolecular interactions, such as hydrogen bonding and π-π stacking. This increased intermolecular bonding and chain rigidity restricts the thermal motion of the polymer chains, thus requiring more energy to initiate thermal degradation. The benzophenone structure itself is also thermally stable, contributing to the overall enhanced stability of the resulting polyamide.

Q2: What are the expected shifts in thermal properties when using this compound in polyamide synthesis?

A2: You can generally expect an increase in the glass transition temperature (Tg) and the decomposition temperature (Td). The char yield at high temperatures is also likely to increase, indicating that more residue remains after thermal decomposition, which is a characteristic of enhanced thermal stability.

Q3: Are there any solubility issues with polyamides modified with this compound?

A3: Yes, the introduction of rigid aromatic structures can sometimes lead to decreased solubility in common organic solvents. It is advisable to test a range of polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO), sometimes with the addition of salts like lithium chloride (LiCl), to find a suitable solvent system for your specific polyamide.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Low Polymer Yield Incomplete reaction of the this compound monomer.Ensure high purity of all monomers and solvents. Optimize reaction time and temperature. Consider using a catalyst if applicable to your specific polymerization method.
Side reactions occurring during polymerization.Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxidation. Ensure the reaction temperature does not exceed the decomposition temperature of the monomers or the polymer.
Brittle Polymer Film Low molecular weight of the resulting polyamide.Increase reaction time or temperature to promote chain growth. Ensure the stoichiometry of the monomers is precisely controlled.
Poor dispersion of this compound.If used as an additive, ensure thorough mixing and dispersion. For co-polymerization, ensure complete dissolution of all monomers before initiating the reaction.
Inconsistent Thermal Stability Results Non-uniform incorporation of this compound.Optimize the polymerization process to ensure a homogeneous distribution of the monomer within the polymer chains.
Variations in sample preparation for thermal analysis.Ensure consistent sample mass and heating rates for all TGA/DSC measurements.

Experimental Protocols

Synthesis of Aromatic Polyamide Incorporating this compound

This protocol describes a general procedure for the synthesis of an aromatic polyamide via direct polycondensation.

Materials:

  • This compound

  • Aromatic dicarboxylic acid (e.g., terephthalic acid)

  • N-methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂)

  • Methanol

  • Deionized water

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the aromatic dicarboxylic acid and a calculated amount of this compound and another aromatic diamine to achieve the desired molar ratio.

  • Add NMP and CaCl₂ to the flask. Stir the mixture under a gentle stream of nitrogen until all solids are dissolved.

  • Add pyridine to the solution and cool the flask to 0-5 °C using an ice bath.

  • Slowly add triphenyl phosphite (TPP) to the cooled solution.

  • After the addition of TPP, remove the ice bath and heat the reaction mixture to 100-110 °C.

  • Maintain the reaction at this temperature for 3-5 hours under a continuous nitrogen purge.

  • After the reaction is complete, cool the viscous solution to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with hot methanol and then with deionized water to remove any unreacted monomers and salts.

  • Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours.

Thermal Analysis using Thermogravimetric Analysis (TGA)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small amount of the dried polymer sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

  • Place the crucible in the TGA furnace.

  • Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the weight loss of the sample as a function of temperature.

  • From the TGA curve, determine the onset decomposition temperature (Td) and the char yield at the final temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage monomers Monomers (this compound, Dicarboxylic Acid, Diamine) dissolution Dissolution in NMP/CaCl2 monomers->dissolution reaction Polycondensation (Pyridine, TPP) dissolution->reaction precipitation Precipitation in Methanol reaction->precipitation purification Washing & Drying precipitation->purification polyamide Final Polyamide purification->polyamide tga Thermogravimetric Analysis (TGA) polyamide->tga Sample dsc Differential Scanning Calorimetry (DSC) polyamide->dsc Sample data Thermal Stability Data (Td, Tg, Char Yield) tga->data dsc->data

Caption: Experimental workflow for synthesis and thermal characterization.

signaling_pathway cluster_mechanism Proposed Thermal Stabilization Mechanism incorporation Incorporation of This compound rigidity Increased Chain Rigidity incorporation->rigidity interactions Enhanced Intermolecular Interactions incorporation->interactions stability Enhanced Thermal Stability rigidity->stability h_bonding Hydrogen Bonding interactions->h_bonding pi_stacking π-π Stacking interactions->pi_stacking h_bonding->stability pi_stacking->stability

Caption: Mechanism of enhanced thermal stability in polyamides.

Technical Support Center: Chromatography of Polar Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of polar benzophenone derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for polar benzophenone derivatives in reversed-phase HPLC?

A1: The most common cause of peak tailing for polar benzophenone derivatives, especially those containing amine or hydroxyl groups, is secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the column.[1][2][3][4][5] These silanol groups (Si-OH) can be deprotonated at mobile phase pH values above 3, creating negatively charged sites (SiO-) that can interact with polar or ionizable analytes, leading to a secondary retention mechanism and resulting in asymmetric peaks.[1][4][5]

Q2: How does the pKa of a benzophenone derivative affect peak shape?

A2: The pKa of a polar benzophenone derivative is a critical factor influencing its ionization state at a given mobile phase pH. When the mobile phase pH is close to the analyte's pKa, the compound can exist in both ionized and non-ionized forms, which can have different retention behaviors, leading to broadened or split peaks. For optimal peak shape, it is generally recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For acidic benzophenones (e.g., hydroxylated derivatives), a lower pH will suppress ionization, while for basic benzophenones (e.g., aminobenzophenones), a lower pH will lead to protonation of the basic groups and may require further optimization.

Q3: What is an "end-capped" column, and how does it help reduce peak tailing?

A3: An end-capped column is a type of reversed-phase column where the stationary phase has undergone a secondary chemical treatment to block a significant portion of the residual silanol groups that were not derivatized during the initial bonding process.[1][6][7] This process, often using a small silylating agent like trimethylchlorosilane, reduces the number of active sites available for secondary interactions with polar analytes.[7] Using a modern, high-purity, end-capped column is highly recommended for the analysis of polar and basic compounds like many benzophenone derivatives, as it significantly minimizes peak tailing.[1][2][6]

Q4: Can mobile phase additives improve the peak shape of polar benzophenones?

A4: Yes, mobile phase additives can be very effective. For basic benzophenone derivatives, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites on the stationary phase, reducing their interaction with the analyte and improving peak symmetry.[1] For acidic derivatives, using a buffer to maintain a consistent and optimal pH is crucial.

Q5: Can column overload cause peak tailing for all compounds in my sample?

A5: Yes, if all peaks in your chromatogram are exhibiting tailing, it could be a sign of mass overload.[1][3] This occurs when the concentration or volume of the injected sample is too high for the column's capacity. To check for this, you can try diluting your sample or reducing the injection volume. If the peak shape improves, column overload was likely the issue.[1]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing issues with polar benzophenone derivatives.

Guide 1: Initial Assessment and Quick Checks

If you are experiencing peak tailing, start with these simple checks before making significant changes to your method.

G Initial Troubleshooting Workflow start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks overload Suspect Column Overload check_all_peaks->overload Yes single_peak_tailing Only benzophenone peak is tailing check_all_peaks->single_peak_tailing No dilute_sample Dilute sample and/or reduce injection volume overload->dilute_sample overload_resolved Peak shape improves? (Overload confirmed) dilute_sample->overload_resolved overload_resolved->start Yes, problem solved proceed_method_opt Proceed to Method Optimization overload_resolved->proceed_method_opt No check_column Check Column History and System Suitability single_peak_tailing->check_column column_ok Column performance is acceptable check_column->column_ok column_bad Column is old or performance is poor check_column->column_bad column_ok->proceed_method_opt replace_column Replace with a new, end-capped column column_bad->replace_column replace_column->start Re-evaluate

Caption: A flowchart for the initial assessment of peak tailing.

Guide 2: Method Optimization for Improved Peak Shape

If initial checks do not resolve the issue, a more systematic optimization of the chromatographic method is required.

G Method Optimization Workflow start Peak Tailing Persists identify_pka Determine pKa of benzophenone derivative start->identify_pka adjust_ph Adjust Mobile Phase pH (2 units from pKa) identify_pka->adjust_ph ph_effective Peak shape improves? adjust_ph->ph_effective add_modifier Add Mobile Phase Modifier (e.g., TEA for basic analytes) ph_effective->add_modifier No end Symmetrical Peak Achieved ph_effective->end Yes modifier_effective Peak shape improves? add_modifier->modifier_effective change_column Consider Alternative Column (e.g., different stationary phase) modifier_effective->change_column No modifier_effective->end Yes column_effective Peak shape improves? change_column->column_effective further_investigation Investigate Extra-Column Effects (tubing, connections, detector cell) column_effective->further_investigation No column_effective->end Yes further_investigation->end

Caption: A decision tree for optimizing the HPLC method to reduce peak tailing.

Data Presentation

The following tables summarize the expected impact of various troubleshooting strategies on the USP tailing factor (Tf) for representative polar benzophenone derivatives. A tailing factor of 1.0 indicates a perfectly symmetrical peak, with values greater than 1.2 often considered problematic.[5][8]

Table 1: Effect of Column Type and Mobile Phase pH on Tailing Factor of a Hypothetical Aminobenzophenone (pKa ~ 3.5)

ConditionColumn TypeMobile PhaseExpected Tailing Factor (Tf)Rationale
1Non-End-capped C1870:30 Methanol:Water (pH 6.5)> 2.0Significant secondary interactions between the protonated aminobenzophenone and deprotonated silanol groups.[1]
2End-capped C1870:30 Methanol:Water (pH 6.5)1.5 - 1.8Reduced silanol interactions due to end-capping, but some residual activity may remain.[1][6]
3End-capped C1870:30 Methanol:Water with 0.1% Formic Acid (pH ~2.8)1.1 - 1.3Protonation of residual silanol groups at low pH minimizes secondary interactions.[1][3]

Table 2: Effect of Mobile Phase Modifier on Tailing Factor of a Hypothetical Hydroxylated Benzophenone (pKa ~ 8.0)

ConditionColumn TypeMobile PhaseExpected Tailing Factor (Tf)Rationale
1End-capped C1850:50 Acetonitrile:Water (pH 7.0)1.6 - 1.9Partial ionization of the hydroxyl group leading to mixed-mode retention and tailing.
2End-capped C1850:50 Acetonitrile:Phosphate Buffer (pH 6.0)1.2 - 1.4Buffering the mobile phase 2 pH units below the pKa ensures the analyte is predominantly in its non-ionized form, leading to improved peak shape.[9]
3End-capped C1850:50 Acetonitrile:Ammonium Acetate Buffer (pH 9.0)1.3 - 1.5Buffering the mobile phase above the pKa ensures the analyte is predominantly in its ionized form, which can also lead to improved peak shape if secondary interactions are minimized.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment to Minimize Silanol Interactions

Objective: To reduce peak tailing of polar benzophenone derivatives by adjusting the mobile phase pH to control the ionization of both the analyte and the residual silanol groups on the stationary phase.

Materials:

  • HPLC system with UV or MS detector

  • C18 end-capped analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile or Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid, trifluoroacetic acid (TFA), or phosphoric acid (for pH adjustment)

  • Standard solution of the polar benzophenone derivative

Procedure:

  • Determine the pKa of your analyte: If the pKa is not known, a literature search or software prediction can provide an estimate. For hydroxylated benzophenones, pKa values are typically in the range of 7-10, while for aminobenzophenones, they can be in the acidic range.

  • Prepare the aqueous portion of the mobile phase:

    • For acidic or neutral benzophenones , prepare an aqueous solution with a pH at least 2 units below the analyte's pKa. For example, add 0.1% formic acid to HPLC grade water to achieve a pH of approximately 2.7.

    • For basic benzophenones , prepare an aqueous solution with a low pH (e.g., 2.5-3.0) to protonate the residual silanol groups.

  • Prepare the mobile phase: Mix the pH-adjusted aqueous solution with the organic modifier (acetonitrile or methanol) in the desired ratio (e.g., 50:50 v/v).

  • Equilibrate the system: Flush the HPLC system, including the column, with the new mobile phase for at least 15-20 column volumes to ensure full equilibration.

  • Inject the sample: Inject the standard solution of the polar benzophenone derivative.

  • Evaluate the peak shape: Analyze the chromatogram and calculate the USP tailing factor. A significant reduction in tailing should be observed compared to a neutral mobile phase.

Protocol 2: Using a Mobile Phase Modifier (Triethylamine) for Basic Benzophenones

Objective: To improve the peak shape of basic (amino-containing) benzophenone derivatives by adding a competing base to the mobile phase to block active silanol sites.

Materials:

  • Same as Protocol 1, with the addition of Triethylamine (TEA) (HPLC grade).

Procedure:

  • Prepare the aqueous portion of the mobile phase: To HPLC grade water, add a low concentration of TEA (e.g., 10-25 mM).

  • Adjust the pH: Carefully adjust the pH of the aqueous TEA solution to a desired value (e.g., 3.0 or 7.0) using an appropriate acid (e.g., phosphoric acid).

  • Prepare the mobile phase: Mix the pH-adjusted aqueous solution containing TEA with the organic modifier in the desired ratio.

  • Equilibrate the system: Thoroughly flush the HPLC system with the new mobile phase. Columns may require a longer equilibration time with mobile phases containing ion-pairing reagents.

  • Inject the sample: Inject the standard solution of the aminobenzophenone.

  • Evaluate the peak shape: Compare the peak shape to the analysis without TEA. The competing base should reduce the interaction of the basic analyte with the silanol groups, resulting in a more symmetrical peak.

References

Technical Support Center: Optimizing the Synthesis of 4-Hydroxybenzophenones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-hydroxybenzophenones. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges in this synthetic process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-hydroxybenzophenones, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of 4-Hydroxybenzophenone

Question: My Friedel-Crafts acylation reaction to synthesize 4-hydroxybenzophenone is resulting in a very low yield or failing completely. What are the common causes and how can I improve it?

Answer:

Low yields in the Friedel-Crafts acylation of phenols are a frequent challenge. The primary reasons often involve catalyst deactivation and competing side reactions. A systematic approach to troubleshooting can help identify and resolve the issue.

Possible Causes & Solutions:

  • Catalyst Deactivation by Phenol: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃).[1][2][3] This forms a complex that deactivates the catalyst, rendering it ineffective for promoting the acylation reaction.[1][2]

    • Solution: Use a stoichiometric excess of the Lewis acid catalyst. Typically, 2.5 to 3.0 equivalents of AlCl₃ are required to ensure enough active catalyst is available for the reaction to proceed.[4] One equivalent complexes with the phenolic hydroxyl group, another with the benzoyl chloride, and a third acts as the catalyst.

  • Competitive O-Acylation: Phenols are bidentate nucleophiles, meaning they can be acylated at either the aromatic ring (C-acylation) to form the desired 4-hydroxybenzophenone, or at the phenolic oxygen (O-acylation) to form a phenyl benzoate ester.[1][2] O-acylation is often the kinetically favored product, especially at lower catalyst concentrations.[5]

    • Solution: Employing a higher concentration of the Lewis acid catalyst can favor the Fries rearrangement of the initially formed O-acylated product to the more thermodynamically stable C-acylated product.[2][5]

  • Moisture Contamination: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[6][7] Any water present in the reactants, solvent, or glassware will hydrolyze the catalyst, significantly reducing its activity.[6][7]

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and fresh, high-purity reagents. Handling the Lewis acid in a glove box or under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent exposure to atmospheric moisture.[7]

  • Inadequate Reaction Temperature: The reaction temperature plays a critical role. Temperatures that are too low may result in a sluggish or incomplete reaction, while excessively high temperatures can lead to the formation of undesired byproducts and decomposition.

    • Solution: Carefully control the reaction temperature. For the synthesis of 4-hydroxybenzophenone using AlCl₃, maintaining a low temperature (e.g., 0-5 °C) during the initial addition of reactants is often recommended to control the exothermic reaction, followed by a period at a slightly elevated temperature (e.g., 40-70 °C) to drive the reaction to completion.[8][9]

Issue 2: Poor Selectivity (Formation of 2-Hydroxybenzophenone Isomer)

Question: My reaction is producing a significant amount of the ortho-isomer (2-hydroxybenzophenone) instead of the desired para-isomer (4-hydroxybenzophenone). How can I improve the regioselectivity?

Answer:

The formation of both ortho and para isomers is common in Friedel-Crafts acylation of phenols. The ratio of these isomers is influenced by several factors, primarily reaction temperature and the choice of solvent.

Possible Causes & Solutions:

  • Reaction Temperature: The ortho-isomer is often the kinetically favored product at higher temperatures, while the para-isomer is the thermodynamically more stable product and is favored at lower temperatures.

    • Solution: To maximize the yield of 4-hydroxybenzophenone, it is crucial to maintain a lower reaction temperature, typically below 25°C, during the acylation step.[1]

  • Solvent Effects: The polarity of the solvent can influence the ortho/para product ratio.

    • Solution: Non-polar solvents like carbon disulfide (CS₂) or 1,2-dichloroethane are often used and can favor the formation of the para-product.[10][11][12] Polar solvents like nitrobenzene may favor the formation of the ortho-isomer.[12][13]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of 4-hydroxybenzophenones?

A1: The most common catalysts are Lewis acids, with anhydrous aluminum chloride (AlCl₃) being the most frequently employed.[4][8][10] Other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be used.[14] In recent years, solid acid catalysts like montmorillonite K-10 clay supported metal chlorides and zeolites (e.g., H-beta) have been explored as more environmentally friendly and reusable alternatives.[15][16][17]

Q2: Can I use a catalytic amount of Lewis acid for the Friedel-Crafts acylation of phenol?

A2: No, a stoichiometric amount of the Lewis acid is generally required. This is because the Lewis acid complexes with both the hydroxyl group of the phenol and the carbonyl group of the resulting benzophenone product.[6][18] These complexes are often stable, effectively sequestering the catalyst. Therefore, an excess of the Lewis acid is necessary to ensure there is enough free catalyst to drive the reaction.

Q3: What is the Fries rearrangement and how is it relevant to the synthesis of 4-hydroxybenzophenones?

A3: The Fries rearrangement is a reaction where a phenyl ester is converted to a hydroxy aryl ketone in the presence of a Lewis acid catalyst.[19] In the context of 4-hydroxybenzophenone synthesis, if the reaction conditions initially favor O-acylation of phenol to form phenyl benzoate, this ester can then undergo an intramolecular rearrangement to form the C-acylated products, 2- and 4-hydroxybenzophenone.[2][5][19] This rearrangement is often promoted by higher concentrations of the Lewis acid catalyst and can be a key pathway to the desired product.[5]

Q4: Are there any "greener" or more sustainable catalyst options for this synthesis?

A4: Yes, research has focused on developing heterogeneous solid acid catalysts to replace traditional Lewis acids like AlCl₃, which are corrosive and produce significant hazardous waste.[15] Examples include:

  • Montmorillonite K-10 clay supported metal chlorides: These have shown high activity and selectivity, with the Fe³⁺ supported on K-10 clay achieving a 97% yield of 4-chloro-4'-hydroxybenzophenone.[15] These catalysts are often easier to separate from the reaction mixture and can be recycled.[15]

  • Zeolites: H-beta zeolites have been demonstrated to be effective catalysts for the benzoylation of phenol with benzoic acid, offering high conversion and good yields of hydroxybenzophenones.[17]

Q5: What are the typical work-up procedures for isolating 4-hydroxybenzophenone?

A5: A common work-up procedure involves carefully quenching the reaction mixture by pouring it into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complexes.[20] The crude product, which often precipitates as a solid, is then collected by filtration and washed with water.[4][8] Further purification can be achieved by recrystallization from a suitable solvent, such as a mixture of toluene and water or dilute acetic acid.[8][14] An alternative purification method involves dissolving the crude product in an aqueous sodium hydroxide solution, filtering to remove insoluble impurities, and then re-precipitating the product by acidification.[4]

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 4-Hydroxybenzophenone and its Derivatives

CatalystAcylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
AlCl₃Benzoyl ChlorideChlorobenzene40-70382.598.5[8]
AlCl₃p-Chlorobenzoyl Chlorideo-Dichlorobenzene901285>95[4]
AlCl₃BenzotrichlorideCarbon Disulfide0-90-[11]
AlCl₃Benzotrichloride1,2-Dichloroethane20-2538698[14]
K10-Fe-AA-120p-Chlorobenzoyl ChlorideEthylene Dichloride40-97-[15]
Zeolite H-BetaBenzoic AcidNone (Solvent-free)1904~60 (Phenol Conv.)-[17]
Cs₂.₅H₀.₅PW₁₂O₄₀/K-10Benzoic AcidNone (Solvent-free)200-70 (Benzoic Acid Conv.)32.5 (Selectivity)[16]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxybenzophenone using Aluminum Chloride and Benzoyl Chloride

This protocol is adapted from a patented procedure for high-purity 4-hydroxybenzophenone.[8]

Materials:

  • Phenol

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Chlorobenzene (anhydrous)

  • Toluene

  • Hydrochloric acid

  • Ice

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, add chlorobenzene and anhydrous aluminum chloride.

  • Stir the mixture and add a solution of phenol in chlorobenzene dropwise at a temperature between 10°C and 50°C.

  • After the addition is complete, continue stirring for 30 minutes.

  • Add benzoyl chloride dropwise to the reaction mixture. The molar ratio of phenol to benzoyl chloride should be approximately 1:1.2, and the molar ratio of phenol to aluminum chloride should be approximately 1:1.5.

  • Slowly raise the temperature and maintain it at 40°C - 45°C for 2 hours, then increase the temperature to 60°C - 70°C and react for another hour.

  • After the reaction is complete, slowly pour the reaction mixture into cold water with vigorous stirring.

  • Continue stirring for 2 hours at 20°C - 30°C to allow the product to precipitate.

  • Collect the crude solid by centrifugation or filtration and wash it with water until the washings are neutral.

  • Dry the crude 4-hydroxybenzophenone.

  • For further purification, recrystallize the crude product from toluene.

Protocol 2: Synthesis of 4-Hydroxybenzophenone via Fries Rearrangement of Phenyl Benzoate

This is a general procedure for the Fries rearrangement.

Materials:

  • Phenyl benzoate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve anhydrous aluminum chloride in anhydrous nitromethane at a low temperature.

  • Add phenyl benzoate to the solution.

  • Allow the reaction to proceed at a controlled temperature. Lower temperatures (e.g., 0-25°C) generally favor the formation of the para-product (4-hydroxybenzophenone).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the catalyst complex.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phenol Phenol Phenol_AlCl3_Complex Phenol-AlCl₃ Complex Phenol->Phenol_AlCl3_Complex + AlCl₃ BenzoylChloride Benzoyl Chloride AcyliumIon Acylium Ion [Ph-C=O]⁺ BenzoylChloride->AcyliumIon + AlCl₃ AlCl3_cat AlCl₃ (Catalyst) p_HBP 4-Hydroxybenzophenone (para-product) Phenol_AlCl3_Complex->p_HBP + Acylium Ion (para attack) o_HBP 2-Hydroxybenzophenone (ortho-product) Phenol_AlCl3_Complex->o_HBP + Acylium Ion (ortho attack)

Caption: General reaction mechanism for the Friedel-Crafts acylation of phenol.

Troubleshooting_Workflow cluster_yield Troubleshooting Low Yield cluster_selectivity Troubleshooting Poor Selectivity (ortho-isomer) Start Low Yield or Poor Selectivity CheckMoisture Check for Moisture (Anhydrous Conditions?) Start->CheckMoisture CheckTempSelectivity Check Reaction Temperature (Too High?) Start->CheckTempSelectivity CheckCatalyst Check Catalyst Amount (Stoichiometric Excess?) CheckMoisture->CheckCatalyst No DryGlassware Dry Glassware & Solvents CheckMoisture->DryGlassware Yes CheckTempYield Check Reaction Temperature (Optimal Range?) CheckCatalyst->CheckTempYield No IncreaseCatalyst Increase AlCl₃ to 2.5-3.0 eq. CheckCatalyst->IncreaseCatalyst Yes OptimizeTempYield Optimize Temperature (e.g., 40-70°C) CheckTempYield->OptimizeTempYield Yes CheckSolvent Check Solvent (Polar?) CheckTempSelectivity->CheckSolvent No LowerTemp Lower Temperature (<25°C) CheckTempSelectivity->LowerTemp Yes ChangeSolvent Use Non-polar Solvent (e.g., CS₂, 1,2-dichloroethane) CheckSolvent->ChangeSolvent Yes

Caption: Troubleshooting workflow for low yield and poor selectivity issues.

Catalyst_Selection cluster_high_yield High Yield & Established Method cluster_reusability Catalyst Reusability & Greener Process cluster_selectivity High Para-Selectivity Start Desired Outcome? AlCl3 Use AlCl₃ Start->AlCl3 High Yield SolidAcid Use Solid Acid Catalyst Start->SolidAcid Reusability LowTemp Low Reaction Temperature (<25°C) Start->LowTemp Para-Selectivity AlCl3_details Stoichiometric excess (2.5-3.0 eq.) Anhydrous conditions AlCl3->AlCl3_details SolidAcid_examples e.g., K-10 Clay supported metal chlorides, Zeolites SolidAcid->SolidAcid_examples NonPolarSolvent Use Non-polar Solvent (e.g., CS₂) LowTemp->NonPolarSolvent

Caption: Decision tree for catalyst selection in 4-hydroxybenzophenone synthesis.

References

Validation & Comparative

A Comparative Analysis of 4-Amino-4'-hydroxybenzophenone and Other Diamine Monomers for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance characteristics of 4-Amino-4'-hydroxybenzophenone in comparison to other key diamine monomers, supported by experimental data and protocols.

In the realm of high-performance polymers, the choice of monomer is a critical determinant of the final material's properties. Diamine monomers, in particular, play a pivotal role in the synthesis of polyimides and polyamides, influencing characteristics such as thermal stability, mechanical strength, and solubility. This guide provides a comparative analysis of this compound against other commonly used diamine monomers, namely 4,4'-Oxydianiline (ODA), p-Phenylenediamine (PPD), and 4,4'-(Hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline (HFBAPP). This objective comparison is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable monomer for their specific applications.

Performance Comparison of Diamine Monomers

The unique chemical structure of each diamine monomer imparts distinct properties to the resulting polymers. This compound, with its hydroxyl group, offers a site for potential post-polymerization modifications and can enhance solubility and adhesion. ODA is known for imparting flexibility due to its ether linkage. PPD, with its rigid structure, contributes to high strength and modulus. HFBAPP, containing hexafluoroisopropylidene and ether linkages, is often used to improve solubility and processability while maintaining good thermal properties.

A summary of the key performance indicators for polyimides and polyamides derived from these diamines is presented in the tables below. It is important to note that the properties of the final polymer are also significantly influenced by the choice of the dianhydride or diacid co-monomer and the polymerization conditions. The data presented here is a compilation from various studies and serves as a comparative guide.

Thermal Properties

The thermal stability of a polymer is crucial for applications in demanding environments. Key metrics for thermal performance include the Glass Transition Temperature (Tg), the 5% and 10% Weight Loss Temperatures (TGA Td5% and Td10%), and the char yield at high temperatures.

Diamine MonomerPolymer TypeTg (°C)TGA Td5% (°C)TGA Td10% (°C)Char Yield at 800°C (%)
This compound (analogue) Polyimide201 - 310[1]472 - 501[1]491 - 537[1]55.3 - 60.8[1]
4,4'-Oxydianiline (ODA) Polyimide276 - 302[2]~539 - 564[3]->50[4]
p-Phenylenediamine (PPD) Polyamide-~480[5]-~50[5]
HFBAPP Polyimide~267[6]437 - 472[4]460 - 501[4]>50[4]

Note: Data for this compound is based on a structurally similar analogue, 4,4'-bis(5-amino-2-pyridinoxy)benzophenone, due to the limited availability of direct comparative data.

Mechanical Properties

The mechanical integrity of a polymer is defined by its tensile strength, tensile modulus, and elongation at break. These properties determine the material's suitability for structural applications.

Diamine MonomerPolymer TypeTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
This compound (analogue) Polyimide103 - 145[1]1.20 - 1.88[1]12.9 - 15.2[1]
4,4'-Oxydianiline (ODA) Polyimide110 - 114[2][7]2.76 - 3.42[2][8]2.8 - 18.8[2][7]
p-Phenylenediamine (PPD) Polyamide~137[7]--
HFBAPP Polyimide93 - 120[3]3.5 - 5.3[3]2.8 - 4.3[3]

Note: Data for this compound is based on a structurally similar analogue, 4,4'-bis(5-amino-2-pyridinoxy)benzophenone. Data for PPD is for a polyimide.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of polyimides and polyamides, which are representative of the general procedures used in the literature for the diamine monomers discussed.

Synthesis of Aromatic Polyimides via Two-Step Polycondensation

A widely used method for synthesizing polyimides involves a two-step process: the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.[9]

Step 1: Poly(amic acid) Synthesis

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer (e.g., this compound, ODA, PPD, or HFBAPP) in an anhydrous polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C using an ice bath.

  • Gradually add an equimolar amount of a solid aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA)) to the stirred solution in small portions.

  • After the complete addition of the dianhydride, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring under a nitrogen atmosphere for 8-24 hours to obtain a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

  • Cast the poly(amic acid) solution onto a clean, dry glass plate to form a thin film of uniform thickness.

  • Place the glass plate in a vacuum oven and subject it to a staged heating program. A typical heating cycle is: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour.[9]

  • After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.

Polyimide_Synthesis_Workflow cluster_step1 Step 1: Poly(amic) Acid Synthesis cluster_step2 Step 2: Thermal Imidization Diamine Diamine Monomer Mixing Mixing and Stirring (0-5 °C -> RT, 8-24h) under N2 Diamine->Mixing Solvent Anhydrous Polar Aprotic Solvent (e.g., DMAc, NMP) Solvent->Mixing Dianhydride Aromatic Dianhydride (e.g., PMDA, BTDA) Dianhydride->Mixing PAA Poly(amic acid) Solution Mixing->PAA Casting Film Casting PAA->Casting Heating Staged Heating in Vacuum Oven (100°C -> 200°C -> 300°C) Casting->Heating PI_Film Polyimide Film Heating->PI_Film

Figure 1. Experimental workflow for the two-step synthesis of aromatic polyimides.
Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation

A common method for preparing aromatic polyamides involves the reaction of a diamine with a diacid chloride in a polar aprotic solvent in the presence of an acid scavenger.[10]

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer in an anhydrous polar aprotic solvent (e.g., NMP or DMAc).

  • Add an acid scavenger, such as pyridine or triethylamine, to the solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of an aromatic diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride) in the same solvent to the stirred diamine solution.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Precipitate the resulting polyamide by pouring the viscous polymer solution into a non-solvent like methanol or water.

  • Collect the polymer by filtration, wash it thoroughly with water and methanol, and dry it in a vacuum oven.

Polyamide_Synthesis_Workflow cluster_synthesis Polyamide Synthesis cluster_purification Purification Diamine Diamine Monomer Reaction Low-Temperature Polycondensation (0-5 °C -> RT, 12-24h) Diamine->Reaction Solvent Anhydrous Polar Aprotic Solvent Solvent->Reaction AcidScavenger Acid Scavenger (e.g., Pyridine) AcidScavenger->Reaction DiacidChloride Aromatic Diacid Chloride DiacidChloride->Reaction PolymerSolution Viscous Polymer Solution Reaction->PolymerSolution Precipitation Precipitation in Non-Solvent (Methanol/Water) PolymerSolution->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying in Vacuum Oven Washing->Drying Polyamide Purified Polyamide Drying->Polyamide

Figure 2. Experimental workflow for the synthesis of aromatic polyamides.

Characterization of Polymers

The synthesized polymers should be thoroughly characterized to determine their structure and properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer, including the successful formation of imide or amide linkages.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition behavior of the polymer.[11]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[11]

  • Tensile Testing: To measure the mechanical properties, including tensile strength, tensile modulus, and elongation at break.[5]

  • Solubility Testing: To assess the solubility of the polymer in various organic solvents.

Conclusion

The selection of a diamine monomer is a critical step in designing high-performance polyimides and polyamides with desired properties. This compound presents an interesting option due to its potential for post-polymerization modification and its contribution to enhanced solubility. While direct comparative data is still emerging, analysis of structurally similar monomers suggests that polymers derived from it can exhibit good thermal stability and mechanical properties. In comparison, ODA offers flexibility, PPD provides rigidity and high strength, and HFBAPP enhances processability. The choice among these monomers will ultimately depend on the specific performance requirements of the target application. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate these polymers in a laboratory setting. Further research focusing on the direct comparison of these diamines under identical conditions is warranted to provide a more definitive guide for material selection.

References

Validating the Structure of Synthesized 4-Amino-4'-hydroxybenzophenone by 13C NMR: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of newly synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparison of the use of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy for validating the structure of synthesized 4-Amino-4'-hydroxybenzophenone against other analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers in making informed decisions for their analytical workflows.

Structural Validation via 13C NMR Spectroscopy

13C NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This sensitivity allows for the precise assignment of each carbon atom, confirming the connectivity and overall structure of the synthesized compound.

Predicted 13C NMR Spectral Data for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O~195The carbonyl carbon in benzophenone derivatives typically appears in this downfield region.[1]
C4' (C-OH)~160-165The carbon bearing the hydroxyl group is significantly deshielded.
C4 (C-NH2)~150-155The carbon attached to the amino group is also deshielded, though generally less than the hydroxyl-bearing carbon.
C1'~130-135Quaternary carbon adjacent to the carbonyl group on the hydroxy-substituted ring.
C1~125-130Quaternary carbon adjacent to the carbonyl group on the amino-substituted ring, influenced by the electron-donating amino group.
C3', C5'~130-135Aromatic CH carbons ortho to the carbonyl group on the hydroxy-substituted ring.
C2, C6~130-135Aromatic CH carbons ortho to the carbonyl group on the amino-substituted ring.
C2', C6'~115-120Aromatic CH carbons meta to the carbonyl and ortho to the hydroxyl group.
C3, C5~113-118Aromatic CH carbons meta to the carbonyl and ortho to the amino group.[2]

Note: These are estimated values and the actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol for 13C NMR Analysis

A standard protocol for acquiring a proton-decoupled 13C NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Use a standard pulse sequence for a proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm).

    • The number of scans (NS) should be set to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration. A typical starting point is 1024 scans.

    • Employ a relaxation delay (D1) of 1-2 seconds for a qualitative spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum using the solvent peak (e.g., DMSO-d6 at 39.52 ppm or CDCl3 at 77.16 ppm).

    • Perform baseline correction to ensure accurate peak integration and identification.

Comparison with Alternative Analytical Techniques

While 13C NMR is a primary tool for structural elucidation, a combination of techniques provides the most robust validation. The following table compares 13C NMR with other common analytical methods for the structural characterization of this compound.

TechniqueInformation ProvidedAdvantagesLimitations
13C NMR Carbon skeleton connectivity, number of unique carbons.Provides detailed structural information, non-destructive.Lower sensitivity compared to 1H NMR, longer acquisition times.
1H NMR Proton environment, proton-proton coupling, number of unique protons.High sensitivity, rapid acquisition.Can have overlapping signals in complex molecules.
Mass Spectrometry (MS) Molecular weight, fragmentation pattern.High sensitivity, provides molecular formula with high resolution MS.Does not provide direct information on atom connectivity.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, O-H).Fast, simple to operate.Provides limited information on the overall molecular structure.
X-ray Crystallography Absolute 3D structure of a single crystal.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.[1]

Workflow for Structural Validation

The logical flow from synthesis to final structural validation using 13C NMR is depicted in the following diagram.

ValidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR_Acquisition 13C NMR Data Acquisition Purification->NMR_Acquisition Submit Purified Sample Data_Processing Data Processing & Referencing NMR_Acquisition->Data_Processing Spectral_Interpretation Spectral Interpretation & Peak Assignment Data_Processing->Spectral_Interpretation Processed Spectrum Comparison Comparison with Predicted Data & Analogs Spectral_Interpretation->Comparison Structure_Confirmation Structure Confirmed Comparison->Structure_Confirmation

Caption: Workflow for the validation of synthesized this compound using 13C NMR.

By following the outlined protocol and comparing the acquired 13C NMR data with the predicted chemical shifts and data from alternative analytical techniques, researchers can confidently validate the structure of their synthesized this compound. This rigorous approach to structural elucidation is essential for ensuring the integrity of research findings and the safety and efficacy of potential drug candidates.

References

Cross-Validation of Analytical Methods for Quantifying Benzophenone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of common analytical methods for the quantification of benzophenone derivatives. Benzophenones are widely used as UV filters in cosmetics and plastics, but concerns about their potential as endocrine-disrupting chemicals necessitate accurate and reliable quantification in various matrices.[1] This document offers an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data to guide the selection of the most suitable technique for specific research and drug development needs.

Comparative Analysis of Analytical Methods

The choice of an analytical method for quantifying benzophenone derivatives is dictated by the specific requirements of the analysis, including desired sensitivity, the complexity of the sample matrix, and throughput.[2]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, with detection typically by UV absorbance.[2]Separation of volatile or semi-volatile compounds followed by detection based on their mass fragmentation patterns.[2]Separation based on polarity with highly selective and sensitive detection based on precursor-product ion transitions.[2][3]
Sample Volatility Not required.[2]Required; derivatization is often necessary for polar benzophenone derivatives to increase volatility.[1][2]Not required.[2]
Sensitivity Moderate (µg/mL to ng/mL range).[2][4][5]High (ng/L to µg/kg range).[6]Very High (pg/mL to ng/L range).[2][7]
Specificity Good, but can be susceptible to co-eluting impurities with similar UV spectra.[2]Very good, based on unique mass fragmentation patterns.[2]Excellent, due to the specificity of precursor-product ion transitions (Multiple Reaction Monitoring - MRM).[2]
Typical Application Routine quality control, content uniformity, and analysis of higher concentration impurities.[2]Identification and quantification of volatile and semi-volatile impurities and contaminants in various matrices.[2]Trace-level impurity analysis, bioanalytical studies, and metabolite identification.[2]
Cost Low to moderate.[2]Moderate.[2]High.[2]

Quantitative Performance Comparison

The selection of an analytical method is heavily influenced by its quantitative performance. The following table summarizes key validation parameters for the quantification of various benzophenone derivatives using HPLC, GC-MS, and LC-MS/MS. Data for closely related benzophenone derivatives are included where direct data for a specific compound is not available.[8]

Validation ParameterHPLCGC-MSLC-MS/MS
Linearity (Range) 0.2 - 10.0 mg/L (for 2,4-dihydroxybenzophenone)[8]1 - 250 ng (for benzophenone compounds)[8]1 - 700 ng/mL (for various benzophenones)[3]
Limit of Detection (LOD) 0.01 µg/L (for 2,4-dihydroxybenzophenone)[8], 0.0015 µg/mL (for benzophenone)[4]2 µg/kg (for benzophenone)[8], 1.00–10.8 ng/L (for various benzophenone derivatives)[6]0.01–0.42 ng/mL (in blood)[3], 0.87 to 5.72 ng L−1[9]
Limit of Quantification (LOQ) 0.1 µg/L (for 2,4-dihydroxybenzophenone)[8], 0.005 µg/mL (for benzophenone)[4]3.00–32.3 ng/L (for various benzophenone derivatives)[6]10.0 to 50.0 ng L−1[9]
Accuracy (% Recovery) 96.8% - 104.5% (for 2,4-dihydroxybenzophenone)[8], 90.0-104.6% (for benzophenone-4)[10]86–112%[6]80.0–108%[11], >90%[9]
Precision (% RSD) Intra-day: ≤1.00%, Inter-day: ≤1.53%[4]0.8 - 7.3%[6]Intra-day: 0.8–6.1%, Inter-day: 1.8–9.5%[11]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the cross-validation of analytical methods for benzophenone derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation (ICH Q2(R1)) cluster_comparison Cross-Validation start Define Analyte & Matrix extraction Extraction (LLE, SPE, QuEChERS) start->extraction cleanup Extract Clean-up extraction->cleanup derivatization Derivatization (for GC-MS) cleanup->derivatization hplc HPLC Analysis cleanup->hplc lcmsms LC-MS/MS Analysis cleanup->lcmsms gcms GC-MS Analysis derivatization->gcms linearity Linearity & Range hplc->linearity lod_loq LOD & LOQ hplc->lod_loq accuracy Accuracy gcms->accuracy specificity Specificity gcms->specificity lcmsms->linearity precision Precision lcmsms->precision compare Compare Performance Data linearity->compare accuracy->compare precision->compare lod_loq->compare specificity->compare select Select Optimal Method compare->select

Caption: Logical workflow for the cross-validation of analytical methods.

hplc_workflow start Sample Preparation (e.g., Dissolution in Mobile Phase) inject Inject into HPLC System start->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect quantify Quantification (Peak Area vs. Calibration Curve) detect->quantify

Caption: Experimental workflow for HPLC analysis.

gcms_workflow start Sample Extraction dry Evaporate to Dryness start->dry derivatize Silylation Derivatization (e.g., with BSTFA) dry->derivatize inject Inject into GC-MS System derivatize->inject separate Gas Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Spectrometric Detection ionize->detect quantify Quantification (Ion Abundance vs. Calibration Curve) detect->quantify

Caption: Experimental workflow for GC-MS analysis.

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical techniques. Below are representative experimental protocols for the key methods cited.

High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from validated procedures for the determination of benzophenone derivatives.[4][8][12]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C8 or C18 column (e.g., 4.6 mm × 250 mm, 5 µm).[4][8]

  • Mobile Phase: An isocratic or gradient mobile phase, commonly a mixture of acetonitrile or methanol and water with a small percentage of acid like acetic or formic acid to control pH (e.g., acetonitrile–1% acetic acid (60:40, v/v)).[4]

  • Flow Rate: Typically 1.0 mL/min.[8]

  • Detection: UV detection at a wavelength of maximum absorbance for the specific benzophenone derivative (e.g., 290 nm for 2,4-dihydroxybenzophenone or 300 nm for a mixture of UV filters).[8][12]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase) to a known concentration.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on methods for the analysis of benzophenone derivatives in various samples and often requires a derivatization step.[1][8]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation (e.g., Solid-Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol and then water.

    • Load the aqueous sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the benzophenone derivatives with a suitable organic solvent (e.g., methanol or ethyl acetate).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]

  • Derivatization (Silylation):

    • Reconstitute the dried extract in an aprotic solvent.

    • Add a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Heat the mixture (e.g., at 65-75°C for 30-45 minutes) to complete the reaction.[1]

  • GC Conditions:

    • Injector Temperature: 280°C.[1]

    • Injection Mode: Splitless.[1]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

    • Oven Temperature Program: An initial temperature of 150°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 15 minutes.[1]

  • MS Conditions:

    • Ion Source Temperature: 200°C.[1]

    • Transfer Line Temperature: 280°C.[1]

    • Analysis Mode: Selected Ion Monitoring (SIM) for targeted quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from methods for the sensitive determination of benzophenone derivatives in complex matrices like biological fluids and environmental samples.[7][11][13]

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[13]

  • Column: A UPLC BEH C18 column (e.g., 1.7 μm, 2.1 mm × 100 mm).[13]

  • Mobile Phase: A gradient elution using two mobile phases, such as 0.1% formic acid in methanol and 0.1% formic acid in deionized water.[13]

  • Flow Rate: Typically 0.3 mL/min.[13]

  • Sample Preparation (e.g., Dispersive Liquid-Liquid Microextraction - DLLME):

    • For biological samples, an initial hydrolysis and protein precipitation step may be required.[7]

    • A mixture of a disperser solvent (e.g., acetone) and an extraction solvent (e.g., chloroform) is rapidly injected into the aqueous sample.

    • The cloudy solution is centrifuged, and the sedimented phase containing the analytes is collected and reconstituted for analysis.[7]

  • MS/MS Conditions:

    • Ionization Mode: ESI positive or negative mode, optimized for the specific benzophenone derivatives.[13]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte for enhanced selectivity and sensitivity.

Conclusion

The selection of an analytical method for the quantification of benzophenone derivatives should be based on a thorough evaluation of the specific analytical requirements.

  • HPLC-UV is a robust and cost-effective method suitable for routine quality control and the analysis of samples with higher concentrations of benzophenones.[2]

  • GC-MS , with an appropriate derivatization step, offers increased sensitivity and specificity, making it well-suited for the analysis of volatile and semi-volatile benzophenone derivatives in complex matrices.[2]

  • LC-MS/MS provides the highest sensitivity and selectivity, establishing it as the gold standard for trace-level analysis, bioanalytical studies, and the identification of metabolites.[2]

It is imperative that any chosen method is thoroughly validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the generation of reliable and reproducible data.[2] Cross-validation between different methods is also a critical step to ensure consistency and robustness of the analytical results across different laboratories and platforms.[2]

References

A Comparative Analysis of the UV Absorption Properties of Oxybenzone, Dioxybenzone, and Sulisobenzone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ultraviolet (UV) absorption properties of three common hydroxybenzophenone derivatives used as UV filters in sunscreens and other personal care products: Oxybenzone (Benzophenone-3), Dioxybenzone (Benzophenone-8), and Sulisobenzone (Benzophenone-4). The information presented herein, supported by experimental data and protocols, is intended to assist in the selection and development of photoprotective formulations.

Mechanism of UV Absorption in Hydroxybenzophenones

Hydroxybenzophenones protect against UV radiation by absorbing photons, which excites the molecule to a higher energy state. This energy is then rapidly and safely dissipated as thermal energy, preventing the UV rays from penetrating the skin and causing cellular damage. A key structural feature for this function is the hydroxyl group in the ortho position relative to the carbonyl group, which facilitates the dissipation of absorbed energy.[1][2]

UV_Absorption_Mechanism Ground_State Hydroxybenzophenone (Ground State, S₀) Excited_State Excited State (S₁) Ground_State->Excited_State Excited_State->Ground_State Non-radiative decay Heat Heat (Thermal Energy) Photon UV Photon (hν) Photon->Ground_State Absorption

Quantitative Comparison of UV Absorption Properties

The efficacy of a UV filter is determined by its maximum absorption wavelength (λmax) and its molar absorptivity (ε), which measures how strongly it absorbs light at that wavelength. The following table summarizes these properties for oxybenzone, dioxybenzone, and sulisobenzone. It is important to note that molar absorptivity values can vary with the solvent used.

PropertyOxybenzone (Benzophenone-3)Dioxybenzone (Benzophenone-8)Sulisobenzone (Benzophenone-4)
UV Protection Range UVB, short-wave UVA[3][4]UVB, UVA II[5][6][7]UVB, UVA II[8][9]
Peak Absorption (λmax) ~288 nm (UVB), ~350 nm (UVA)[3]~290 nm (UVB), ~352 nm (UVA II)[7]~286 nm (UVB), ~325 nm (UVA II), ~366 nm (UVA)[9][10]
Molar Absorptivity (ε) 20,381 M⁻¹cm⁻¹ at 290 nm[11]9,400 M⁻¹cm⁻¹ at 326 nm (in 70% ethanol/water)[12]8,600 M⁻¹cm⁻¹ at 324 nm (in 70% ethanol/water)[12]
Water Solubility InsolubleModerately soluble in ethanol and isopropanol[2]Water-soluble due to sulfonic acid group[8]

Experimental Protocol: Determination of UV Absorption Spectra

The following is a generalized methodology for determining the UV absorption properties of hydroxybenzophenones using UV-Vis spectrophotometry.

1. Materials and Equipment:

  • Hydroxybenzophenone standard (Oxybenzone, Dioxybenzone, or Sulisobenzone)

  • Spectrophotometric grade solvent (e.g., ethanol, isopropanol, or for sulisobenzone, deionized water)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Dual beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

2. Procedure:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Stock_Solution Prepare Stock Solution (e.g., 100 mg/L) Serial_Dilutions Create Serial Dilutions (e.g., 1-10 mg/L) Stock_Solution->Serial_Dilutions Blank Calibrate with Solvent Blank Measure_Absorbance Measure Absorbance of Dilutions (200-400 nm scan) Blank->Measure_Absorbance Plot_Spectrum Plot Absorbance vs. Wavelength (Identify λmax) Beer_Lambert Plot Absorbance at λmax vs. Concentration Plot_Spectrum->Beer_Lambert Calculate_Epsilon Calculate Molar Absorptivity (ε) from slope Beer_Lambert->Calculate_Epsilon

  • Preparation of Stock Solution: Accurately weigh a precise amount of the hydroxybenzophenone standard and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.

  • Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometric Measurement:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Set the wavelength range to scan from 200 nm to 400 nm.

    • Fill a quartz cuvette with the solvent to be used as a blank and calibrate the instrument.

    • Measure the absorbance of each working solution, starting with the least concentrated.

  • Data Analysis:

    • Plot absorbance versus wavelength for each concentration to visualize the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).

    • To determine the molar absorptivity (ε), create a calibration curve by plotting the absorbance at a specific λmax against the molar concentration of the solutions.

    • According to the Beer-Lambert Law (A = εcl, where A is absorbance, c is concentration, and l is the path length), the slope of the resulting line will be equal to the molar absorptivity (ε) when the path length is 1 cm.[8]

Discussion

  • Oxybenzone offers broad-spectrum protection with strong absorption in the UVB and short-wave UVA regions. Its high molar absorptivity at 290 nm indicates its effectiveness as a UVB filter.[3][11]

  • Dioxybenzone provides slightly broader spectrum coverage than oxybenzone, with a notable peak in the UVA II range.[7] Its photostability has been shown to be better than that of oxybenzone.

  • Sulisobenzone is unique due to its water solubility, making it suitable for aqueous-based formulations. It provides broad-spectrum coverage across both UVB and UVA regions.[8][9] However, its molar absorptivity appears to be lower than that of oxybenzone, suggesting that higher concentrations may be needed to achieve the same level of protection.[12]

The choice of a UV filter will depend on the specific requirements of the formulation, including the desired spectral coverage, vehicle compatibility (oil vs. water-based), and photostability. While λmax indicates the range of protection, the molar absorptivity is crucial for determining the concentration needed for effective UV absorption. The lack of consistently reported molar absorptivity values across different solvents in the public literature highlights the importance of conducting in-house spectrophotometric analysis under standardized conditions for accurate comparison.

References

Performance Evaluation of Polyimides Synthesized with 4-Amino-4'-hydroxybenzophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance evaluation of polyimides synthesized using 4-Amino-4'-hydroxybenzophenone. Due to the limited availability of specific experimental data for polyimides derived directly from this compound in the reviewed literature, this guide utilizes data from polyimides synthesized with structurally similar diamines containing benzophenone and ether linkages as a proxy. These comparisons are benchmarked against well-established commercial and high-performance polyimides, namely Kapton®, Ultem™, and a 6FDA/ODA polyimide, to offer a comprehensive overview for material selection and development.

Comparative Performance Data

The following tables summarize the key performance indicators for the proxy polyimide and its alternatives.

Table 1: Thermal Properties
PropertyPolyimide from Diamine with Benzophenone & Ether Linkage (Proxy)Kapton® HNUltem™ 10006FDA/ODA
Glass Transition Temperature (Tg) 201 - 310°C[1]~360 - 400°C217°C309°C
5% Weight Loss Temperature (TGA) 472 - 501°C (in N₂)[1]>500°C (in air)570°C (in N₂)~500°C (in N₂)
Coefficient of Thermal Expansion (CTE) 26 - 62 ppm/°C[1]~20 ppm/°C56 ppm/°C40 - 50 ppm/°C
Table 2: Mechanical Properties
PropertyPolyimide from Diamine with Benzophenone & Ether Linkage (Proxy)Kapton® HNUltem™ 10006FDA/ODA
Tensile Strength 103 - 145 MPa[1]172 MPa105 MPa95 - 110 MPa
Tensile Modulus 1.20 - 1.88 GPa[1]2.5 GPa3.2 GPa2.3 GPa
Elongation at Break 12.9 - 15.2%[1]70%60%5 - 10%
Table 3: Dielectric Properties and Solubility
PropertyPolyimide from Diamine with Benzophenone & Ether Linkage (Proxy)Kapton® HNUltem™ 10006FDA/ODA
Dielectric Constant (1 MHz) Not Available3.43.152.8 - 3.2
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMAc)InsolubleSoluble in chlorinated solventsSoluble in common organic solvents

Experimental Protocols

Synthesis of Poly(amic acid) and Polyimide Film

This protocol describes a typical two-step synthesis for aromatic polyimides.

Materials:

  • Aromatic diamine (e.g., this compound)

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Acetic anhydride

  • Pyridine

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise molar equivalent of the aromatic diamine in anhydrous DMAc under a continuous nitrogen purge.

    • Once the diamine is fully dissolved, gradually add an equimolar amount of the aromatic dianhydride powder in small portions.

    • Maintain the reaction temperature at or below room temperature using a water bath, as the reaction is exothermic.

    • Continue stirring the solution under nitrogen for 24 hours to obtain a viscous poly(amic acid) solution.

  • Chemical Imidization and Film Casting:

    • To the poly(amic acid) solution, add a dehydrating agent mixture of acetic anhydride and a catalyst such as pyridine (typically in a 2:1 molar ratio with respect to the repeating unit of the polymer).

    • Stir the mixture at room temperature for 12-24 hours to effect chemical imidization.

    • Cast the resulting polyimide solution onto a clean, dry glass plate.

    • Heat the cast film in a vacuum oven using a step-wise temperature program (e.g., 80°C for 2 hours, 150°C for 1 hour, 200°C for 1 hour, and 250°C for 30 minutes) to remove the solvent and complete the imidization process.

    • After cooling to room temperature, peel the polyimide film from the glass plate.

Characterization Methods
  • Thermal Stability: Thermogravimetric Analysis (TGA) is performed using a heating rate of 10°C/min under a nitrogen atmosphere to determine the 5% weight loss temperature.

  • Glass Transition Temperature: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) with a heating rate of 10 or 20°C/min under a nitrogen atmosphere.

  • Mechanical Properties: Tensile strength, tensile modulus, and elongation at break are measured using a universal testing machine at room temperature according to ASTM D882 standards.

  • Dielectric Properties: The dielectric constant is measured using an LCR meter at a frequency of 1 MHz at room temperature.

  • Solubility: The solubility of the polyimide films is tested by dissolving a small sample in various organic solvents at room temperature.

Visualizations

Polyimide Synthesis Workflow

The following diagram illustrates the general two-step synthesis process for polyimides.

Polyimide_Synthesis cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Imidization & Film Formation Diamine Aromatic Diamine (e.g., this compound) Reaction1 Polycondensation (Room Temperature, N2) Diamine->Reaction1 Dianhydride Aromatic Dianhydride (e.g., PMDA) Dianhydride->Reaction1 Solvent Polar Aprotic Solvent (e.g., DMAc) Solvent->Reaction1 PAA Poly(amic acid) Solution Reaction1->PAA Imidization Chemical Imidization PAA->Imidization DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride) DehydratingAgent->Imidization Catalyst Catalyst (e.g., Pyridine) Catalyst->Imidization Casting Film Casting Imidization->Casting Heating Thermal Curing (Step-wise heating) Casting->Heating PI_Film Polyimide Film Heating->PI_Film Property_Relationship cluster_properties Polymer Properties Monomer Monomer Structure (Diamine & Dianhydride) Thermal Thermal Stability (Tg, TGA) Monomer->Thermal Rigidity, Bond Strength Mechanical Mechanical Strength (Tensile) Monomer->Mechanical Intermolecular Forces, Chain Packing Dielectric Dielectric Properties (Constant) Monomer->Dielectric Polarity, Free Volume Solubility Solubility Monomer->Solubility Chain Flexibility, Polarity

References

A Comparative Guide to the Thermal Stability of Polymers Derived from 4-Amino-4'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in materials science and drug development, selecting a polymer with optimal thermal stability is paramount for applications demanding high-temperature resilience. This guide offers an objective comparison of the thermal performance of polymers synthesized from 4-Amino-4'-hydroxybenzophenone against other high-performance alternatives. The inclusion of the benzophenone moiety in the polymer backbone is a strategic approach to enhance thermal resistance due to the inherent rigidity and aromaticity of this structural unit.

Polymers derived from this compound, typically aromatic polyamides and polyimides, are noted for their high-temperature stability, excellent mechanical properties, and chemical resistance.[1] These characteristics make them suitable for use in demanding environments such as in aerospace, microelectronics, and advanced composite materials.[2]

Comparative Thermal Analysis Data

To facilitate a clear comparison, the following table summarizes key thermal stability parameters for representative aromatic polymers. Data for a polyimide based on a benzophenone-containing diamine is presented alongside two widely recognized commercial high-performance polymers: Kapton®, a polyimide, and Ultem®, a polyetherimide.

Polymer TypeMonomersGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)Char Yield at 800°C (%) (in N2)
Aromatic Polyimide 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) / 4-Aminophenyl Sulfone (4-APS)~283~572 (in N2)>50
Kapton® HN (Polyimide) Pyromellitic Dianhydride (PMDA) / 4,4'-Oxydianiline (ODA)~410~538 (Onset in N2)~55
Ultem® 1000 (Polyetherimide) Bisphenol A Dianhydride / m-Phenylenediamine~217>450~50

Note: The data presented are representative values collated from various sources and may vary based on specific synthesis and processing conditions.[2][3]

Experimental Protocols

The quantitative data presented in this guide are primarily obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

1. Thermogravimetric Analysis (TGA)

TGA is a thermal analysis technique used to measure the mass of a sample over time as the temperature changes. This method is crucial for determining the thermal stability and decomposition profile of a polymer.[4][5]

  • Objective: To determine the temperature at which the polymer begins to decompose (onset temperature) and the mass loss profile as a function of temperature.

  • Instrumentation: A thermogravimetric analyzer, which consists of a high-precision balance with a sample pan located inside a furnace.

  • Methodology:

    • A small amount of the polymer sample (typically 5-10 mg) is placed in the sample pan.

    • The furnace is sealed, and the desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) is established at a controlled flow rate.

    • The sample is heated at a constant rate, commonly 10°C or 20°C per minute, over a specified temperature range (e.g., 35°C to 800°C).[2]

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

    • The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The 5% weight loss temperature (Td5) is a common metric for comparing thermal stability.[2]

2. Differential Scanning Calorimetry (DSC)

DSC is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to identify thermal transitions such as the glass transition temperature (Tg).[6][7]

  • Objective: To determine the glass transition temperature (Tg), which indicates the transition from a rigid, glassy state to a more flexible, rubbery state.

  • Instrumentation: A differential scanning calorimeter.

  • Methodology:

    • A small, weighed polymer sample is sealed in an aluminum pan. An empty sealed pan is used as a reference.

    • Both the sample and reference pans are placed in the DSC cell and heated (or cooled) at a controlled rate (e.g., 10-20 °C/min) in a specific atmosphere.[4]

    • The instrument measures the heat flow to the sample relative to the reference.

    • A plot of heat flow versus temperature (a DSC thermogram) is generated. The glass transition is observed as a step-like change in the baseline of the thermogram.[4]

Visualizing the Analysis Workflow

The following diagram illustrates the logical workflow for synthesizing and evaluating the thermal stability of high-performance polymers.

G Workflow for Thermal Stability Benchmarking cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_comparison Comparative Evaluation Monomers Monomer Selection (e.g., this compound) Polymerization Polycondensation Reaction Monomers->Polymerization Purification Polymer Purification & Drying Polymerization->Purification TGA Thermogravimetric Analysis (TGA) Purification->TGA DSC Differential Scanning Calorimetry (DSC) Purification->DSC Td Determine Decomposition Temperature (Td) TGA->Td Char Calculate Char Yield TGA->Char Tg Determine Glass Transition Temp. (Tg) DSC->Tg Comparison Compare with Alternative Polymers Td->Comparison Tg->Comparison Char->Comparison Conclusion Draw Conclusions on Thermal Performance Comparison->Conclusion

Caption: Logical workflow for polymer synthesis and thermal stability analysis.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 4-Aminobenzophenone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-aminobenzophenone analogs, detailing their structure-activity relationships (SAR) as potent inhibitors of p38 MAP kinase and tubulin polymerization. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

The 4-aminobenzophenone scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to analogs with significant potential in treating inflammatory diseases and cancer. Strategic modifications to this core structure have been shown to dramatically influence biological activity, offering a compelling case study in rational drug design. This guide delves into the SAR of two distinct classes of 4-aminobenzophenone derivatives: those targeting the p38 MAP kinase, a key regulator of inflammatory responses, and those inhibiting tubulin polymerization, a validated strategy in cancer chemotherapy.

Anti-Inflammatory Activity: Targeting the p38 MAP Kinase Pathway

A series of 4-aminobenzophenone analogs have demonstrated potent inhibitory activity against p38α MAP kinase, a critical enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. The SAR studies reveal that substitutions on both the 4-amino-anilino ring and the second phenyl ring are crucial for potent inhibition.

Structure-Activity Relationship of 4-Aminobenzophenone Analogs as p38α MAP Kinase Inhibitors
CompoundR1R2R3p38α IC50 (nM)[1]
1 HHH>10000
2 2-NH2HH1500
3 2-NH22'-CH3H200
4 2-NH22'-CH35-Cl14
5 2-NH22'-Cl5-Cl25
6 2-NH24'-F5-Cl30

Table 1: In vitro inhibitory activity of 4-aminobenzophenone analogs against p38α MAP kinase. The data highlights the importance of the 2-amino substitution on the anilino ring and the beneficial effect of a 2'-methyl and a 5-chloro substituent for potent inhibition.

Signaling Pathway of p38 MAP Kinase Inhibition

The following diagram illustrates the signaling pathway targeted by these 4-aminobenzophenone analogs.

p38_pathway Stress/Cytokines Stress/Cytokines MKK3/6 MKK3/6 Stress/Cytokines->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Transcription Factors (e.g., ATF2) Transcription Factors (e.g., ATF2) p38 MAPK->Transcription Factors (e.g., ATF2) 4-Aminobenzophenone Analogs 4-Aminobenzophenone Analogs 4-Aminobenzophenone Analogs->p38 MAPK Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) Transcription Factors (e.g., ATF2)->Pro-inflammatory Cytokines (TNF-α, IL-1β)

Caption: Inhibition of the p38 MAP kinase pathway by 4-aminobenzophenone analogs.

Anticancer Activity: Targeting Tubulin Polymerization

Another class of 4-aminobenzophenone derivatives has been identified as potent inhibitors of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Structure-Activity Relationship of Benzophenone Derivatives as Tubulin Polymerization Inhibitors
CompoundR1R2Cell LineIC50 (µM)[2]
7 HHA549>50
8 3,4,5-(OCH3)3HA5490.85
9 3,4,5-(OCH3)32'-NH2A5490.062
10a 3,4,5-(OCH3)32'-NH2, 5'-OCH3A5490.029
11 3,4,5-(OCH3)32'-NH2, 5'-ClA5490.045

Table 2: In vitro cytotoxic activity of benzophenone derivatives against the A549 human lung cancer cell line. The trimethoxyphenyl moiety and a substituted 2-amino group on the second phenyl ring are key for potent activity.

Mechanism of Action: Disruption of Microtubule Dynamics

The diagram below illustrates how these analogs interfere with microtubule formation.

tubulin_inhibition cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by 4-Aminobenzophenone Analogs αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Microtubule αβ-Tubulin Dimers->Microtubule Polymerization Microtubule->αβ-Tubulin Dimers Depolymerization 4-Aminobenzophenone Analogs 4-Aminobenzophenone Analogs αβ-Tubulin Dimers_c1 αβ-Tubulin Dimers 4-Aminobenzophenone Analogs->αβ-Tubulin Dimers_c1 Inhibited Tubulin Dimer Inhibited Tubulin Dimer Microtubule_c1 Microtubule Disruption Inhibited Tubulin Dimer->Microtubule_c1 Polymerization Blocked αβ-Tubulin Dimers_c1->Inhibited Tubulin Dimer experimental_workflow Compound Synthesis & Purification Compound Synthesis & Purification Primary Screening Primary Screening Compound Synthesis & Purification->Primary Screening p38 Kinase Assay p38 Kinase Assay Primary Screening->p38 Kinase Assay Tubulin Polymerization Assay Tubulin Polymerization Assay Primary Screening->Tubulin Polymerization Assay Hit Identification Hit Identification p38 Kinase Assay->Hit Identification Tubulin Polymerization Assay->Hit Identification Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Lead Optimization (SAR) Lead Optimization (SAR) Dose-Response & IC50 Determination->Lead Optimization (SAR) In vivo Studies In vivo Studies Lead Optimization (SAR)->In vivo Studies

References

A Researcher's Guide to the Quantitative Analysis of Impurities in 4-Amino-4'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of analytical techniques for the quantitative analysis of impurities in 4-Amino-4'-hydroxybenzophenone, a key intermediate in pharmaceutical synthesis. We present a detailed overview of common impurities, comparative performance data of various analytical methods, and complete experimental protocols to assist in selecting the most suitable approach for quality control and research.

This compound is a versatile building block in medicinal chemistry.[1] The control of impurities in this starting material is critical as they can be carried through the synthetic process and impact the safety and efficacy of the final drug product. The choice of analytical methodology for impurity quantification depends on the chemical nature of the impurities, the required sensitivity, and the specific application, such as routine quality control or in-depth impurity profiling.

Unveiling the Impurity Profile: Common Process-Related Impurities

The impurity profile of this compound is intrinsically linked to its synthetic route. A common method for its synthesis involves the reduction of 4-hydroxy-4'-nitrobenzophenone.[2] Another potential route is the Friedel-Crafts acylation. Based on these synthetic pathways, the following are potential process-related impurities:

  • Starting Materials: Unreacted precursors such as 4-hydroxy-4'-nitrobenzophenone.

  • Isomeric Impurities: Positional isomers, for instance, 2-Amino-4'-hydroxybenzophenone or 4-Amino-2'-hydroxybenzophenone, can arise during Friedel-Crafts acylation reactions.

  • By-products of Reduction: Incomplete reduction of the nitro group can lead to intermediates like 4-hydroxy-4'-nitrosobenzophenone.

  • Degradation Products: The presence of amino and hydroxyl groups makes the molecule susceptible to oxidative degradation.

Comparative Analysis of Quantitative Techniques

The quantification of impurities in this compound can be effectively achieved using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and impurity analysis. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity, particularly for volatile and semi-volatile impurities, though derivatization may be necessary for polar compounds. Quantitative Nuclear Magnetic Resonance (qNMR) is emerging as a powerful primary method for purity assessment, offering direct quantification without the need for specific impurity reference standards.

Below is a comparative summary of these techniques with their respective strengths and weaknesses.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a stationary and mobile phase, with UV detection.Separation of volatile/semi-volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Quantification based on the direct proportionality between the integrated signal of a specific nucleus and the number of those nuclei in the molecule.
Applicability Broadly applicable to a wide range of non-volatile and thermally labile compounds.Suitable for volatile and semi-volatile impurities. Derivatization is often required for polar compounds like this compound.Applicable to any soluble compound containing NMR-active nuclei (e.g., ¹H). Provides structural information.
Selectivity Good to excellent, depending on the column and mobile phase.Excellent, with mass spectral data providing high confidence in identification.Excellent, with high-resolution spectra allowing for the differentiation of structurally similar compounds.
Sensitivity Good, with Limits of Detection (LOD) and Quantification (LOQ) typically in the µg/mL to ng/mL range.[3]Excellent, with LOD and LOQ often in the low ng/mL to pg/mL range, especially in Selected Ion Monitoring (SIM) mode.[4]Moderate, generally less sensitive than chromatographic methods.
Quantification Requires reference standards for each impurity for accurate quantification. Relative response factors can be used but need to be determined.Requires reference standards for accurate quantification.A primary ratio method that can provide absolute purity without a specific reference standard for each impurity.[5][6]
Sample Throughput High, with typical run times of 15-60 minutes.Moderate to high, depending on the temperature program.Lower, as longer acquisition times may be needed for good signal-to-noise.
Strengths Robust, reliable, and widely available. Established validation guidelines (ICH).[7]High sensitivity and specificity. Provides structural information for unknown impurities.Provides absolute quantification and structural information simultaneously. Non-destructive.
Weaknesses Co-elution of impurities can be a challenge. Requires impurity reference standards.Not suitable for non-volatile or thermally labile compounds without derivatization.Lower sensitivity compared to chromatographic techniques. Requires specialized instrumentation and expertise.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific samples and impurities.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quality control of this compound and the quantification of its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 285 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh about 25 mg of the this compound sample.

  • Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) in a 25 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

Due to the low volatility of this compound and its potential impurities, a derivatization step is necessary to convert the polar amino and hydroxyl groups into more volatile silyl derivatives.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Derivatization Procedure:

  • Accurately weigh about 1 mg of the sample into a vial.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (e.g., 20:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp to 280 °C at 15 °C/min

    • Hold at 280 °C for 10 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Quantitative ¹H-NMR (qNMR) Method

This method provides a direct measurement of the purity of this compound and can be used to quantify impurities without the need for individual impurity standards.

Instrumentation:

  • NMR spectrometer (a field strength of 400 MHz or higher is recommended)

Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh about 2 mg of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte or impurity signals.

  • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube and dissolve the sample and internal standard completely.

NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with a 90° pulse angle.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

  • Acquisition Time (aq): Sufficient to ensure good digital resolution.

  • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

Data Processing and Quantification:

  • Apply phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing the Workflow

To aid in understanding the analytical process, the following diagrams illustrate the workflows for impurity analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report report quantify->report Generate Report

Caption: Workflow for HPLC-based impurity analysis.

logical_relationship cluster_techniques Analytical Techniques cluster_information Information Obtained HPLC HPLC Quant Quantitative Data (Purity, Impurity Levels) HPLC->Quant Primary Qual Qualitative Data (Impurity Identification) HPLC->Qual Secondary (via retention time) GCMS GC-MS GCMS->Quant Primary GCMS->Qual Primary qNMR qNMR qNMR->Quant Primary (Absolute) qNMR->Qual Primary

Caption: Logical relationship between analytical techniques and the type of information they provide.

Conclusion

The quantitative analysis of impurities in this compound requires a thoughtful selection of analytical techniques based on the specific needs of the analysis. HPLC-UV is a robust and reliable method for routine quality control. GC-MS, with appropriate derivatization, provides excellent sensitivity and specificity for volatile and semi-volatile impurities and is a powerful tool for identifying unknown peaks. qNMR is an invaluable technique for absolute purity determination and can serve as a primary method for qualifying reference standards. By understanding the strengths and limitations of each method and implementing well-defined experimental protocols, researchers and drug development professionals can ensure the quality and safety of this important pharmaceutical intermediate.

References

A Comparative Guide to Hydroxybenzophenone Synthesis: Fries Rearrangement vs. Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of hydroxybenzophenones is a critical step in the development of numerous pharmaceutical compounds and functional materials. The two primary methods for this synthesis, the Fries rearrangement and Friedel-Crafts acylation, each present a unique set of advantages and challenges. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.

Introduction

Hydroxybenzophenones are a class of organic compounds characterized by a benzophenone core with one or more hydroxyl groups on the phenyl rings. Their utility spans from intermediates in drug synthesis to photostabilizers in polymers. The choice between the Fries rearrangement and Friedel-Crafts acylation for their synthesis is often dictated by factors such as desired regioselectivity, substrate compatibility, and reaction conditions. The Fries rearrangement is an intramolecular rearrangement of a phenolic ester to a hydroxyaryl ketone, whereas the Friedel-Crafts acylation is an intermolecular reaction involving the acylation of a phenol with an acylating agent.

Reaction Mechanisms

The fundamental difference between these two synthetic routes lies in their reaction mechanisms, which directly impacts the product distribution and reaction conditions.

Fries Rearrangement

The Fries rearrangement is a Lewis acid-catalyzed intramolecular reaction where an acyl group migrates from a phenolic oxygen to the ortho or para position of the aromatic ring.[1][2] The reaction proceeds through the formation of an acylium ion intermediate.

Fries_Rearrangement cluster_start Starting Material cluster_catalyst Catalyst cluster_intermediate Intermediate Formation cluster_attack Intramolecular Attack cluster_product Products PhenylEster Phenyl Ester Complex Ester-Lewis Acid Complex PhenylEster->Complex + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Complex AcyliumIon Acylium Ion Intermediate Complex->AcyliumIon Rearrangement OrthoAttack Ortho Attack AcyliumIon->OrthoAttack Intramolecular Electrophilic Aromatic Substitution ParaAttack Para Attack AcyliumIon->ParaAttack Intramolecular Electrophilic Aromatic Substitution OrthoProduct ortho-Hydroxy- benzophenone OrthoAttack->OrthoProduct Hydrolysis ParaProduct para-Hydroxy- benzophenone ParaAttack->ParaProduct Hydrolysis

Caption: Mechanism of the Fries Rearrangement.

Friedel-Crafts Acylation

Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[3] In the context of hydroxybenzophenone synthesis from phenol, it involves the reaction of phenol with an acylating agent, such as benzoyl chloride, in the presence of a Lewis acid catalyst. A key challenge is the competition between C-acylation (on the ring) and O-acylation (on the hydroxyl group).[4]

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_attack Electrophilic Attack cluster_side_reaction Side Reaction cluster_product Products Phenol Phenol OrthoAttack Ortho Attack Phenol->OrthoAttack + Acylium Ion ParaAttack Para Attack Phenol->ParaAttack + Acylium Ion O_Acylation O-Acylation (Phenyl Ester) Phenol->O_Acylation Competitive AcylatingAgent Acylating Agent (e.g., Benzoyl Chloride) AcyliumIon Acylium Ion AcylatingAgent->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon OrthoProduct ortho-Hydroxy- benzophenone OrthoAttack->OrthoProduct Deprotonation ParaProduct para-Hydroxy- benzophenone ParaAttack->ParaProduct Deprotonation

Caption: Mechanism of Friedel-Crafts Acylation of Phenol.

Performance Comparison: A Data-Driven Analysis

The choice between the Fries rearrangement and Friedel-Crafts acylation often comes down to a trade-off between yield, regioselectivity, and the operational complexity of the reaction. The following table summarizes key quantitative data from various studies.

ParameterFries RearrangementFriedel-Crafts Acylation
Typical Yield Moderate to high (can be >90%)[5]Variable, can be high (up to 97%) with optimized conditions[6]
Regioselectivity Temperature and solvent dependent. Low temperatures favor para-isomer, high temperatures favor ortho-isomer.[5][7] A 1:3 ortho:para ratio has been reported for phenyl benzoate.[8]Generally favors the para-isomer due to steric hindrance, but mixtures are common. Ortho-acylation can be achieved with specific catalysts.[9]
Key Advantages Good for synthesis of specific isomers by controlling temperature. Overall yields from phenol can be higher in a two-step process (esterification then rearrangement) than direct Friedel-Crafts acylation.[10]A direct, one-step reaction from phenol. Can be highly efficient with modern catalysts.
Key Disadvantages Requires a pre-synthesized phenolic ester. Can require harsh conditions and stoichiometric amounts of Lewis acids.[7]Competitive O-acylation can reduce the yield of the desired C-acylated product.[4] The phenol starting material can coordinate with the Lewis acid, deactivating it.

Experimental Protocols

Detailed and optimized experimental procedures are crucial for reproducible and high-yield synthesis.

Protocol 1: Fries Rearrangement of Phenyl Benzoate to 4-Hydroxybenzophenone[11]

This protocol is designed to favor the formation of the para-isomer.

Materials:

  • Phenyl benzoate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitromethane (CH₃NO₂)

  • Ice

  • Distilled water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve phenyl benzoate (1 equivalent) in anhydrous nitromethane.

  • Cool the solution to -10 °C.

  • In a separate flask, prepare a solution of anhydrous aluminum chloride (5 equivalents) in anhydrous nitromethane.

  • Add the aluminum chloride solution dropwise to the phenyl benzoate solution while maintaining the temperature at -10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

  • Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and water.

  • The product will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Expected Yield: 80-92% of 4-hydroxybenzophenone.[5][11]

Protocol 2: Friedel-Crafts Acylation of Phenol with Benzoyl Chloride

This is a general procedure; optimization of catalyst, solvent, and temperature may be required for specific substrates.

Materials:

  • Phenol

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and suspend it in anhydrous DCM.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred suspension.

  • After the addition of benzoyl chloride, add a solution of phenol (1.0 equivalent) in anhydrous DCM dropwise.

  • After the complete addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture over crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Workflow Comparison

The following diagram illustrates the key steps involved in both synthetic pathways, highlighting the differences in their workflows.

Workflow_Comparison cluster_Fries Fries Rearrangement Workflow cluster_FC Friedel-Crafts Acylation Workflow F1 Esterification of Phenol (Preparation of Phenyl Ester) F2 Fries Rearrangement Reaction (Lewis Acid, Controlled Temp.) F1->F2 F3 Work-up and Purification F2->F3 End F3->End FC1 Direct Acylation of Phenol (Lewis Acid, Acylating Agent) FC2 Work-up and Purification (Addressing O-acylation byproduct) FC1->FC2 FC2->End Start Start->F1 Start->FC1

Caption: Comparative workflow of the two synthetic routes.

Conclusion

Both the Fries rearrangement and Friedel-Crafts acylation are powerful methods for the synthesis of hydroxybenzophenones. The Fries rearrangement, although a two-step process from phenol, offers excellent control over regioselectivity, particularly for the synthesis of the para-isomer under mild, low-temperature conditions, often resulting in high yields. The Friedel-Crafts acylation provides a more direct route, but requires careful optimization to overcome the challenges of competing O-acylation and potential catalyst deactivation. The development of modern, highly active, and reusable catalysts is making Friedel-Crafts acylation an increasingly attractive and environmentally friendly option. The choice of method will ultimately depend on the specific hydroxybenzophenone target, the desired purity of a particular isomer, and the available resources and expertise.

References

A Comparative Guide to the Synthesis of 4-Amino-4'-hydroxybenzophenone: Assessing Protocol Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the reliable synthesis of key intermediates is paramount. 4-Amino-4'-hydroxybenzophenone is a valuable building block, and this guide provides a comparative assessment of two common protocols for its synthesis, focusing on reproducibility and performance. The primary route to this compound involves the reduction of 4-hydroxy-4'-nitrobenzophenone. Here, we compare catalytic hydrogenation and reduction by sodium sulfide, providing detailed experimental protocols and performance data to aid in methodological selection.

Comparison of Synthesis Protocols

The choice between catalytic hydrogenation and sodium sulfide reduction for the synthesis of this compound depends on several factors, including available equipment, desired purity, and scalability. Below is a summary of key quantitative data for each method. It is important to note that while these protocols are established for nitro group reductions, specific reproducibility data for the synthesis of this compound is not extensively documented in publicly available literature. The data presented is based on reported yields for analogous reactions and general knowledge of these transformations.

ParameterCatalytic HydrogenationSodium Sulfide Reduction
Typical Yield 68-95%80-90%
Reported Purity High, often >98% after filtrationGood, typically >98% after recrystallization
Reaction Time 2-8 hours3-6 hours
Key Reagents H₂, Pd/C or PtO₂Na₂S·9H₂O or Na₂S₂
Reaction Conditions Room temperature to 80°C, 1-5 atm H₂Reflux temperature
Work-up Filtration of catalystExtraction and recrystallization
Reproducibility Generally high, but sensitive to catalyst quality and activityGood, less sensitive to catalyst poisoning

Experimental Protocols

Below are detailed experimental methodologies for the two synthesis protocols.

Protocol 1: Catalytic Hydrogenation of 4-hydroxy-4'-nitrobenzophenone

This method involves the reduction of the nitro group using hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst.

Materials:

  • 4-hydroxy-4'-nitrobenzophenone

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol

  • Hydrogen gas

  • Nitrogen gas

  • Filter aid (e.g., Celite®)

Procedure:

  • To a hydrogenation vessel, add 4-hydroxy-4'-nitrobenzophenone (1 equivalent) and ethanol to achieve a 0.1-0.2 M solution.

  • Carefully add 10% Pd/C catalyst (1-5 mol%).

  • Seal the vessel and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 3 atm.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield this compound.

  • If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Sodium Sulfide Reduction of 4-hydroxy-4'-nitrobenzophenone

This protocol utilizes sodium sulfide as the reducing agent in an aqueous ethanol solution.

Materials:

  • 4-hydroxy-4'-nitrobenzophenone

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxy-4'-nitrobenzophenone (1 equivalent) in a 2:1 mixture of ethanol and water.

  • In a separate flask, prepare a solution of sodium sulfide nonahydrate (2-3 equivalents) in water.

  • Add the sodium sulfide solution to the solution of the nitro compound.

  • Heat the reaction mixture to reflux and maintain for 3-6 hours, monitoring the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and carefully neutralize with hydrochloric acid to a pH of approximately 7.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from ethanol/water.

Reproducibility Assessment Workflow

To systematically assess the reproducibility of a synthesis protocol, a logical workflow should be followed. The following diagram illustrates the key steps in this process.

G cluster_0 Protocol Definition cluster_1 Execution cluster_2 Data Analysis cluster_3 Assessment A Define Standardized Protocol B Define Analytical Methods (TLC, HPLC, NMR) A->B C Perform Multiple Independent Runs B->C D Record All Experimental Parameters C->D E Analyze Yield and Purity of Each Run D->E F Statistical Analysis (Mean, Std. Dev.) E->F G Compare Results Against Benchmarks F->G H Identify Sources of Variation G->H I Protocol Deemed Reproducible? H->I

Safety Operating Guide

Safe Disposal of 4-Amino-4'-hydroxybenzophenone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Amino-4'-hydroxybenzophenone, fostering a culture of safety and compliance in the laboratory.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care, adhering to the safety protocols outlined in the material's Safety Data Sheet (SDS). This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times. This includes:

  • Protective gloves

  • Eye and face protection

  • Protective clothing

Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or fumes.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular FormulaC₁₃H₁₁NO₂
Molecular Weight213.23 g/mol [2]
Melting Point184°C[3]
LogP2.78660[3]
Storage TemperatureRoom Temperature, Sealed in dry, Keep in dark place[3]

Step-by-Step Disposal Protocol

Proper disposal of this compound is critical to ensure environmental safety and regulatory compliance. The primary directive is to dispose of the contents and container at an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[1]

Step 1: Waste Characterization and Segregation

  • Hazardous Waste Classification: Treat all this compound waste, including empty containers and contaminated materials, as hazardous chemical waste.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from incompatible materials.

Step 2: Containerization

  • Container Selection: Use a designated, sealable, and chemically compatible container for collecting the waste. The container must be in good condition and free of leaks.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Irritant").

Step 3: Waste Accumulation

  • Collection: Place all waste materials, including any contaminated consumables like gloves, weighing papers, and absorbent materials from spill cleanups, into the designated and labeled container.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your facility's approved hazardous waste storage area. Ensure the storage area is secure and away from general laboratory traffic.

Step 4: Disposal

  • Contact EHS: When the container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

Emergency Procedures

Spill Cleanup: In the event of a spill, clean it up immediately.[4]

  • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Wear appropriate PPE, including a respirator if necessary.

  • Use dry clean-up procedures and avoid generating dust.[4]

  • Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[4]

  • All materials used for cleanup must also be disposed of as hazardous waste.

First Aid:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact: Wash the affected area with plenty of water. If skin irritation occurs, get medical help.[1] Remove and wash contaminated clothing before reuse.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Characterize as Hazardous Waste A->B C Select Appropriate Labeled Container B->C D Place Waste in Container C->D E Store in Designated Satellite Accumulation Area D->E F Container Full? E->F F->E No G Contact EHS for Waste Pickup F->G Yes H Complete Disposal Documentation G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Amino-4'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Amino-4'-hydroxybenzophenone (CAS No. 14963-34-9) in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory.

Summary of Recommended Personal Protective Equipment (PPE)

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards.Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
Skin Chemical-resistant gloves (e.g., Nitrile rubber). A lab coat, chemical-resistant apron, or coveralls should be worn to prevent skin contact.Gloves must be inspected for integrity before each use.[4] Protective clothing should be laundered separately.[5]
Respiratory Not typically required for small quantities in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved N95 (or equivalent) particulate respirator is recommended.[4] For emergencies or large-scale use, a self-contained breathing apparatus (SCBA) may be necessary.[4]Use only outdoors or in a well-ventilated area.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][5]

  • Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[4][6]

2. Donning PPE:

  • Before handling the chemical, put on all required PPE as outlined in the table above.

3. Weighing and Dispensing:

  • To prevent the generation of dust, handle the solid compound with care.[5]

  • Use a spatula for transfers. Avoid shaking or vigorous scooping.

  • When not in use, keep containers securely sealed.[5]

4. Post-Handling Procedures:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

  • Decontaminate the work area upon completion of tasks.

  • Remove and properly store or dispose of PPE. Contaminated clothing should be removed and washed before reuse.[1][5]

Emergency and First Aid Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water.[5] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical help.[1]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[8] Get medical help if you feel unwell.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water.[2][3] Seek immediate medical assistance.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Chemical Waste: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[1][5]

  • Contaminated Materials: Disposable items such as gloves, paper towels, and weighing papers that are contaminated with the chemical should be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and treated as hazardous chemical waste. Dispose of the decontaminated container in accordance with regulations.[4]

Experimental Workflow and Logical Relationships

Below is a diagram illustrating the logical workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_prep Initial Response cluster_action Containment & Cleanup cluster_post Post-Cleanup spill Chemical Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size & Hazard alert->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for a chemical spill response.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.